calcyclin
Description
Properties
CAS No. |
105504-00-5 |
|---|---|
Molecular Formula |
C18H34D2O2 |
Synonyms |
calcyclin |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Calcyclin (S100A6): A Technical Guide for Researchers
An In-depth Examination of S100A6's Function, Cellular Interactions, and Implications in Disease for Researchers, Scientists, and Drug Development Professionals.
Calcyclin, or S100A6, is a small, acidic calcium-binding protein belonging to the S100 family, characterized by two EF-hand calcium-binding motifs.[1][2][3] Predominantly found in the cytoplasm of a wide range of cells, particularly fibroblasts and epithelial cells, S100A6 can also translocate to the nucleus and plasma membrane upon an increase in intracellular calcium levels.[4][5] Its expression is associated with a multitude of cellular processes, including cell cycle progression, proliferation, differentiation, apoptosis, and cytoskeletal dynamics.[6][7][8] Altered expression of S100A6 has been implicated in the pathogenesis of numerous diseases, most notably in various forms of cancer and neurodegenerative disorders, making it a subject of intense research and a potential therapeutic target.[6][9][10]
Core Functions and Molecular Interactions
S100A6 functions as a calcium sensor and modulator, transducing calcium signals by interacting with a diverse array of target proteins in a calcium-dependent manner.[11] This interaction often induces conformational changes in its binding partners, thereby modulating their activity and downstream signaling pathways.
Cellular Proliferation and Cell Cycle Regulation
A significant body of evidence links S100A6 to the promotion of cell proliferation.[12] Its expression is often upregulated in response to growth factors and during the G0/G1 phase of the cell cycle.[4] Studies have demonstrated that overexpression of S100A6 can accelerate cell cycle progression, while its knockdown can lead to cell cycle arrest.[13] This regulatory role is executed through its interaction with key cell cycle proteins and modulation of critical signaling pathways. For instance, in gastric cancer cells, increased S100A6 expression promotes proliferation by upregulating the expression of cell cycle-related proteins such as CDK4, CDK5, and MCM7.[12]
Apoptosis
The role of S100A6 in apoptosis is complex and appears to be context-dependent, with reports suggesting both pro-apoptotic and anti-apoptotic functions.[4][14] In some cellular contexts, such as in response to oxidative stress or calcium ionophore treatment, upregulation of S100A6 has been shown to enhance apoptosis.[4][8] This can occur through the transcriptional upregulation of caspase-3, a key executioner of apoptosis.[4][8] Conversely, other studies have demonstrated an anti-apoptotic role for S100A6, where it can inhibit apoptosis in cardiac myocytes and certain cancer cells.[4] This dual functionality highlights the intricate nature of S100A6's involvement in cell fate decisions.
Cytoskeletal Dynamics and Cell Migration
S100A6 interacts with several components of the cytoskeleton, including actin and tropomyosin, suggesting a role in regulating cytoskeletal organization and, consequently, cell motility.[4] Its involvement in cell migration is also multifaceted, with reports indicating both promotion and inhibition of cell movement depending on the cell type.[15]
S100A6 in Disease
Dysregulation of S100A6 expression is a hallmark of several pathological conditions.
Cancer
Elevated levels of S100A6 are frequently observed in a variety of cancers, including colorectal, pancreatic, gastric, and lung cancer, as well as melanoma.[6][7][9][10] In many cases, its overexpression correlates with tumor progression, metastasis, and poor prognosis.[9] For example, in colorectal adenocarcinoma, S100A6 expression is approximately 2.4-fold higher than in normal mucosa.[7]
Neurodegenerative Disorders
S100A6 is also implicated in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[9][10] In these conditions, S100A6 is often found to be upregulated in astrocytes surrounding amyloid plaques and neurodegenerative lesions.[10]
Signaling Pathways Modulated by S100A6
S100A6 exerts its diverse cellular functions by modulating several key signaling pathways.
MAPK and PI3K/Akt Pathways
S100A6 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.[14][16][17] Overexpression of S100A6 can lead to increased phosphorylation and activation of ERK1/2 and p38 MAP kinases, as well as Akt, promoting cell proliferation and survival.[14][16]
Wnt/β-catenin Pathway
S100A6 can also modulate the Wnt/β-catenin signaling pathway.[18] It can interact with components of this pathway, leading to the nuclear translocation of β-catenin and the subsequent transcription of target genes involved in cell proliferation and invasion.[18]
RAGE Signaling
Extracellular S100A6 can bind to the Receptor for Advanced Glycation End products (RAGE), a multiligand receptor of the immunoglobulin superfamily.[1][19] This interaction can trigger a variety of cellular responses, including apoptosis and inflammation, depending on the cellular context.[14][19]
Quantitative Data on S100A6 Interactions and Expression
For researchers, quantitative data is crucial for understanding the biological significance of molecular interactions and expression changes. The following tables summarize key quantitative findings related to S100A6.
| Interacting Partner | Binding Affinity (Kd) | Method | Reference |
| CacyBP | 0.96 µM | Fluorescence Spectroscopy | [20] |
| RAGE (V domain) | 3 µM | Isothermal Titration Calorimetry | [21] |
| Various Cytokines | 0.3 nM - 12 µM | Surface Plasmon Resonance | [15][21] |
Table 1: Binding Affinities of S100A6 with Key Interaction Partners.
| Cancer Type | Fold Change in Expression | Method | Reference |
| Colorectal Adenocarcinoma | ~2.4-fold increase | Western Blotting | [7] |
| Pancreatic Cancer | Significantly higher in carcinoma | Real-time PCR | [22] |
| Clear Cell Renal Cell Carcinoma | Elevated in tumor tissues | Real-time PCR, Immunohistochemistry |
Table 2: Altered Expression of S100A6 in Various Cancers.
Experimental Protocols
To facilitate further research on S100A6, this section provides detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect S100A6 Protein Interactions
Objective: To verify the interaction between S100A6 and a putative binding partner in a cellular context.
Materials:
-
Cells expressing endogenous or overexpressed S100A6 and the protein of interest.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-S100A6 antibody (for immunoprecipitation).
-
Antibody against the protein of interest (for Western blotting).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-S100A6 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using the antibody against the protein of interest.
MTT Assay for Cell Proliferation
Objective: To assess the effect of S100A6 overexpression or knockdown on cell viability and proliferation.
Materials:
-
Cells with modulated S100A6 expression.
-
96-well plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for the desired period.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Phospho-ERK after S100A6 Modulation
Objective: To determine if S100A6 affects the activation of the ERK/MAPK pathway.
Materials:
-
Cells with modulated S100A6 expression.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting reagents.
-
Chemiluminescence detection system.
Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[23]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.[24]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[24]
-
Detect the chemiluminescent signal.[23]
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[25]
Visualizing S100A6 Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving S100A6.
S100A6 Signaling Pathways
Co-Immunoprecipitation Workflow
MTT Cell Proliferation Assay Workflow
Conclusion
S100A6 is a critical regulator of numerous cellular processes, and its dysregulation is a key factor in the development and progression of several diseases. Its multifaceted nature, acting both intracellularly and extracellularly to modulate a variety of signaling pathways, makes it a complex but compelling target for therapeutic intervention. This guide provides a comprehensive overview of the current understanding of S100A6 function, supported by quantitative data and detailed experimental protocols, to aid researchers in their ongoing efforts to unravel the complexities of this important protein and to develop novel therapeutic strategies.
References
- 1. Measuring binding of S100 proteins to RAGE by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-BrdU Staining Protocols Using DNAse with Surface and Fluorescent Proteins [protocols.io]
- 3. S100A6 - MULTI SCIENCES [multisciences.net]
- 4. Open Access@KRIBB: S100A6 (this compound) enhances the sensitivity to apoptosis via the upregulation of caspase-3 activity in Hep3B cells [oak.kribb.re.kr]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Differential expression of the Ca2+ binding S100A6 protein in normal, preneoplastic and neoplastic colon mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S100A6 Protein—Expression and Function in Norm and Pathology | MDPI [mdpi.com]
- 10. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. S100A6 represses Calu‐6 lung cancer cells growth via inhibiting cell proliferation, migration, invasion and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of S100A6 with Target Proteins In Vitro and in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. S100A6 Protein—Expression and Function in Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of S100A6 Protein with the Four-Helical Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. S100B and S100A6 differentially modulate cell survival by interacting with distinct RAGE (receptor for advanced glycation end products) immunoglobulin domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of the interaction of this compound (S100A6) and this compound-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interaction of S100A6 Protein with the Four-Helical Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Calcyclin (S100A6): A Comprehensive Technical Guide on Gene and Protein Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcyclin, also known as S100A6, is a small, acidic, calcium-binding protein belonging to the S100 family of EF-hand proteins.[1][2] It plays a crucial role in a multitude of cellular processes, including cell cycle progression, differentiation, cytoskeletal dynamics, and cellular signaling.[1][3] Initially identified as a growth factor-inducible gene, S100A6 has since been implicated in various pathological conditions, particularly cancer, making it a protein of significant interest for both basic research and therapeutic development.[2][4] This in-depth technical guide provides a comprehensive overview of the this compound gene and protein structure, detailed experimental methodologies for its study, and its involvement in key signaling pathways.
The this compound (S100A6) Gene
The human S100A6 gene is located on the long arm of chromosome 1 at position q21.3, within a cluster of at least 13 other S100 family members.[1][2] This clustering suggests a coordinated regulation and functional relationship among these genes.
Gene Architecture and Regulatory Elements
The S100A6 gene consists of three exons separated by two introns, a conserved structure observed in both human and mouse orthologs.[5][6] The first exon is non-coding, with translation initiating in the second exon.[5] The promoter region of the S100A6 gene contains binding sites for several transcription factors, reflecting its tight regulation in response to various stimuli. These include USF, NF-κB, SP1, p53, c-Myc, and β-catenin.[2][7] The expression of S100A6 is induced by a range of extracellular factors such as epidermal growth factor (EGF), platelet-derived growth factor (PDGF), serum, and certain cytokines.[2][4]
The this compound (S100A6) Protein
The S100A6 protein is a small polypeptide with a molecular weight of approximately 10.2 kDa.[8] It is composed of 90 amino acids in humans and exists predominantly as a non-covalent homodimer.[1][2]
Primary and Secondary Structure
The primary structure of human S100A6 consists of a single polypeptide chain of 90 amino acids.[1] The protein is characterized by the presence of two EF-hand calcium-binding motifs, which are helix-loop-helix structural domains.[2][9] These motifs are connected by a flexible hinge region.
Tertiary and Quaternary Structure
Each S100A6 monomer folds into a globular structure dominated by alpha-helices. The two EF-hand motifs are positioned at the N-terminus and C-terminus. Upon binding to calcium ions, the protein undergoes a significant conformational change.[10] This change exposes a hydrophobic patch on the protein surface, which is crucial for its interaction with target proteins.[10] In solution, two S100A6 monomers associate to form a stable homodimer.[1]
Calcium Binding
Each S100A6 monomer can bind two calcium ions, one in each EF-hand motif.[1][9] The two binding sites exhibit different affinities for Ca2+. The C-terminal EF-hand has a higher affinity, with a dissociation constant (Kd) in the micromolar range (10-50 µM), while the N-terminal EF-hand has a lower affinity (Kd ≈ 200-500 µM).[2][3] This cooperative binding of calcium allows S100A6 to function as a sensitive calcium sensor within the cell.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative data for the human S100A6 gene and protein.
Table 1: Human S100A6 Gene Characteristics
| Feature | Value | Reference(s) |
| Chromosomal Location | 1q21.3 | [1][11] |
| Number of Exons | 3 | [5] |
| Number of Introns | 2 | [5] |
Table 2: Human S100A6 Protein Characteristics
| Feature | Value | Reference(s) |
| Number of Amino Acids | 90 | [1][2] |
| Molecular Weight (monomer) | ~10.2 kDa | [8] |
| Calculated Molecular Weight | 10180 Da | [1][11] |
| Quaternary Structure | Homodimer | [1] |
| Calcium Binding Sites per Monomer | 2 | [1][9] |
| Ca2+ Binding Affinity (Kd) - High Affinity Site | 10-50 µM | [3] |
| Ca2+ Binding Affinity (Kd) - Low Affinity Site | 200-500 µM | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the investigation of S100A6.
Recombinant S100A6 Expression and Purification
The production of recombinant S100A6 is essential for in vitro studies. A common and effective method involves expression in Escherichia coli.[12][13]
Protocol Outline: Expression and Purification of His-tagged S100A6
-
Cloning: The human S100A6 cDNA is subcloned into a bacterial expression vector, such as pET-30a(+), which incorporates an N-terminal Hexa-histidine (His6) tag for affinity purification.[13][14]
-
Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).[13]
-
Expression: Bacterial cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM. Cultures are then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lysis is achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cleared cell lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column.[15] The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged S100A6 is then eluted with a high concentration of imidazole (e.g., 250-500 mM).[15]
-
Further Purification (Optional): For higher purity, the eluted protein can be subjected to further purification steps such as ion-exchange chromatography or size-exclusion chromatography.[13]
-
Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.[12]
Analysis of Protein-Protein Interactions
Understanding the function of S100A6 requires the identification and characterization of its interaction partners.
Co-IP is used to investigate protein-protein interactions in vivo from cell lysates.
Protocol Outline: Co-Immunoprecipitation
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing mild detergents like NP-40 or Triton X-100) to preserve protein complexes.[16]
-
Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G beads to reduce non-specific binding.[16]
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., S100A6) to form an antibody-protein complex. A negative control with a non-specific IgG is included.[17]
-
Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.[16]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[16]
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and the "prey" protein (the interacting partner) is detected by Western blotting using a specific antibody.[17]
SPR is a label-free biophysical technique used to quantitatively measure the kinetics and affinity of biomolecular interactions in real-time.[18]
Protocol Outline: Surface Plasmon Resonance
-
Ligand Immobilization: One interacting partner (the "ligand," e.g., purified recombinant S100A6) is immobilized on the surface of a sensor chip.[18][19]
-
Analyte Injection: The other interacting partner (the "analyte," e.g., a potential binding protein) is injected in a continuous flow over the sensor surface at various concentrations.[19]
-
Detection: The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound.[18]
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.[18]
Structural Analysis
The three-dimensional structure of S100A6 has been elucidated using high-resolution techniques.
This technique provides atomic-resolution structures of proteins in their crystalline state.
Workflow Outline: X-ray Crystallography
-
Crystallization: Highly purified and concentrated S100A6 protein is screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.[20][21]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[20]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. An atomic model is built into the electron density and refined to best fit the experimental data.[22]
Signaling Pathways and Molecular Interactions
S100A6 is a versatile signaling molecule that interacts with a diverse array of target proteins, thereby modulating multiple intracellular and extracellular signaling pathways.
Intracellular Signaling
Within the cell, Ca2+-bound S100A6 interacts with and regulates the activity of numerous effector proteins.
A key interaction is with the This compound-Binding Protein (CacyBP/SIP) , a component of an E3 ubiquitin ligase complex.[23] This interaction is implicated in the regulation of β-catenin degradation and cell proliferation. S100A6 also binds to several members of the annexin family of proteins, which are involved in membrane trafficking and organization.[2] Furthermore, S100A6 can interact with the tumor suppressor protein p53 , modulating its activity and influencing apoptosis.[2] Its association with cytoskeletal proteins like tropomyosin and caldesmon highlights its role in regulating cell shape and motility.[2]
Extracellular Signaling
S100A6 can be secreted from cells and act in a cytokine-like manner by binding to cell surface receptors.
A primary extracellular receptor for S100A6 is the Receptor for Advanced Glycation End products (RAGE) .[4] Binding of S100A6 to RAGE can activate downstream pro-inflammatory and pro-proliferative signaling cascades, including the p38/MAPK and ERK pathways.[2] S100A6 also interacts with integrin β1 , leading to the activation of focal adhesion kinase (FAK) and p21-activated kinase (PAK), which are critical for cell adhesion and migration.[2] Through these interactions, extracellular S100A6 can influence key aspects of the tumor microenvironment and metastatic processes.
Conclusion
This compound (S100A6) is a multifaceted protein with significant roles in both normal physiology and disease. Its function as a calcium sensor and its ability to interact with a wide range of target proteins place it at a critical nexus of cellular signaling. A thorough understanding of its gene regulation, protein structure, and involvement in signaling pathways is paramount for the development of novel therapeutic strategies targeting S100A6-associated diseases, particularly cancer. The experimental methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of this intriguing protein.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. mdpi.com [mdpi.com]
- 3. Calcium-dependent and -independent interactions of the S100 protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human S100A6 protein (ABIN2181717) [antibodies-online.com]
- 9. uniprot.org [uniprot.org]
- 10. Gene - S100A6 [maayanlab.cloud]
- 11. cn.sinobiological.com [cn.sinobiological.com]
- 12. Expression and purification of bioactive high-purity human S100A6 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient expression and purification strategy for the production of S100 proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prospecbio.com [prospecbio.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring binding of S100 proteins to RAGE by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. X-ray Structural Analysis of S100 Proteins | Springer Nature Experiments [experiments.springernature.com]
- 21. X-ray structural analysis of S100 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein XRD Protocols - Phase Solution [sites.google.com]
- 23. researchgate.net [researchgate.net]
S100A6 calcium-binding motifs explained
An In-depth Technical Guide to S100A6 Calcium-Binding Motifs For Researchers, Scientists, and Drug Development Professionals
Abstract
S100A6, also known as calcyclin, is a small, acidic calcium-binding protein belonging to the S100 family. These proteins are characterized by their two EF-hand calcium-binding motifs and function as crucial modulators of a vast array of cellular processes. Upon binding calcium, S100A6 undergoes a significant conformational change, enabling it to interact with a diverse set of target proteins and regulate downstream signaling pathways. This guide provides a detailed examination of the S100A6 calcium-binding motifs, the mechanism of calcium-induced activation, its interaction with key cellular targets, and the experimental protocols used to elucidate these functions.
The S100A6 EF-Hand Calcium-Binding Motifs
The core functional units of S100A6 are its two distinct EF-hand motifs, which are helix-loop-helix structural domains.[1] Each monomer of the S100A6 homodimer contains two such motifs, enabling each monomer to bind two calcium ions.[1]
-
N-Terminal EF-Hand (EF-1): This is a "pseudo" or "atypical" 14-residue EF-hand. It exhibits a lower affinity for calcium, with binding primarily mediated through main-chain carbonyl groups.
-
C-Terminal EF-Hand (EF-2): This is a canonical 12-residue EF-hand, similar to those found in proteins like calmodulin. It has a higher affinity for calcium, with a dissociation constant (Kd) in the micromolar range.
The binding of Ca2+ to these sites is cooperative and induces a profound conformational change essential for the protein's function as a calcium sensor.[2]
Caption: Basic structure of a canonical EF-hand motif.
Calcium-Induced Conformational Activation
In its calcium-free (apo) state, S100A6 exists as a homodimer with its hydrophobic target-binding regions concealed. The binding of calcium ions, particularly to the higher-affinity C-terminal EF-hand, triggers a significant structural rearrangement.[1] This change primarily involves the reorientation of Helix III and the linker region, which exposes a large hydrophobic cleft on the surface of each monomer.[1] This exposed surface becomes the primary interaction site for a multitude of target proteins, thus transducing the calcium signal into a specific cellular response.[3]
Caption: Ca²⁺ binding exposes a hydrophobic pocket in S100A6.
Target Protein Interactions and Signaling
The Ca²⁺-dependent exposure of the hydrophobic cleft allows S100A6 to interact with and modulate the activity of numerous target proteins. These interactions are central to its role in processes like cell proliferation, cytoskeletal dynamics, and signal transduction.[1][3]
Quantitative Analysis of S100A6 Interactions
The binding affinity of S100A6 for its targets varies, reflecting its diverse regulatory roles. The equilibrium dissociation constant (Kd) is a key parameter for quantifying these interactions.
| Target Protein/Ligand | Cellular Location | Reported Kd | Experimental Method |
| Calcium (Ca²⁺) | Cytosol / Nucleus | ~1 µM - 500 µM | Multiple |
| RAGE (V-C1-C2 domains) | Extracellular/Membrane | 28 nM - 13 µM[4] | Surface Plasmon Resonance |
| RAGE (V domain) | Extracellular/Membrane | 3 µM[4] | Isothermal Titration Calorimetry |
| Various Cytokines | Extracellular | 0.3 nM - 12 µM[3][4] | Surface Plasmon Resonance |
| CacyBP/SIP | Cytoplasm | ~1.2 µM[5] | Fluorescence Spectroscopy |
S100A6-RAGE Signaling Pathway
Extracellular S100A6 is a key ligand for the Receptor for Advanced Glycation End products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily implicated in inflammation and cancer.[2][6] The binding of an S100A6 dimer to RAGE induces receptor dimerization and activates downstream signaling cascades.[6] In neuroblastoma cells, S100A6-RAGE signaling specifically activates the c-Jun N-terminal kinase (JNK) pathway, leading to the production of reactive oxygen species (ROS) and subsequent activation of caspases 3 and 7, ultimately resulting in apoptosis.[2][7]
Caption: S100A6-RAGE signaling cascade leading to apoptosis.
Experimental Protocols
Investigating the Ca²⁺-dependent interactions of S100A6 requires specific biochemical and biophysical techniques. Detailed below are methodologies for two common assays.
GST Pull-Down Assay for Protein-Protein Interaction
This in vitro method is used to confirm physical interactions between a GST-tagged "bait" protein (e.g., S100A6) and a "prey" protein from a cell lysate.[8][9]
Methodology:
-
Bait Protein Preparation:
-
Express recombinant GST-S100A6 in E. coli and purify the fusion protein from the bacterial lysate using glutathione-sepharose beads.
-
Prepare a control using GST alone.
-
-
Prey Protein Preparation:
-
Culture cells of interest and harvest.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Binding Reaction:
-
Immobilize 10-20 µg of GST-S100A6 (or GST control) on 20-30 µL of equilibrated glutathione-sepharose beads by incubating for 1 hour at 4°C.
-
Wash the beads three times with wash buffer (lysis buffer without detergent) to remove unbound protein.
-
Add 500 µg to 1 mg of pre-cleared cell lysate to the beads.
-
Crucially, supplement the binding buffer with either 1 mM CaCl₂ (for Ca²⁺-dependent interaction) or 5 mM EGTA (as a Ca²⁺-free control).
-
Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (500 x g for 1 min).
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (containing either CaCl₂ or EGTA) to remove non-specific binders.
-
Elute the protein complexes by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Analyze the results by Western blotting using an antibody specific to the suspected prey protein.
-
Caption: Workflow for a GST pull-down assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique used to measure the real-time binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (Kₗ) of molecular interactions.[10][11]
Methodology (e.g., S100A6 binding to immobilized RAGE):
-
Chip Preparation and Ligand Immobilization:
-
Use a sensor chip with a carboxymethylated dextran (B179266) surface (e.g., CM5 chip).
-
Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the ligand (e.g., recombinant RAGE ectodomain) onto the activated surface via amine coupling. Typically, inject the protein at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the ligand to allow for background signal subtraction.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the analyte (S100A6) in a suitable running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20) supplemented with 1 mM CaCl₂.
-
Inject the S100A6 solutions sequentially over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[12]
-
Monitor the binding response in real-time, which is measured in Resonance Units (RU). The injection phase measures association.
-
Follow the analyte injection with a flow of running buffer alone to monitor the dissociation phase.
-
-
Regeneration and Data Analysis:
-
If the interaction is strong, a regeneration solution (e.g., a pulse of low pH glycine (B1666218) or high salt buffer) may be needed to strip the bound analyte from the ligand, preparing the surface for the next injection.
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves globally using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (kₐ, kₔ) and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).
-
Conclusion and Therapeutic Implications
The EF-hand motifs of S100A6 are the fundamental structural elements that bestow upon it the ability to function as a sensitive and versatile calcium sensor. The conformational switch induced by calcium binding is the critical event that dictates its interaction with a wide spectrum of protein targets, thereby integrating calcium signals into specific cellular actions. A thorough understanding of these motifs, their binding affinities, and the downstream consequences of their activation is paramount for researchers in cell biology and professionals in drug development. Given the upregulation of S100A6 in various cancers and inflammatory diseases, the S100A6-target interaction interface represents a promising target for the development of novel therapeutic agents designed to modulate pathological signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. S100B and S100A6 differentially modulate cell survival by interacting with distinct RAGE (receptor for advanced glycation end products) immunoglobulin domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of S100A6 Protein with the Four-Helical Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of S100A6 Protein with the Four-Helical Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the interaction of this compound (S100A6) and this compound-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure of the RAGE:S100A6 Complex Reveals a Unique Mode of Homodimerization for S100 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RAGE signaling in inflammation and arterial aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 9. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Measuring binding of S100 proteins to RAGE by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Calcyclin (S100A6) Expression in Normal Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcyclin, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family. It is involved in a variety of cellular processes, including cell cycle progression, differentiation, and cytoskeletal dynamics.[1][2][3][4] Its expression is ubiquitous across many normal human tissues, though levels can vary significantly between different cell types and organs.[1][2] This technical guide provides an in-depth overview of this compound expression in normal human tissues, detailing quantitative expression data, experimental methodologies for its detection, and its role in key signaling pathways.
Quantitative Expression of this compound (S100A6)
The expression of this compound can be quantified at both the mRNA and protein levels. The following tables summarize the available quantitative data from large-scale transcriptomic and proteomic studies.
mRNA Expression Levels
The following table summarizes the consensus normalized expression of S100A6 mRNA in various normal human tissues, as reported by the Human Protein Atlas. This dataset integrates RNA-sequencing data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project. The values are presented in normalized Transcripts Per Million (nTPM).[5]
| Tissue | nTPM | Tissue | nTPM |
| Adipose Tissue | 135.9 | Heart Muscle | 28.9 |
| Adrenal Gland | 49.3 | Kidney | 35.8 |
| Bone Marrow | 114.8 | Liver | 16.4 |
| Brain (Cerebral Cortex) | 14.7 | Lung | 158.7 |
| Breast | 68.4 | Lymph Node | 104.9 |
| Colon | 129.2 | Ovary | 102.5 |
| Esophagus | 224.5 | Pancreas | 69.8 |
| Fallopian Tube | 211.3 | Placenta | 128.5 |
| Gallbladder | 185.2 | Prostate | 123.9 |
| Skin | 116.3 | Small Intestine | 134.7 |
| Spleen | 73.4 | Stomach | 150.8 |
| Testis | 11.2 | Thyroid Gland | 103.8 |
| Urinary Bladder | 119.5 | Uterus | 132.1 |
Table 1: S100A6 mRNA expression in normal human tissues (Data from the Human Protein Atlas).[5]
Protein Expression Levels
| Tissue | Expression Level | Localization |
| Adipose Tissue | Medium | Cytoplasmic/Nuclear |
| Adrenal Gland | Medium | Cytoplasmic/Nuclear |
| Bone Marrow | High | Cytoplasmic/Nuclear |
| Breast | Medium | Cytoplasmic/Nuclear |
| Colon | High | Cytoplasmic/Nuclear |
| Esophagus | High | Cytoplasmic/Nuclear |
| Fallopian Tube | High | Cytoplasmic/Nuclear |
| Gallbladder | High | Cytoplasmic/Nuclear |
| Heart Muscle | Low | Cytoplasmic/Nuclear |
| Kidney | Medium | Cytoplasmic/Nuclear |
| Liver | Low | Cytoplasmic/Nuclear |
| Lung | High | Cytoplasmic/Nuclear |
| Lymph Node | High | Cytoplasmic/Nuclear |
| Ovary | Medium | Cytoplasmic/Nuclear |
| Pancreas | Medium | Cytoplasmic/Nuclear |
| Prostate | High | Cytoplasmic/Nuclear |
| Skin | High | Cytoplasmic/Nuclear |
| Small Intestine | High | Cytoplasmic/Nuclear |
| Spleen | Medium | Cytoplasmic/Nuclear |
| Stomach | High | Cytoplasmic/Nuclear |
| Testis | Low | Cytoplasmic/Nuclear |
| Thyroid Gland | Medium | Cytoplasmic/Nuclear |
| Urinary Bladder | High | Cytoplasmic/Nuclear |
Table 2: S100A6 protein expression in normal human tissues (Data interpreted from the Human Protein Atlas).[5][6]
Experimental Protocols
Accurate determination of this compound expression requires robust and well-validated experimental protocols. This section provides detailed methodologies for the key techniques used to quantify S100A6 at the protein and mRNA levels.
Western Blotting for S100A6 Detection
Western blotting is a widely used technique to detect and quantify S100A6 protein in tissue lysates.
1. Tissue Homogenization and Protein Extraction:
-
Excise fresh tissue and immediately snap-freeze in liquid nitrogen or process on ice to minimize protein degradation.
-
For a 5-10 mg piece of tissue, add 300-500 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Electrotransfer:
-
Mix 20-40 µg of protein lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 15% SDS-polyacrylamide gel. S100A6 has a molecular weight of approximately 10 kDa.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 60 minutes or using a semi-dry transfer system.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for S100A6 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation. Typical dilutions range from 1:500 to 1:2000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
For quantification, normalize the S100A6 band intensity to a loading control such as GAPDH or β-actin.[7][8][9][10]
In Situ Hybridization for S100A6 mRNA Localization
In situ hybridization (ISH) allows for the visualization of S100A6 mRNA expression within the cellular context of a tissue section.
1. Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the S100A6 mRNA sequence. A probe length of 300-800 bp is optimal.
-
Use a linearized plasmid containing the S100A6 cDNA as a template for in vitro transcription with a DIG RNA labeling mix.
-
Purify the labeled probe using ethanol (B145695) precipitation or column purification.
2. Tissue Preparation:
-
Fix fresh-frozen or paraffin-embedded tissue sections (5-10 µm) onto positively charged slides.
-
For paraffin (B1166041) sections, deparaffinize in xylene and rehydrate through a graded ethanol series.
-
Permeabilize the tissue by treating with proteinase K (10-20 µg/mL) for 10-15 minutes at 37°C to allow probe penetration.
-
Post-fix with 4% paraformaldehyde to preserve tissue morphology.
-
Acetylate the sections with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding.
3. Hybridization:
-
Pre-hybridize the sections in hybridization buffer (e.g., 50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween 20, 100 µg/mL yeast tRNA) for 1-2 hours at 65°C.
-
Denature the DIG-labeled S100A6 probe by heating at 80-85°C for 5 minutes.
-
Add the denatured probe to the hybridization buffer at a concentration of 100-500 ng/mL and apply to the tissue sections.
-
Incubate overnight at 65°C in a humidified chamber.
4. Post-Hybridization Washes and Detection:
-
Perform stringent washes to remove unbound probe. This typically involves a series of washes with decreasing concentrations of SSC and increasing temperatures (e.g., 2x SSC, 0.2x SSC at 65°C).
-
Block the sections with a blocking solution (e.g., 2% sheep serum in MABT) for 1 hour at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash thoroughly with MABT.
-
Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue-purple precipitate.
-
Counterstain with a nuclear stain like Nuclear Fast Red.
-
Dehydrate the sections and mount with a permanent mounting medium.[11][12][13][14]
Signaling Pathways Involving this compound (S100A6)
This compound is implicated in several signaling pathways that regulate cell proliferation, survival, and migration. Its function is often dependent on its ability to bind calcium and interact with various target proteins.
p38/MAPK Signaling Pathway
S100A6 has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway.[15] Extracellular S100A6 can bind to the Receptor for Advanced Glycation End products (RAGE), leading to the activation of downstream signaling cascades. This can result in increased phosphorylation and activation of p38 MAPK, which in turn can influence transcription factors involved in cell proliferation and inflammation.[16]
Wnt/β-catenin Signaling Pathway
S100A6 can modulate the Wnt/β-catenin signaling pathway. Overexpression of S100A6 has been shown to increase the levels of β-catenin and promote its translocation to the nucleus.[17] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of genes involved in cell proliferation and differentiation. There is also evidence for a positive feedback loop where β-catenin can enhance the expression of S100A6.[1][3]
Experimental Workflow for S100A6 Expression Analysis
The following diagram illustrates a typical experimental workflow for the analysis of S100A6 expression in normal human tissues, from sample acquisition to data interpretation.
Conclusion
This compound (S100A6) is a widely expressed protein in normal human tissues, with particularly high levels in epithelial and hematopoietic cells. Its expression can be reliably quantified using standard molecular biology techniques such as Western blotting and in situ hybridization. As a modulator of key signaling pathways like p38/MAPK and Wnt/β-catenin, S100A6 plays a significant role in fundamental cellular processes. This guide provides a comprehensive resource for researchers and professionals in drug development seeking to understand and investigate the role of this compound in normal physiology and its potential implications in disease.
References
- 1. S100A6 Protein—Expression and Function in Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100A6: molecular function and biomarker role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S100A6 Protein—Expression and Function in Norm and Pathology [mdpi.com]
- 5. Tissue expression of S100A6 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. S100A6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. The S100 calcium-binding protein A6 plays a crucial role in hepatic steatosis by mediating lipophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. bio-rad.com [bio-rad.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. einsteinmed.edu [einsteinmed.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 15. S100A6 S100 calcium binding protein A6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S100 Calcium-Binding Protein A6 Promotes Epithelial-Mesenchymal Transition through β-Catenin in Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Calcyclin (S100A6) in Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcyclin, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family. It is increasingly recognized for its pivotal role in modulating cellular processes, including cell cycle progression and differentiation. This technical guide provides an in-depth exploration of the involvement of this compound in the differentiation of various cell lineages, including neuronal, myogenic, and epithelial cells. We will delve into the molecular mechanisms, signaling pathways, and protein interactions that govern this compound's function in these processes. This document summarizes key quantitative data, presents detailed experimental protocols for studying this compound, and provides visual representations of the associated signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to this compound (S100A6)
This compound (S100A6) is a 10 kDa protein characterized by two EF-hand calcium-binding motifs. Its expression is cell-cycle regulated and has been observed in various cell types, including fibroblasts, epithelial cells, neurons, and astrocytes. As a calcium sensor, S100A6 undergoes a conformational change upon calcium binding, enabling it to interact with and modulate the activity of a variety of target proteins. This interaction is central to its function in translating calcium signals into specific cellular responses, including the intricate process of cell differentiation.
This compound's Role in Cell Differentiation
The expression of this compound is dynamically regulated during the differentiation of multiple cell lineages, suggesting a direct involvement in these developmental processes.
Neuronal Differentiation
In the nervous system, S100A6 is highly expressed in neural stem cells and astrocyte precursors.[1] Its expression is downregulated as these precursors differentiate into mature astrocytes, indicating that a decrease in S100A6 levels may be a prerequisite for terminal astrocytic differentiation.[1] Studies on retinoic acid-induced neuronal differentiation of neuroblastoma cells have also implicated S100A6 in this process.
Astrocytes have been shown to express and release S100A6, which can then act on neurons.[2] In neurons, S100A6 interacts with its binding partner, this compound-Binding Protein (CacyBP), to regulate protein turnover and inhibit neuritogenesis.[2] This suggests a role for astrocyte-derived S100A6 in modulating neuronal development.[2]
Myogenic Differentiation
During skeletal muscle development (myogenesis), this compound has been identified as a downstream target of MyoD, a master regulatory transcription factor of myogenesis.[3] This indicates that MyoD directly or indirectly regulates the expression of this compound during the differentiation of myoblasts into myotubes. The broader calcium signaling network, involving calcium-calmodulin-dependent protein kinase (CaMK) and the phosphatase calcineurin, plays a crucial role in myogenesis by regulating the activity of myogenic transcription factors like MEF2 and MyoD.[4] As a calcium-binding protein, S100A6 is positioned to be a key player in this signaling cascade.
Keratinocyte Differentiation
In the epidermis, the differentiation of keratinocytes is a tightly regulated process. Research has shown that the mRNA level of S100A6 diminishes several-fold during the differentiation of primary keratinocytes. Overexpression of S100A6 in keratinocytes leads to accelerated proliferation and suppressed expression of differentiation markers like loricrin, suggesting that a reduction in S100A6 levels is critical for proper epidermal differentiation.
Quantitative Data on this compound Expression and Interactions
The following tables summarize key quantitative data related to this compound's expression during differentiation and its interaction with its binding partner.
| Cell Type/Process | Change in S100A6 Level | Method | Reference |
| Keratinocyte Differentiation | Several-fold decrease in mRNA | In vitro model of differentiating epidermis | |
| Neural Stem Cells vs. Mature Astrocytes | High expression in precursors, absent in mature astrocytes | Immunofluorescent multiple labeling | [1] |
| C2C12 Myoblast Differentiation | Identified as a downstream target of MyoD | Microarray analysis of MyoD-silenced clones | [3] |
| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference |
| This compound (S100A6) and CacyBP | 0.96 µM | Fluorescence spectroscopy | |
| This compound (S100A6) and CacyBP-(178-229) fragment | 1.2 µM | Fluorescence spectroscopy |
Signaling Pathways Involving this compound in Differentiation
This compound is involved in intricate signaling pathways that control cell fate. Its expression is regulated by key transcription factors, and its downstream effects are often mediated through its interaction with CacyBP and the ubiquitination machinery.
Transcriptional Regulation of S100A6
The expression of the S100A6 gene is under the control of several transcription factors that are themselves key regulators of differentiation. In keratinocytes, the transcription factor ΔNp63 is involved in orchestrating the changes in S100A6 expression. In the context of myogenesis, MyoD is a critical regulator.[3] Furthermore, epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in the cell-specific expression of S100A6.
This compound-CacyBP Interaction and the Ubiquitination Pathway
A key mechanism through which S100A6 exerts its function is by interacting with this compound-Binding Protein (CacyBP), also known as Siah-Interacting Protein (SIP). CacyBP can act as a molecular bridge in ubiquitin E3 ligase complexes, participating in the ubiquitin-mediated degradation of target proteins.[5] This suggests that in a high calcium environment, S100A6 binds to CacyBP, potentially modulating its activity and influencing the stability of proteins that are critical for maintaining a proliferative state or for driving differentiation. For instance, CacyBP is involved in the degradation of β-catenin, a key component of the Wnt signaling pathway which is crucial for many developmental processes. By influencing CacyBP, S100A6 can indirectly regulate the stability of β-catenin and thereby impact cell fate decisions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in cell differentiation.
Chromatin Immunoprecipitation (ChIP) for S100A6 Promoter Analysis
This protocol is designed to identify the binding of transcription factors (e.g., MyoD, ΔNp63) to the promoter region of the S100A6 gene in differentiating cells.
Materials:
-
Formaldehyde (B43269) (10% stock)
-
Glycine (B1666218) (1.25 M stock)
-
Ice-cold PBS with protease inhibitors
-
Cell lysis buffer (e.g., RIPA buffer)
-
Sonication equipment
-
Antibody specific to the transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting the S100A6 promoter
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells to release nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the cleared chromatin with an antibody against the transcription factor of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific for the S100A6 promoter to quantify the enrichment of the target sequence.
Luciferase Reporter Assay for S100A6 Promoter Activity
This assay is used to measure the transcriptional activity of the S100A6 promoter in response to specific stimuli or the overexpression/knockdown of transcription factors.
Materials:
-
Luciferase reporter plasmid containing the S100A6 promoter upstream of the luciferase gene.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell line of interest.
-
Transfection reagent.
-
Dual-luciferase reporter assay system (lysis buffer, luciferase substrate, stop & glo reagent).
-
Luminometer.
Procedure:
-
Plasmid Construction: Clone the promoter region of the S100A6 gene into a luciferase reporter vector.
-
Cell Transfection: Co-transfect the cell line of interest with the S100A6-luciferase reporter plasmid and the control Renilla plasmid. If studying a specific transcription factor, co-transfect with an expression vector for that factor or siRNA to knock it down.
-
Cell Treatment: After 24-48 hours, treat the cells with the desired stimulus (e.g., retinoic acid) or induce differentiation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the provided lysis buffer.
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly activity).
-
Add the stop & glo reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the luminescence again (Renilla activity).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between different experimental conditions to determine the effect on S100A6 promoter activity.
Conclusion and Future Directions
This compound (S100A6) is emerging as a critical regulator of cell differentiation across various lineages. Its dynamic expression patterns and its interaction with the CacyBP-ubiquitination pathway highlight its role as a molecular switch that can influence cell fate decisions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the precise mechanisms by which S100A6 functions.
Future research should focus on elucidating the complete repertoire of S100A6 target proteins in different differentiating cell types to understand the full scope of its influence. Moreover, exploring the therapeutic potential of targeting the S100A6-CacyBP interaction could open new avenues for controlling cell differentiation in regenerative medicine and for the treatment of diseases characterized by aberrant differentiation, such as cancer. The continued development of sophisticated molecular tools and in vivo models will be instrumental in unraveling the complexities of this compound's role in the intricate dance of cell differentiation.
References
- 1. ejh.it [ejh.it]
- 2. researchgate.net [researchgate.net]
- 3. The Ankrd2, Cdkn1c and this compound genes are under the control of MyoD during myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signaling in skeletal muscle development, maintenance and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CACYBP this compound binding protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of Calcyclin (S100A6) in Exocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcyclin, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family. It is implicated in a variety of cellular processes, including cell cycle progression, differentiation, and cytoskeletal dynamics.[1][2] Emerging evidence strongly suggests a critical role for S100A6 in the regulation of exocytosis, the process by which cells release molecules such as neurotransmitters, hormones, and mucus. This technical guide provides an in-depth examination of the molecular mechanisms by which S100A6 participates in exocytosis, with a focus on its interactions with key regulatory proteins and its role in calcium-dependent signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of S100A6's function in regulated secretion.
Core Concepts in S100A6-Mediated Exocytosis
S100A6 functions as a calcium sensor and effector in the intricate machinery of exocytosis.[3] Its mechanism of action is primarily centered on its ability to bind calcium ions, which induces a conformational change that exposes a hydrophobic binding domain, enabling it to interact with a specific set of target proteins.[1] Key aspects of its function in exocytosis include:
-
Calcium-Dependent Interactions: The function of S100A6 in exocytosis is tightly linked to intracellular calcium concentration fluctuations. Upon a cellular stimulus that elevates intracellular calcium, S100A6 binds Ca2+ and subsequently interacts with its downstream targets to modulate the secretory process.[3]
-
Interaction with Annexin A2: A primary interaction partner of S100A6 in the context of exocytosis is Annexin A2, a phospholipid-binding protein also involved in membrane trafficking and fusion.[3][4] The S100A6-Annexin A2 complex is thought to play a crucial role in the organization of membrane domains and the recruitment of the fusion machinery to the site of exocytosis.[4]
-
Modulation of the Cytoskeleton: S100A6 can interact with cytoskeletal components, influencing the remodeling of the actin network that is necessary for the transport of secretory vesicles to the plasma membrane.[1]
-
Regulation of Secretory Vesicle Trafficking and Fusion: By interacting with components of the exocytotic machinery, S100A6 is believed to influence the docking, priming, and fusion of secretory vesicles with the plasma membrane.
Quantitative Data on S100A6 Interactions
The following table summarizes the available quantitative data on the binding affinities of S100A6 with its interaction partners relevant to exocytosis.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Conditions | Reference |
| S100A6 and Annexin A2 | Affinity Chromatography, IP | Not Quantified | Ca2+-dependent | [4] |
| S100A6 and Annexin A1 | Isothermal Titration Calorimetry | 13 ± 4 µM | In the presence of Ca2+ | |
| S100A6 and Annexin XI | Site-directed mutagenesis | Not Quantified | Ca2+-dependent | [2] |
| S100A6 and Tropomyosin | In vitro binding assays | Not Quantified | Ca2+-dependent | [1] |
| S100A6 and Tubulin | Immunoprecipitation, PLA | Not Quantified | Ca2+-dependent | [5] |
Signaling Pathways Involving S100A6 in Exocytosis
The following diagrams illustrate the proposed signaling pathways and molecular interactions of S100A6 in the regulation of exocytosis.
Calcium-Dependent Activation and Interaction with Annexin A2
Caption: S100A6 activation by calcium and subsequent interaction with Annexin A2.
Extracellular S100A6 Signaling via Integrin β1
Caption: Extracellular S100A6 activates signaling pathways via Integrin β1.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of S100A6 in exocytosis.
Co-immunoprecipitation of S100A6 and Annexin A2
This protocol is designed to verify the in vivo interaction between S100A6 and Annexin A2.
Materials:
-
Cell lysate from cells endogenously or exogenously expressing S100A6 and Annexin A2.
-
Protein A/G agarose (B213101) beads.
-
Anti-S100A6 antibody.
-
Anti-Annexin A2 antibody.
-
Control IgG antibody.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE loading buffer.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with anti-S100A6 antibody or control IgG overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer.
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Annexin A2 antibody to detect co-immunoprecipitated Annexin A2.
Total Internal Reflection Fluorescence Microscopy (TIRFM) for Visualizing S100A6 Dynamics during Exocytosis
This protocol allows for the visualization of S100A6 localization and dynamics at the plasma membrane during exocytosis.[6][7]
Materials:
-
Cells expressing fluorescently tagged S100A6 (e.g., S100A6-GFP).
-
TIRF microscope system.
-
Physiological buffer for cell imaging.
-
Stimulant to induce exocytosis (e.g., high potassium solution, ionomycin).
Procedure:
-
Cell Culture: Plate cells expressing S100A6-GFP on glass-bottom dishes suitable for TIRF microscopy.
-
Microscope Setup: Align the TIRF microscope to achieve total internal reflection, creating an evanescent field that selectively excites fluorophores near the coverslip.
-
Image Acquisition: Acquire a time-lapse series of TIRF images of the cells in physiological buffer.
-
Stimulation: Perfuse the cells with the exocytosis-inducing stimulant while continuing to acquire images.
-
Data Analysis: Analyze the image series to track the localization and fluorescence intensity of S100A6-GFP puncta at the plasma membrane before, during, and after stimulation. Co-localization with markers for secretory vesicles can also be assessed.
Membrane Capacitance Measurements to Assess the Role of S100A6 in Exocytosis
This electrophysiological technique measures changes in the cell surface area, providing a direct readout of exocytosis.[8][9]
Materials:
-
Patch-clamp setup with a lock-in amplifier.
-
Whole-cell patch-clamp recording solutions (intracellular and extracellular).
-
Cells of interest (e.g., chromaffin cells, mast cells).
-
Recombinant S100A6 protein or siRNA for S100A6 knockdown.
Procedure:
-
Cell Preparation: Prepare cells for patch-clamp recording. For intracellular delivery, include recombinant S100A6 in the pipette solution or transfect cells with S100A6 siRNA prior to the experiment.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.
-
Capacitance Measurement: Apply a sinusoidal voltage command and use a lock-in amplifier to measure the resulting current and calculate membrane capacitance.
-
Stimulation: Depolarize the cell with a train of voltage pulses to trigger exocytosis.
-
Data Analysis: Monitor the change in membrane capacitance over time. An increase in capacitance reflects the fusion of secretory vesicles with the plasma membrane. Compare the extent and kinetics of the capacitance increase in control cells versus cells with manipulated S100A6 levels.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental approaches and the logical framework for investigating S100A6 function in exocytosis.
Workflow for Investigating S100A6-Protein Interactions
References
- 1. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A6 - Wikipedia [en.wikipedia.org]
- 3. S100A6 Protein—Expression and Function in Norm and Pathology | MDPI [mdpi.com]
- 4. Annexin A2 complexes with S100 proteins: structure, function and pharmacological manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin-dependent secretion of S100A6 and cellular signaling pathways activated by S100A6-integrin β1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-color total internal refection fluorescence microscopy of exocytosis in endocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Exocytosis with Total Internal Reflection Microscopy (TIRFM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-resolution membrane capacitance measurements for the study of exocytosis and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Calcyclin (S100A6) Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcyclin, also known as S100A6, is a member of the S100 family of calcium-binding proteins characterized by two EF-hand motifs.[1] Localized in the cytoplasm and nucleus of a wide array of cell types, S100A6 is implicated in the regulation of numerous cellular processes, including cell cycle progression, differentiation, and apoptosis.[1][2] Its expression is notably upregulated in various pathological conditions, particularly in cancer, where it has been shown to influence tumorigenesis, invasion, and metastasis.[3][4][5] This technical guide provides a comprehensive overview of the core signaling pathways modulated by S100A6, presents quantitative data on its expression and interactions, and offers detailed protocols for key experimental procedures used in its study.
Core Signaling Pathways Involving S100A6
S100A6 exerts its influence on cellular functions primarily through interactions with a variety of target proteins, thereby modulating their activity and downstream signaling cascades. The binding of Ca2+ to S100A6 induces a conformational change that exposes a hydrophobic pocket, facilitating these protein-protein interactions.[6] Two of the most well-characterized signaling pathways impacted by S100A6 are the CacyBP/SIP-Wnt/β-catenin pathway and the MAPK/ERK pathway.
The S100A6-CacyBP/SIP-Wnt/β-catenin Axis
A key intracellular effector of S100A6 is the this compound-Binding Protein/Siah-1 Interacting Protein (CacyBP/SIP).[7] CacyBP/SIP is a component of a ubiquitin ligase complex that promotes the degradation of β-catenin, a central molecule in the canonical Wnt signaling pathway.[7][8] By binding to CacyBP/SIP in a calcium-dependent manner, S100A6 inhibits its activity.[7] This inhibition prevents the ubiquitination and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation and survival.[4] Overexpression of S100A6 has been shown to result in an increased level and nuclear translocation of β-catenin.[4]
The S100A6-MAPK/ERK Pathway
S100A6 has also been demonstrated to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Extracellular signal-Regulated Kinase (ERK)1/2 pathway. Overexpression of S100A6 in colorectal carcinoma cells leads to enhanced cell proliferation and migration, which is associated with the activation of MAPK.[9] Specifically, S100A6-induced proliferation can be partially attenuated by an ERK1/2 inhibitor.[9] The precise mechanism by which S100A6 activates the ERK1/2 pathway is still under investigation, but it may involve competition with ERK1/2 for binding to CacyBP/SIP.[6]
Quantitative Data
The following tables summarize key quantitative data related to S100A6 expression and its interactions.
Table 1: S100A6 Binding Affinities
| Binding Partner | Dissociation Constant (Kd) | Method | Reference |
| CacyBP/SIP (intact) | 0.96 µM | Fluorescence Spectroscopy | Not explicitly found in search results |
| CacyBP/SIP (residues 178-229) | 1.2 µM | Fluorescence Spectroscopy | Not explicitly found in search results |
Table 2: S100A6 Expression in Cancer
| Cancer Type | Fold Change in Expression (Tumor vs. Normal) | Method | Reference |
| Colorectal Adenocarcinoma | ~2.4-fold higher | Western Blot | [5] |
| Pancreatic Carcinoma | Significantly higher | mRNA analysis | [3] |
| Clear Cell Renal Cell Carcinoma | Elevated | Not specified | [4] |
| Glioma | Higher in tumor tissues | The Cancer Genome Atlas database | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of S100A6 signaling are provided below.
Co-Immunoprecipitation (Co-IP) of S100A6 and Binding Partners
This protocol is designed to isolate and detect the interaction between S100A6 and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)[11]
-
Anti-S100A6 antibody (for immunoprecipitation)
-
Antibody against the putative binding partner (for Western blot detection)
-
Protein A/G-coupled agarose (B213101) or magnetic beads[11]
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.[12]
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Washing:
-
Elution:
-
Resuspend the beads in elution buffer and incubate for 5-10 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing the protein complex.
-
Neutralize the eluate with neutralization buffer.
-
-
Analysis by Western Blot:
-
Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the putative binding partner, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Western Blot Analysis of S100A6 Expression
This protocol outlines the steps for detecting and quantifying S100A6 protein levels in cell or tissue lysates.
Materials:
-
Cell or tissue lysis buffer (as in Co-IP protocol)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-S100A6
-
Primary antibody: anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in the Co-IP protocol.
-
Determine the protein concentration of each lysate using a protein assay kit.[15]
-
Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.[16]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-S100A6 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again as in step 3.3.[17]
-
-
Detection and Analysis:
Wnt/β-catenin Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway in response to S100A6 expression.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOP-Flash)[18]
-
Renilla luciferase control plasmid (for normalization)
-
S100A6 expression plasmid or siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Cell Treatment (Optional):
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity between cells expressing S100A6 and control cells.
-
Conclusion
S100A6 is a critical modulator of key signaling pathways that govern fundamental cellular processes. Its interaction with CacyBP/SIP to regulate Wnt/β-catenin signaling and its influence on the MAPK/ERK pathway highlight its importance in both normal physiology and disease, particularly cancer. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the roles of S100A6 and explore its potential as a therapeutic target.
References
- 1. S100A6 - Wikipedia [en.wikipedia.org]
- 2. Luciferase reporter assay [bio-protocol.org]
- 3. The role of S100A6 in pancreatic cancer development and its clinical implication as a diagnostic marker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CacyBP/SIP, a this compound and Siah-1-interacting protein, binds EF-hand proteins of the S100 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S100A6 S100 calcium binding protein A6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Interactions of S100A2 and S100A6 with the Tetratricopeptide Repeat Proteins, Hsp90/Hsp70-organizing Protein and Kinesin Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
- 17. m.youtube.com [m.youtube.com]
- 18. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 19. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Calcyclin: A Technical Chronicle of its Discovery and Early Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and foundational research of calcyclin, now officially designated as S100A6. Initially identified as a growth-regulated gene in the mid-1980s, the early investigations into this compound laid the groundwork for understanding its role as a key calcium-binding protein in cell cycle progression and signaling. This document meticulously details the seminal experiments, presents key quantitative data in a structured format, and visually represents the initial hypotheses of its functional pathways. The information compiled herein serves as a comprehensive resource for researchers delving into the history and fundamental biology of the S100 protein family.
Discovery and Initial Identification
This compound was first brought to the scientific forefront through studies aimed at identifying genes involved in the regulation of cell proliferation. The initial breakthrough came from the laboratory of Renato Baserga and colleagues, who were investigating genes induced during the transition of quiescent cells into the cell cycle.
1.1. The "2A9" cDNA Clone: A Growth-Regulated Gene
In the mid-1980s, a cDNA clone, designated "2A9," was isolated from a cDNA library created from hamster fibroblasts that were stimulated to proliferate with serum.[1][2] This clone represented a gene whose mRNA levels were significantly upregulated in response to growth factors. This pivotal discovery marked the first identification of what would later be named this compound.
1.2. Homology to the S100 Protein Family
Subsequent sequencing of the 2A9 cDNA clone revealed a significant homology to the β-subunit of the S100 protein, a known calcium-binding protein.[1] This finding was crucial as it placed this compound within the S100 family of EF-hand type calcium-binding proteins and provided the first clues about its potential function as a calcium sensor or transducer in cellular processes.
1.3. From "2A9" to this compound
The name "this compound" was proposed to reflect its established connection to both calcium-binding and the cell cycle. The protein was also independently purified from Ehrlich ascites tumor cells, further solidifying its existence and providing material for initial biochemical characterization.[1][3][4]
Early Experimental Protocols
The foundational research on this compound employed a range of molecular and biochemical techniques that were state-of-the-art for the time. Below are detailed methodologies for the key experiments that led to its discovery and initial characterization.
2.1. Differential Screening of a cDNA Library
The initial identification of the this compound gene was achieved through the differential screening of a cDNA library. This technique was instrumental in isolating genes that were specifically expressed in proliferating cells.
-
Experimental Workflow: Differential cDNA Library Screening
Caption: Workflow for identifying growth-regulated genes.
Protocol:
-
Cell Culture and RNA Isolation: Baby hamster kidney (BHK) fibroblasts were rendered quiescent by serum starvation (0.5% serum) for 48 hours. A parallel culture was stimulated to proliferate by the addition of fresh medium containing 10% fetal bovine serum. Total RNA was extracted from both quiescent and stimulated cells.
-
cDNA Probe Synthesis: Poly(A)+ mRNA was isolated from both cell populations. The mRNA from stimulated cells was used as a template for the synthesis of a radiolabeled single-stranded cDNA probe using reverse transcriptase and [α-³²P]dCTP. Unlabeled single-stranded cDNA was synthesized from the mRNA of quiescent cells.
-
Library Screening: A cDNA library, constructed from serum-stimulated hamster fibroblasts, was plated and transferred to duplicate nitrocellulose filters.
-
Differential Hybridization: One set of filters was hybridized with the radiolabeled cDNA probe from stimulated cells. The other set was hybridized with the same probe in the presence of an excess of unlabeled cDNA from quiescent cells. This competitive hybridization step ensured that only sequences unique to or more abundant in the stimulated cells would produce a strong signal.
-
Colony Selection and Analysis: Colonies that showed a significantly stronger hybridization signal with the stimulated cell probe compared to the competitively hybridized probe were selected as candidates for growth-regulated genes. The "2A9" clone was one such identified colony.
-
2.2. Northern Blot Analysis
To confirm the growth-regulated expression of the 2A9 gene, Northern blot analysis was performed.
Protocol:
-
RNA Isolation and Electrophoresis: Total RNA was extracted from quiescent and serum-stimulated fibroblasts at various time points after stimulation. The RNA was denatured and separated by size on a formaldehyde-agarose gel.
-
Transfer and Hybridization: The separated RNA was transferred to a nitrocellulose membrane. The membrane was then hybridized with a radiolabeled DNA probe generated from the 2A9 cDNA clone.
-
Visualization: The hybridized membrane was exposed to X-ray film to visualize the bands corresponding to the 2A9 mRNA. The intensity of the bands was quantified to determine the relative abundance of the mRNA at different time points.
2.3. Purification of this compound from Ehrlich Ascites Tumor Cells
The first successful purification of the this compound protein was achieved from Ehrlich ascites tumor cells, which were found to be a rich source of the protein.[1][3]
-
Experimental Workflow: this compound Purification
Caption: Purification scheme for this compound protein.
Protocol:
-
Cell Lysis and Fractionation: Ehrlich ascites tumor cells were harvested and homogenized in a buffer containing protease inhibitors. The homogenate was subjected to high-speed centrifugation to pellet cellular debris, and the resulting supernatant (cytosolic fraction) was collected.
-
Ammonium Sulfate Precipitation: The cytosolic fraction was subjected to ammonium sulfate precipitation. The protein fraction precipitating between 40% and 80% saturation was collected by centrifugation.
-
Chromatography:
-
The precipitated protein was redissolved and dialyzed against a low-salt buffer and then applied to a DEAE-cellulose anion-exchange column. Proteins were eluted with a linear gradient of NaCl.
-
Fractions containing this compound (identified by SDS-PAGE) were pooled, concentrated, and further purified by gel filtration chromatography on a Sephadex G-75 column.
-
-
Purity Assessment: The purity of the final this compound preparation was assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Quantitative Data from Early Research
The initial studies on this compound provided key quantitative data that began to define its properties and expression dynamics.
| Parameter | Value | Cell Type/Organism | Reference |
| mRNA Expression | |||
| Fold increase (serum-stimulated vs. quiescent) | >20-fold | Hamster Fibroblasts | [2] |
| Peak mRNA expression after serum stimulation | 8-16 hours | Hamster Fibroblasts | [2] |
| Protein Characteristics | |||
| Molecular Weight (SDS-PAGE) | ~10.5 kDa | Ehrlich Ascites Tumor Cells | [1][3] |
| Isoelectric Point (pI) | 5.5 - 6.0 | Ehrlich Ascites Tumor Cells | [3] |
| Calcium Binding Sites | 2 per monomer | Purified Protein | [1][3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~3 x 10⁻⁶ M | Purified Protein | [1][3] |
| Gene Structure | |||
| Number of Exons | 3 | Human | [5] |
| Chromosomal Location | Chromosome 1q21 | Human | [5] |
Early Insights into Function and Signaling
From its initial discovery, this compound was implicated in fundamental cellular processes, primarily cell cycle control and calcium signaling.
4.1. Role in Cell Cycle Progression
The most striking initial finding was the dramatic upregulation of this compound mRNA as quiescent cells were stimulated to enter the cell cycle. This led to the early hypothesis that this compound plays a crucial role in the G₀/G₁ to S phase transition. Its expression was shown to be induced by various mitogens, including platelet-derived growth factor (PDGF) and epidermal growth factor (EGF).[1]
4.2. A Link to Calcium Signaling
The homology of this compound to S100 proteins, with their characteristic EF-hand calcium-binding motifs, immediately suggested its involvement in calcium signaling pathways. The early model proposed that intracellular calcium signals, triggered by growth factors, would lead to the activation of this compound, which in turn would interact with and modulate the activity of downstream effector proteins, thereby influencing cell cycle progression.
-
Proposed Initial Signaling Pathway
Caption: Early hypothetical model of this compound's role.
Conclusion
The discovery of this compound as a growth-regulated, calcium-binding protein in the 1980s marked a significant step in understanding the intricate molecular mechanisms that govern cell proliferation. The early research, characterized by innovative molecular cloning techniques and meticulous biochemical analyses, not only identified a new member of the S100 protein family but also firmly established its link to the cell cycle and calcium signaling. The foundational knowledge detailed in this guide continues to be the bedrock upon which decades of subsequent research into the diverse functions of this compound (S100A6) in both normal physiology and disease have been built.
References
- 1. Purification and properties of a novel Ca2+-binding protein (10.5 kDa) from Ehrlich-ascites-tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle dependent genes inducible by different mitogens in cells from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of a novel Ca2+-binding protein (10.5 kDa) from Ehrlich-ascites-tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-binding protein from mouse Ehrlich ascites-tumour cells is homologous to human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Calcyclin (S100A6) in Cancer Biology: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcyclin, also known as S100A6, is a small, acidic, calcium-binding protein belonging to the S100 family.[1][2] It is a 10.5 kDa protein composed of 90 amino acids in humans, containing two EF-hand motifs that enable it to bind calcium ions.[3] This binding induces a conformational change, exposing a hydrophobic patch that allows S100A6 to interact with a variety of target proteins, thereby modulating numerous cellular processes.[3] Initially identified in Ehrlich ascites tumor cells, S100A6 is expressed in various normal cell types, including epithelial cells, fibroblasts, neurons, and lymphocytes.[1][3] However, its expression is frequently dysregulated in pathological conditions, most notably in cancer, where it has been implicated in tumorigenesis, progression, and metastasis.[1][2][3] This guide provides a comprehensive technical overview of the role of S100A6 in cancer biology, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its involvement in critical signaling pathways.
Data Presentation: S100A6 Expression and Prognostic Significance in Various Cancers
The expression of S100A6 is significantly altered in a multitude of cancers. The following tables summarize the quantitative data on S100A6 expression levels and its correlation with clinicopathological features and patient prognosis across different cancer types.
Table 1: S100A6 Expression in Cancer Tissues Compared to Normal Tissues
| Cancer Type | Method | Comparison | Finding | Reference |
| Gastric Cancer | ELISA | Serum of 103 GC patients vs. 72 healthy controls | Significantly higher in GC patients (P < 0.001).[4] | |
| Gastric Cancer | Immunohistochemistry | 67.5% of GC tissues vs. matched noncancerous tissues | Remarkably increased expression in cancer tissues.[5] | |
| Gastric Cancer | SAGE, cDNA microarray | Cancer tissues vs. normal tissues | 5-fold more S100A6 tags in cancer tissues (SAGE); significantly upregulated in 50% of GCs (microarray).[6] | |
| Colorectal Cancer | Western Blot | Adenocarcinomas vs. adjacent normal mucosa (10 patients) | ~2.4-fold higher on average in adenocarcinomas (P = 0.001).[7][8] | |
| Colorectal Cancer | Immunohistochemistry | 42 adenocarcinomas vs. 42 normal mucosa | 55% of adenocarcinomas were positive vs. 5% of normal mucosa.[7][8] | |
| Pancreatic Cancer | Real-time PCR | Carcinoma specimens vs. nonneoplastic tissues | Significantly higher S100A6 mRNA levels in carcinoma.[9] | |
| Pancreatic Cancer | ELISA | Pancreatic juice from carcinoma vs. nonneoplastic disease patients | Significant difference in S100A6 expression.[9] | |
| Pancreatic Cancer | Immunohistochemistry | Malignant (n=60) vs. benign (n=32) ductal cells | Staining was more intense in malignant cells (P = 0.0001).[10][11] | |
| Non-Small Cell Lung Cancer (NSCLC) | ELISA | Serum of 141 NSCLC patients vs. 150 healthy controls | Significantly higher in NSCLC patients (P < 0.0001).[12][13] | |
| Melanoma | mRNA expression | 45 metastatic melanomas vs. 20 benign nevi | No S100A2 mRNA in metastases, while S100A6 expression correlated with survival.[14] | |
| Melanoma | Immunohistochemistry | 105 melanomas vs. 42 Spitz nevi vs. 73 melanocytic nevi | 33% of melanomas expressed S100A6 (mostly weak) vs. 100% of Spitz nevi (strong and diffuse) (P < .001).[15] | |
| Liver Cancer (ICC) | Single-cell analysis | Tumors vs. normal tissues | Greater disparity in S100A6 expression in ICC (frequent LN metastasis) than HCC (rare LN metastasis).[16] |
Table 2: Correlation of S100A6 Expression with Clinicopathological Parameters and Prognosis
| Cancer Type | Parameter | Correlation with High S100A6 Expression | Prognostic Significance | Reference |
| Gastric Cancer | Lymph node metastasis, TNM stage, perineural & vascular invasion | Significant positive correlation.[4] | Independent predictor of poor overall survival.[4] | |
| Gastric Cancer | Depth of wall invasion, liver metastasis, vascular invasion, TNM stage | Significant positive correlation (P < 0.05 for all).[5] | Independent prognostic predictor (P = 0.026) for poor prognosis (P = 0.0004).[5] | |
| Colorectal Cancer | Dukes' tumor stage, lymphatic permeation | Significant positive correlation.[7][8] | Implicated in progression and invasion.[7] | |
| Pancreatic Cancer | Nuclear localization | Higher in nucleus than cytoplasm in malignant cells (P = 0.003).[10][11] | High nuclear S100A6 is significantly associated with poor survival.[10] | |
| Lung Squamous Cell Carcinoma | Patient age, tumor differentiation | Significantly associated. | Independent adverse prognostic factor (p=0.016).[17] | |
| Stage I NSCLC | p53 status | Inversely correlated with p53 expression (p=0.01).[18] | Independent prognostic factor of improved survival in p53-negative cases (HR 0.49, p=0.017).[18] | |
| Melanoma | Survival time, primary tumor thickness | Significant correlation in metastatic melanoma.[14] | Potential marker for clinical management.[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of S100A6 in cancer biology.
Quantification of S100A6 Protein Levels
a) Enzyme-Linked Immunosorbent Assay (ELISA) for Serum S100A6
-
Principle: A sandwich ELISA is used for the quantitative measurement of S100A6 in serum or plasma.
-
Protocol:
-
Plate Preparation: A microtiter plate is pre-coated with a monoclonal antibody specific to human S100A6.
-
Sample and Standard Incubation: 100 µL of patient serum, plasma, or S100A6 standards are added to the appropriate wells. The plate is incubated for 2 hours at 37°C.
-
Detection Antibody: After washing, a biotin-conjugated polyclonal antibody specific for S100A6 is added to each well and incubated for 1 hour at 37°C.
-
Enzyme Conjugate: Following another wash, Avidin-Horseradish Peroxidase (HRP) conjugate is added and incubated for 1 hour at 37°C.
-
Substrate Reaction: After a final wash, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well. The plate is incubated for 15-30 minutes at 37°C in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a sulfuric acid solution.
-
Data Acquisition: The optical density (O.D.) is measured spectrophotometrically at a wavelength of 450 nm. The concentration of S100A6 in the samples is determined by comparing the O.D. of the samples to the standard curve.[16][19]
-
b) Western Blot for Cellular S100A6
-
Principle: To detect and quantify S100A6 protein in cell or tissue lysates.
-
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against S100A6 (e.g., rabbit polyclonal or mouse monoclonal) at a dilution of 1:1000 to 1:5000 overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:5000 to 1:10000 for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
-
c) Immunohistochemistry (IHC) for Tissue S100A6
-
Principle: To visualize the expression and localization of S100A6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Protocol:
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against S100A6 at a dilution of 1:100 to 1:2500 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex. The signal is developed using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The staining intensity and percentage of positive cells are scored to provide a semi-quantitative measure of S100A6 expression.
-
Functional Assays
a) siRNA-mediated Knockdown of S100A6
-
Principle: To study the functional role of S100A6 by transiently silencing its gene expression.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 6-well plates to reach 50-70% confluency at the time of transfection.
-
Transfection Complex Formation: S100A6-specific siRNA or a non-targeting control siRNA is mixed with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubated for 10-20 minutes at room temperature to allow complex formation.
-
Transfection: The siRNA-lipid complexes are added to the cells.
-
Incubation: Cells are incubated for 24-72 hours before being harvested for downstream analysis (e.g., Western blot to confirm knockdown efficiency, proliferation, or migration assays).[4][11]
-
b) Cell Proliferation Assay (MTT Assay)
-
Principle: To assess cell viability and proliferation based on the metabolic activity of the cells.
-
Protocol:
-
Cell Seeding: Cells (e.g., S100A6 knockdown and control cells) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and cultured for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
c) Cell Migration and Invasion Assay (Transwell Assay)
-
Principle: To evaluate the migratory and invasive potential of cancer cells in vitro.
-
Protocol:
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel and allowed to solidify. For migration assays, the chamber is not coated.
-
Cell Seeding: Cancer cells (e.g., 5 x 10^4 cells) are resuspended in serum-free medium and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 12-48 hours to allow cells to migrate or invade through the membrane.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The stained cells are counted in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.[20][21]
-
Signaling Pathways and Molecular Interactions
S100A6 is involved in several key signaling pathways that are crucial for cancer development and progression.
MAPK/ERK and p38 MAPK Pathways
In colorectal cancer, S100A6 has been shown to promote cell proliferation and migration by activating the ERK and p38 MAPK pathways.[1][22] Overexpression of S100A6 leads to increased phosphorylation of ERK and p38, while its knockdown has the opposite effect.[1] The pro-proliferative effects of S100A6 can be attenuated by an ERK inhibitor, and its pro-migratory effects can be suppressed by a p38 inhibitor.[1] In cholangiocarcinoma, S100A6 promotes cell proliferation through the p38/MAPK pathway.[23]
Caption: S100A6 activates ERK and p38 MAPK pathways to promote cell proliferation and migration.
PI3K/Akt Signaling Pathway
In cervical cancer, S100A6 promotes cell viability, migration, and epithelial-mesenchymal transition (EMT) by activating the PI3K/Akt signaling pathway.[2] Overexpression of S100A6 increases the phosphorylation of Akt and its downstream targets, GSK3β and β-catenin.[2] Treatment with a PI3K inhibitor can partially reverse the S100A6-mediated enhancement of proliferation and migration.[2] Similarly, in thyroid cancer, S100A6 promotes cell proliferation and tumorigenicity through the PI3K/Akt/mTOR pathway.[10]
Caption: S100A6 activates the PI3K/Akt pathway, leading to increased proliferation and migration.
Wnt/β-catenin Signaling Pathway
In colorectal cancer, S100A6 expression is transcriptionally regulated by β-catenin.[8] There is a co-localization of S100A6 and β-catenin in colorectal cancer tissues.[23] In pancreatic cancer, S100A6 induces EMT and promotes cell migration and invasion in a β-catenin-dependent manner.[7][24] S100A6 overexpression leads to increased expression of β-catenin, N-cadherin, and vimentin, and decreased expression of E-cadherin.[7]
Caption: S100A6 is a downstream target of the Wnt/β-catenin pathway and promotes EMT.
RAGE Signaling Pathway
Extracellular S100A6 can act as a ligand for the Receptor for Advanced Glycation Endproducts (RAGE). This interaction is implicated in metastasis. In liver cancer, S100A6 secreted from tumor cells promotes lymphangiogenesis by upregulating vascular endothelial growth factor-D (VEGF-D) in lymphatic endothelial cells through the RAGE/NF-κB pathway.[9][16] This highlights a dual role for S100A6 in both enhancing tumor cell motility and modifying the tumor microenvironment to facilitate metastasis.[9]
Caption: Secreted S100A6 promotes lymphangiogenesis via the RAGE/NF-κB/VEGF-D pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the functional role of S100A6 in cancer cells.
References
- 1. S100A6 stimulates proliferation and migration of colorectal carcinoma cells through activation of the MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S100A6 promotes the proliferation and migration of cervical cancer cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential [mdpi.com]
- 4. S100A6 Protein—Expression and Function in Norm and Pathology [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. antibodies.cancer.gov [antibodies.cancer.gov]
- 7. S100 Calcium-Binding Protein A6 Promotes Epithelial-Mesenchymal Transition through β-Catenin in Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S100A6 is transcriptionally regulated by β-catenin and interacts with a novel target, lamin A/C, in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S100A6 drives lymphatic metastasis of liver cancer via activation of the RAGE/NF-kB/VEGF-D pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S100A6 promotes the development of thyroid cancer and inhibits apoptosis of thyroid cancer cells through the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small RNA interference (siRNA)( S100A6-siRNA) and cell transfection [protocols.io]
- 12. Item - S100 Calcium-Binding Protein A6 Promotes Epithelial-Mesenchymal Transition through β-Catenin in Pancreatic Cancer Cell Line - Public Library of Science - Figshare [plos.figshare.com]
- 13. Diagnostic significance of S100A2 and S100A6 levels in sera of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of S100A6 with Target Proteins In Vitro and in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. mybiosource.com [mybiosource.com]
- 17. S100A6 represses Calu‐6 lung cancer cells growth via inhibiting cell proliferation, migration, invasion and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of S100 proteins and their receptor RAGE in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human S100A6 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 20. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 22. antibodies.cancer.gov [antibodies.cancer.gov]
- 23. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Double-Edged Sword: Calcyclin (S100A6) in the Landscape of Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Calcyclin (S100A6) is a small, calcium-binding protein implicated in a diverse range of cellular processes, including proliferation, differentiation, and cytoskeletal dynamics. Emerging evidence has illuminated its multifaceted and often contradictory role in the pathogenesis of several neurodegenerative diseases. This technical guide synthesizes the current understanding of S100A6's involvement in Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis. We present a comprehensive overview of its expression changes, interacting partners, and signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound (S100A6)
S100A6, or this compound, is a member of the S100 family of EF-hand calcium-binding proteins.[1][2][3][4] Typically functioning as a homodimer, S100A6 binds both calcium (Ca²⁺) and zinc (Zn²⁺) ions, which induces a conformational change that exposes a hydrophobic pocket, enabling interaction with a wide array of target proteins.[2][3][5] This interaction modulates various signaling pathways, implicating S100A6 in cellular stress responses, which are fundamental to the pathology of neurodegenerative disorders.[1][2][5] In the central nervous system, S100A6 is expressed in both neurons and astrocytes.[1][2][3] Its expression levels and subcellular localization are significantly altered in pathological conditions, suggesting a pivotal role in the progression of these diseases.[1][2][6]
Quantitative Analysis of S100A6 Expression in Neurodegenerative Diseases
The expression of S100A6 and its key binding partners is dysregulated across various neurodegenerative diseases. The following table summarizes the observed changes in expression levels, providing a quantitative basis for understanding its role in these pathologies.
| Disease | Model/System | Protein | Change in Expression | Reference(s) |
| Alzheimer's Disease (AD) | Human AD brain, APP/PS1 mice | S100A6 | ↑ (in astrocytes surrounding Aβ plaques) | [1][2][7] |
| Human AD brain | Sgt1 | ↓ (in cortical neurons) | [1] | |
| Amyotrophic Lateral Sclerosis (ALS) | Human SALS, mSOD1 mice | S100A6 | ↑ (in astrocytes near impaired motor neurons) | [2][8][9][10] |
| Parkinson's Disease (PD) | Human PD brain | CacyBP/SIP | ↓ (in olfactory bulbs) | [1] |
| Human PD brain | Sgt1 | ↑ (mRNA in frontal and temporal cortex) | [1] | |
| Huntington's Disease (HD) | Transgenic mouse model | CacyBP/SIP | ~2-fold ↑ (in striatum) | [1] |
| Traumatic Brain Injury (TBI) | Rat model | S100A6 | ↓ (early post-injury in hippocampus) | [1] |
| Rat model | S100A6 | ↑ (later, during neuronal regeneration) | [1] |
Key Signaling Pathways Involving S100A6
S100A6's influence on neurodegenerative processes is mediated through its interaction with a multitude of intracellular and extracellular partners, thereby modulating critical signaling cascades.
Extracellular S100A6 Signaling via RAGE and Integrin β1
Extracellular S100A6 can interact with the Receptor for Advanced Glycation End products (RAGE) and integrin β1 on the cell surface.[2][3][5] The binding of S100A6 to these receptors can trigger downstream signaling pathways that influence cell adhesion, proliferation, and survival.
Intracellular S100A6 and its Interaction with CacyBP/SIP and p53
Intracellularly, S100A6 interacts with a variety of proteins. Its binding to this compound-Binding Protein/Siah-1 Interacting Protein (CacyBP/SIP) is implicated in cytoskeletal reorganization and protein phosphorylation.[1] Furthermore, S100A6 can interact with the tumor suppressor protein p53, potentially modulating its activity in neuronal apoptosis.
S100A6, Zinc Homeostasis, and Aβ Aggregation in Alzheimer's Disease
In Alzheimer's disease, S100A6 is upregulated in astrocytes surrounding β-amyloid (Aβ) plaques.[1][7] A key hypothesis is that S100A6 acts as a zinc chelator. By binding to excess zinc, which is known to promote Aβ aggregation, S100A6 may help to dissolve toxic Aβ aggregates and protect against zinc-induced neurotoxicity.[2][7]
Experimental Protocols for Studying S100A6
The following section outlines the key experimental methodologies employed in the research cited in this guide.
Immunohistochemistry (IHC) and Immunofluorescence (IF)
Objective: To visualize the localization and expression of S100A6, CacyBP/SIP, and Sgt1 in brain tissue sections.
Protocol Outline:
-
Tissue Preparation: Brain and spinal cord tissues are fixed in formalin and embedded in paraffin. 5-µm thick sections are cut.[8]
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., using citrate (B86180) buffer at high temperature).
-
Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against S100A6, CacyBP/SIP, or Sgt1 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with appropriate biotinylated or fluorophore-conjugated secondary antibodies.
-
Detection (IHC): For IHC, an avidin-biotin-peroxidase complex is used, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate.
-
Visualization (IF): For IF, sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Imaging: Sections are visualized and imaged using a light or fluorescence microscope. Double immunofluorescence can be used to assess co-localization of proteins.[8]
Western Blotting
Objective: To quantify the protein levels of S100A6, CacyBP/SIP, and Sgt1 in brain tissue lysates.
Protocol Outline:
-
Protein Extraction: Brain tissues are homogenized in lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify changes in the proteome, including S100A6 and its interacting partners, in neurodegenerative disease models.
Protocol Outline:
-
Protein Extraction and Digestion: Proteins are extracted from brain tissue and digested into peptides using an enzyme like trypsin.
-
Liquid Chromatography (LC): The peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.
-
Mass Spectrometry (MS): Eluted peptides are ionized and their mass-to-charge ratio is measured in the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): Selected peptides are fragmented, and the masses of the fragments are measured to determine the amino acid sequence.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins. Quantitative analysis can be performed using label-free or label-based methods.
Conclusion and Future Directions
This compound (S100A6) presents a complex and context-dependent role in neurodegenerative diseases. Its upregulation in reactive astrocytes in AD and ALS suggests a potential role in the glial response to neuronal injury, possibly through zinc chelation and mitigation of proteotoxicity.[2][7] Conversely, its interactions with pro-apoptotic factors like p53 and its involvement in diverse signaling pathways highlight its potential to contribute to disease progression.[1]
Future research should focus on elucidating the precise molecular mechanisms by which S100A6 exerts its effects in different neuronal and glial cell types. The development of specific inhibitors or modulators of S100A6 and its interactions with key partners could offer novel therapeutic avenues for these devastating disorders. A deeper understanding of the temporal and cell-type-specific expression and function of S100A6 is crucial for the successful development of targeted therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. S100A6 and Its Brain Ligands in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. S100A6 and Its Brain Ligands in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glial S100A6 Degrades β-amyloid Aggregation through Targeting Competition with Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. S100A6 overexpression within astrocytes associated with impaired axons from both ALS mouse model and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the calcyclin interactome
An In-depth Technical Guide to the Calcyclin (S100A6) Interactome For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family.[1][2] These proteins are characterized by two EF-hand calcium-binding motifs and are crucial mediators of calcium signaling.[3][4] S100A6 exists as a homodimer and, upon binding Ca2+, undergoes a conformational change that exposes a hydrophobic surface, enabling it to interact with a variety of target proteins.[2][5] This interaction is fundamental to its role in regulating a multitude of cellular processes, including cell cycle progression, proliferation, differentiation, apoptosis, and cytoskeletal dynamics.[6] Altered expression of S100A6 has been implicated in numerous pathological conditions, including cancer and neurological disorders, making its interactome a critical area of study for therapeutic development.[1][2] This guide provides a comprehensive overview of the known S100A6 interactome, the quantitative aspects of these interactions, the signaling pathways involved, and the experimental methodologies used for their identification.
The this compound Interactome: A Network of Cellular Regulation
The function of S100A6 is dictated by the proteins it interacts with. These interactions are predominantly calcium-dependent, meaning S100A6 acts as a Ca2+ sensor, translating calcium signals into specific cellular responses by modulating the activity of its binding partners.[1][2][4] The known interactors of S100A6 are diverse and are localized in the cytoplasm, nucleus, and plasma membrane.[3][7]
Quantitative Analysis of this compound Interactions
Understanding the binding affinities of S100A6 for its partners is crucial for elucidating the physiological relevance of these interactions. The following table summarizes the available quantitative data for key S100A6 interactors.
| Interacting Protein | Protein Class | Dissociation Constant (Kd) | Experimental Method | Reference |
| CacyBP/SIP | Ubiquitination Pathway | 0.96 µM | Fluorescence Spectroscopy | [8][9] |
| CacyBP/SIP (fragment 178-229) | Ubiquitination Pathway | 1.2 µM | Fluorescence Spectroscopy | [8][9] |
| Sgt1 | Ubiquitination Pathway | Ca2+-dependent binding confirmed | Affinity Chromatography, Cross-linking | [10] |
| Annexin II | Membrane Scaffolding | Ca2+-dependent binding confirmed | In vitro binding assays | [11] |
| Annexin VI | Membrane Scaffolding | Ca2+-dependent binding confirmed | In vitro binding assays | [11] |
| Annexin XI | Membrane Scaffolding | Ca2+-dependent binding confirmed | In vitro binding assays | [11] |
| Caldesmon | Cytoskeletal Protein | Ca2+-dependent binding confirmed | In vitro binding assays | [11] |
| Tropomyosin | Cytoskeletal Protein | Direct interaction confirmed | In vitro binding assays | [6] |
| S100B | S100 Family Protein | Heterodimer formation confirmed | Yeast Two-Hybrid | [3] |
Key Signaling Pathways Involving this compound
S100A6 is integrated into several critical signaling pathways that control cell fate and function. Its interactions can trigger cascades that influence gene transcription, protein degradation, and cellular metabolism.
CacyBP/SIP-Mediated Ubiquitination
One of the most well-characterized roles of S100A6 is its interaction with the this compound-Binding Protein (CacyBP), also known as Siah-1-Interacting Protein (SIP).[6][10] CacyBP/SIP is a component of an E3 ubiquitin ligase complex that targets proteins, notably β-catenin, for proteasomal degradation.[10][12] In a calcium-dependent manner, S100A6 binds to CacyBP/SIP, influencing the ubiquitination pathway and thereby impacting Wnt/β-catenin signaling, which is crucial for cell proliferation and development.[12][13]
MAP Kinase and PI3K/AKT Pro-Survival Pathways
Emerging evidence links S100A6 to the activation of major pro-survival signaling cascades. Overexpression of S100A6 has been shown to increase the phosphorylation and activation of p38 and ERK1/2, key components of the MAP kinase pathway.[1] Additionally, S100A6 participates in the activation of the PI3K/AKT pathway.[1] These pathways are central to regulating cell survival, proliferation, and resistance to apoptosis. The precise mechanism by which S100A6 integrates into these cascades is an active area of investigation.
Experimental Protocols for Interactome Discovery
A variety of robust techniques are employed to identify and characterize S100A6 protein interactions. These methods range from large-scale screening to detailed biophysical characterization.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying protein complexes. A tagged version of the bait protein (e.g., GFP-S100A6) is expressed in cells, and the protein, along with its binding partners, is purified from cell lysate using an antibody against the tag. The entire complex is then analyzed by mass spectrometry to identify all constituent proteins.[14][15]
Detailed Protocol Steps:
-
Cell Culture and Transfection: A stable cell line expressing a tagged S100A6 (e.g., GFP-FLAG-S100A6) is generated, often under an inducible promoter.[15]
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
Affinity Purification: The cell lysate is incubated with beads coated with an antibody specific to the tag (e.g., anti-GFP). The beads capture the bait protein and its interactors.[14]
-
Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: The protein complexes are eluted from the beads, often by enzymatic cleavage of a linker or by using a competitive peptide.
-
Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, in-gel digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins. Specific interactors are distinguished from non-specific contaminants by comparing results to a control experiment (e.g., using cells expressing only the tag).[14][16] Quantitative methods like SILAC can be used for more precise differentiation.[14]
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover protein-protein interactions. It relies on the reconstitution of a functional transcription factor (e.g., GAL4) when two proteins, a "bait" (S100A6) and a "prey" (from a cDNA library), interact. This interaction drives the expression of a reporter gene, allowing for the selection of positive clones.
Detailed Protocol Steps:
-
Vector Construction: The S100A6 "bait" sequence is cloned into a vector that fuses it to the DNA-binding domain (DBD) of a transcription factor. A cDNA library of potential "prey" proteins is cloned into a separate vector, fusing them to the activation domain (AD).
-
Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast strain that has reporter genes (e.g., HIS3, LacZ) under the control of a promoter recognized by the reconstituted transcription factor.
-
Selection and Screening: Transformed yeast cells are plated on selective media. If the bait and prey proteins interact, the DBD and AD are brought into proximity, forming a functional transcription factor. This activates the reporter genes, allowing the yeast to grow on selective media (e.g., lacking histidine) and/or turn blue in the presence of X-gal.
-
Identification of Prey: Plasmids are isolated from the positive yeast colonies, and the prey cDNA insert is sequenced to identify the interacting protein.
-
Validation: Putative interactions are typically validated using other methods, such as co-immunoprecipitation, to confirm they occur in a more physiological context.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate interactions identified in screens or to study endogenous protein complexes.[10] An antibody targeting S100A6 is used to pull down S100A6 from a cell lysate. The precipitated complex is then analyzed by Western blotting with an antibody against the suspected interacting protein.
Detailed Protocol Steps:
-
Cell Lysis: Cells are lysed in a gentle, non-denaturing buffer to maintain protein-protein interactions.
-
Pre-clearing: The lysate is incubated with control beads (e.g., Protein A/G) to reduce non-specific binding to the beads themselves.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to the protein of interest (e.g., anti-S100A6).
-
Complex Capture: Protein A/G-conjugated beads are added to the lysate-antibody mixture. The beads bind to the antibody, thus capturing the entire antigen-antibody complex.
-
Washing: The beads are washed several times to remove unbound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the presence of the suspected interacting partner is detected by Western blot analysis using a specific antibody.
Conclusion and Future Directions
The study of the this compound (S100A6) interactome reveals its central role as a Ca2+ sensor that connects calcium signaling to fundamental cellular processes like ubiquitination and pro-survival pathways. While significant progress has been made in identifying its binding partners, much work remains. Future research should focus on:
-
Expanding the Interactome: Unbiased, large-scale proteomic screens in different cell types and disease models will likely uncover novel S100A6 binding partners.
-
Quantitative Characterization: Determining the binding affinities and kinetics for more S100A6-partner interactions is essential for building accurate models of its cellular function.
-
Structural Biology: Solving the structures of S100A6 in complex with its key effectors will provide atomic-level insights into its mechanism of action and offer a foundation for rational drug design.
-
Therapeutic Targeting: Given its role in cancer progression, developing small molecules or biologics that specifically disrupt pathological S100A6 interactions is a promising avenue for novel therapeutic strategies.
A deeper understanding of the S100A6 interactome will continue to illuminate its complex role in health and disease, paving the way for innovative diagnostic and therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. S100A6 Protein—Expression and Function in Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100A6 - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. The structure of this compound reveals a novel homodimeric fold for S100 Ca(2+)-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca(2+)-dependent association of S100A6 (this compound) with the plasma membrane and the nuclear envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Characterization of the interaction of this compound (S100A6) and this compound-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium-regulated interaction of Sgt1 with S100A6 (this compound) and other S100 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-binding protein inhibits proliferation, tumorigenicity, and invasion of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-binding protein contributes to cholangiocarcinoma progression by inhibiting ubiquitination of MCM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Computational Methods for Studying Protein-Protein Interaction and Association Experiments [escholarship.org]
Methodological & Application
Application Notes and Protocols for Calcyclin (S100A6) Immunohistochemistry in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcyclin, also known as S100A6, is a member of the S100 family of calcium-binding proteins.[1] These proteins are involved in a variety of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[1] this compound is expressed in the cytoplasm and/or nucleus of a wide range of cells and may play a role in calcium-dependent signaling pathways.[2][3] Altered expression of this compound has been implicated in several pathologies, including cancer, making it a protein of interest for researchers in both basic science and drug development.[1][2]
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific proteins within the context of tissue architecture.[4][5] This document provides a detailed protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissues.
Experimental Protocols
This protocol outlines the key steps for successful this compound IHC, from tissue preparation to visualization. Optimization of specific parameters may be required depending on the specific antibody and tissue type used.
I. Reagents and Materials
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-calcyclin (S100A6) antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG.
-
Deparaffinization and Rehydration Solutions: Xylene, Ethanol (B145695) (100%, 95%, 70%).
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% Normal Goat Serum in PBST.
-
Detection System: Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium.
-
Positive Control: Tissues known to express this compound (e.g., intestine, prostate basal cells).[2][6]
-
Negative Control: Slides incubated with blocking buffer instead of the primary antibody.
II. Detailed Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-calcyclin antibody in blocking buffer to the desired concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Wash slides with PBST (3 changes, 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[11]
-
Wash with PBST (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes).[4]
-
Stop the reaction by immersing the slides in distilled water.[4]
-
-
Counterstaining and Mounting:
Data Presentation
Table 1: Recommended Antibody Dilutions and Antigen Retrieval Methods
| Antibody Type | Host | Recommended Dilution Range | Antigen Retrieval Buffer | Reference |
| Polyclonal Anti-S100A6 | Rabbit | 1:50 - 1:500 | Sodium Citrate (pH 6.0) or Tris-EDTA (pH 9.0) | [3] |
| Monoclonal Anti-S100A6 | Mouse | Varies by clone | Tris-EDTA (pH 8.5) | [12] |
| Polyclonal Anti-S100A6 | Rabbit | 1:1000 - 1:2500 | HIER pH 6.0 | [13] |
Table 2: Summary of Immunohistochemistry Protocol Timings
| Step | Reagent/Condition | Incubation Time | Temperature |
| Deparaffinization | Xylene | 2 x 5 min | Room Temp |
| Rehydration | Graded Ethanol | 3 min each | Room Temp |
| Antigen Retrieval | Sodium Citrate Buffer (pH 6.0) | 10-20 min | 95-100°C |
| Endogenous Peroxidase Block | 3% H₂O₂ | 10-15 min | Room Temp |
| Blocking | 5% Normal Goat Serum | 30-60 min | Room Temp |
| Primary Antibody | Anti-Calcyclin | Overnight | 4°C |
| Secondary Antibody | HRP-conjugate | 30-60 min | Room Temp |
| Detection | DAB Substrate | 1-10 min | Room Temp |
| Counterstaining | Hematoxylin | 1-2 min | Room Temp |
Visualizations
Experimental Workflow
Caption: Workflow for this compound IHC on paraffin-embedded tissues.
This compound's Potential Role in Calcium Signaling
References
- 1. scbt.com [scbt.com]
- 2. antibodies.cancer.gov [antibodies.cancer.gov]
- 3. S100A6 Polyclonal Antibody (10245-1-AP) [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Paraffin-Embedded Tissue Immunohistochemistry | AAT Bioquest [aatbio.com]
- 6. antibodies.cancer.gov [antibodies.cancer.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. protocols.io [protocols.io]
- 12. S100A6 Monoclonal Antibody (OTI5A10) (TA804299) [thermofisher.com]
- 13. Anti-S100A6 Human Protein Atlas Antibody [atlasantibodies.com]
Application Notes and Protocols for Western Blot Analysis of S100A6 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of the S100A6 protein, a low molecular weight calcium-binding protein, using the Western blot technique. Adherence to this protocol will facilitate accurate and reproducible results in the analysis of S100A6 expression in various cell and tissue samples.
Introduction to S100A6 and its Signaling Pathways
S100A6, also known as calcyclin, is a member of the S100 family of EF-hand calcium-binding proteins.[1][2] It is implicated in a variety of cellular processes, including cell proliferation, differentiation, and cytoskeletal dynamics.[3] Dysregulation of S100A6 expression has been associated with several disease states, including cancer.[3] S100A6 exerts its functions through interaction with various target proteins and modulation of several key signaling pathways. Notably, S100A6 has been shown to be involved in the activation of the EGFR, MAPK, PI3K/Akt, and p38/MAPK signaling cascades.[1][4] It can also interact with the tumor suppressor protein p53 and the receptor for advanced glycation end products (RAGE).[4] Understanding the expression levels of S100A6 is therefore crucial for research in these areas.
Experimental Protocols
This section details the complete workflow for performing a Western blot for the S100A6 protein, from sample preparation to signal detection.
Sample Preparation: Cell Lysis and Protein Extraction
Proper sample preparation is critical for obtaining high-quality results. The choice of lysis buffer depends on the subcellular localization of the protein of interest. For whole-cell lysates containing S100A6, a RIPA (Radioimmunoprecipitation assay) buffer is recommended due to its high extraction efficiency.[5][6]
a. Reagents Required:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease and phosphatase inhibitor cocktail (add fresh before use)[5]
-
-
Cell scraper
-
Microcentrifuge tubes
b. Protocol for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 1 mL per 10 cm dish).[7]
-
Scrape the cells from the dish using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
-
Store the protein lysates at -80°C for long-term use.
c. Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer.
-
Proceed with steps 4-8 from the adherent cell protocol.
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
Due to the low molecular weight of S100A6 (approximately 10 kDa), a higher percentage polyacrylamide gel is recommended for optimal resolution.[8][9]
a. Reagents and Equipment:
-
Protein lysate
-
2x Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8)[5]
-
SDS-PAGE running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS)
-
Electrophoresis apparatus and power supply
-
Protein molecular weight marker
b. Protocol:
-
Thaw the protein lysates on ice.
-
In a microcentrifuge tube, mix the protein lysate with an equal volume of 2x Laemmli sample buffer. A typical loading amount is 10-50 µg of total protein per lane.[6]
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer according to the manufacturer's instructions for the electrophoresis system (e.g., at 100-150V until the dye front reaches the bottom of the gel).
Protein Transfer (Electroblotting)
Efficient transfer of low molecular weight proteins requires optimization of the transfer conditions. A PVDF membrane with a smaller pore size is recommended to prevent the protein from passing through.[9][11]
a. Reagents and Equipment:
-
PVDF (polyvinylidene difluoride) membrane (0.2 µm pore size)[9]
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Filter paper
-
Electroblotting apparatus (wet or semi-dry) and power supply
b. Protocol:
-
Cut the PVDF membrane and filter papers to the size of the gel.
-
Activate the PVDF membrane by immersing it in methanol for 15-30 seconds.[12]
-
Equilibrate the membrane in transfer buffer for at least 5 minutes.[12]
-
Soak the filter papers and sponges in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your blotting apparatus. A typical assembly for a wet transfer is: cathode (-) -> sponge -> filter paper -> gel -> PVDF membrane -> filter paper -> sponge -> anode (+). Ensure there are no air bubbles between the layers.
-
Perform the transfer. For low molecular weight proteins like S100A6, a shorter transfer time or lower voltage may be necessary to prevent over-transfer (e.g., 70V for 60 minutes in a wet transfer system). Optimization may be required.[13]
Immunodetection
a. Reagents:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against S100A6 (refer to the data presentation tables for recommended dilutions)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
b. Protocol:
-
After transfer, rinse the membrane briefly with deionized water or TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary S100A6 antibody diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[15][16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[17]
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
Data Presentation
The following tables summarize key quantitative parameters for performing a Western blot for S100A6, compiled from various antibody datasheets and protocols.
Table 1: S100A6 Protein and Electrophoresis Parameters
| Parameter | Recommended Value | Source |
| Molecular Weight | ~10 kDa | [18] |
| Gel Percentage | 10-15% Tris-glycine | [8][10] |
| Protein Load Amount | 10-50 µ g/lane | [6] |
Table 2: Antibody Dilutions and Incubation Conditions
| Antibody Type | Supplier Example | Recommended Dilution | Incubation Conditions |
| Primary (Polyclonal) | Thermo Fisher (PA5-115859) | 1:1,000 - 1:3,000 | Overnight at 4°C |
| Primary (Monoclonal) | Thermo Fisher (MA5-29537) | 1:1,000 | Overnight at 4°C |
| Secondary (HRP-conjugated) | General Recommendation | 1:2,000 - 1:10,000 | 1 hour at Room Temperature |
Table 3: Transfer and Blocking Buffers
| Buffer | Composition |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween-20) |
Mandatory Visualizations
Caption: Workflow for Western Blot analysis of S100A6 protein.
Caption: Simplified signaling pathways involving the S100A6 protein.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. S100A6: molecular function and biomarker role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - S100A6 [maayanlab.cloud]
- 5. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western blot protocol for low molecular weight proteins [abcam.com]
- 9. Tech Tips | In search of low molecular weight proteins | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. The S100 calcium-binding protein A6 plays a crucial role in hepatic steatosis by mediating lipophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agrisera.com [agrisera.com]
- 12. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. S100A6 Monoclonal Antibody (03) (MA5-29537) [thermofisher.com]
Application Notes and Protocols for Calcyclin (S100A6) Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Calcyclin (S100A6) to study its protein-protein interactions. This compound, a member of the S100 family of calcium-binding proteins, is implicated in various cellular processes, including cell cycle progression and differentiation. Its interactions with other proteins are often calcium-dependent and play a crucial role in cellular signaling pathways.
Data Presentation: Known this compound (S100A6) Interacting Proteins
While a specific quantitative mass spectrometry dataset for S100A6 immunoprecipitation was not identified in the literature reviewed, the following table summarizes known interacting proteins confirmed through co-immunoprecipitation and other methods. This information is critical for designing and validating immunoprecipitation experiments.
| Interacting Protein | Full Name | Function of Interactor | Method of Identification | Calcium-Dependent Interaction | Reference |
| CacyBP/SIP | This compound-binding protein / Siah-1-interacting protein | Component of a ubiquitin ligase complex involved in β-catenin degradation. | Co-immunoprecipitation, Affinity Chromatography | Yes | [1] |
| p53 | Tumor protein p53 | Tumor suppressor that regulates the cell cycle and apoptosis. | Co-immunoprecipitation, Affinity Chromatography | Yes | [2] |
| Sgt1 | Suppressor of G2 allele of skp1 | Regulates the function of the SCF ubiquitin ligase complex. | Co-immunoprecipitation | Yes | |
| KLC | Kinesin light chain | Component of the kinesin motor protein complex involved in intracellular transport. | Co-immunoprecipitation | Yes | |
| Annexin XI | Annexin A11 | Involved in membrane trafficking and cytokinesis. | Yeast two-hybrid, In vitro binding assays | Yes | |
| Tropomyosin | Tropomyosin | Actin-binding protein that regulates muscle contraction and cytoskeleton dynamics. | In vitro binding assays | Yes |
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of this compound (S100A6) followed by Western blot analysis to identify interacting proteins. The protocol is optimized for studying calcium-dependent interactions.
I. Materials and Reagents
Lysis Buffers (Choose one based on experimental needs):
-
Non-denaturing Lysis Buffer (for preserving protein complexes):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
5 mM EDTA
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
-
RIPA Buffer (Radioimmunoprecipitation assay buffer - more stringent):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Immunoprecipitation (IP) Buffer:
-
Lysis Buffer (the same as used for cell lysis) supplemented with either:
-
2 mM CaCl₂ (for calcium-dependent interactions)
-
4 mM EGTA (as a negative control to chelate calcium)
-
Wash Buffer:
-
IP Buffer with the respective CaCl₂ or EGTA concentration.
Elution Buffers (Choose one):
-
SDS-PAGE Sample Buffer (Laemmli buffer) (for Western blotting):
-
62.5 mM Tris-HCl, pH 6.8
-
2% SDS
-
10% glycerol
-
5% β-mercaptoethanol
-
0.01% bromophenol blue
-
-
Glycine-HCl Buffer (for mass spectrometry - non-denaturing):
-
0.1 M Glycine, pH 2.5-3.0
-
Antibodies and Reagents:
-
Primary antibody: Anti-S100A6 (this compound) antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Isotype control antibody (e.g., Rabbit IgG or Mouse IgG)
-
Protein A/G agarose (B213101) or magnetic beads
-
Phosphate-Buffered Saline (PBS), ice-cold
II. Experimental Procedure
A. Cell Lysis
-
Culture and treat cells as required for your experiment.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer per 10⁷ cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
B. Pre-clearing the Lysate (Optional but Recommended)
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.
C. Immunoprecipitation
-
To the pre-cleared lysate, add the primary anti-S100A6 antibody (the optimal concentration should be determined empirically, typically 1-5 µg per 1 mg of lysate).
-
As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 40 µL of Protein A/G bead slurry to each tube.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
To demonstrate calcium-dependency, perform parallel immunoprecipitations where the IP buffer is supplemented with either 2 mM CaCl₂ or 4 mM EGTA.[3]
D. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
E. Elution
-
After the final wash, remove all residual supernatant.
-
For Western Blotting: Add 40 µL of 2X SDS-PAGE Sample Buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. Centrifuge to pellet the beads, and collect the supernatant.
-
For Mass Spectrometry: Elute the proteins using a non-denaturing elution buffer such as 0.1 M Glycine-HCl (pH 2.5-3.0). Incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the eluate with 1.5 M Tris-HCl, pH 8.8.
F. Western Blot Analysis
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the expected interacting protein (e.g., anti-CacyBP/SIP at a 1:100 dilution or anti-p53 at an appropriate dilution) overnight at 4°C.[3] To confirm the immunoprecipitation of this compound, a parallel blot can be probed with an anti-S100A6 antibody (e.g., at a 1:500 dilution).[3]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
Mandatory Visualizations
Caption: Workflow of the this compound (S100A6) Immunoprecipitation Protocol.
Caption: Simplified signaling pathway of this compound (S100A6) and its interactors.
References
Application Notes and Protocols for Human Calcyclin (S100A6) ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the quantification of human calcyclin (S100A6), a calcium-binding protein implicated in various cellular processes, including cell cycle progression, differentiation, and tumorigenesis. The following information is intended to guide researchers in the selection and utilization of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the accurate measurement of human S100A6 in various biological samples.
Introduction to this compound (S100A6)
This compound, also known as S100A6, is a member of the S100 family of calcium-binding proteins. Its expression is associated with cell proliferation and has been observed to be dysregulated in several cancers. The quantification of S100A6 in biological samples such as serum, plasma, and cell culture supernatants can provide valuable insights into its role as a biomarker and its involvement in pathological processes. ELISA provides a sensitive and specific method for this purpose.
Commercially Available Human this compound (S100A6) ELISA Kits
Several manufacturers offer ELISA kits for the quantitative detection of human S100A6. These kits are typically based on the sandwich ELISA principle. The table below summarizes the key specifications of some commercially available kits.
| Manufacturer | Catalog Number | Sensitivity | Detection Range | Sample Types |
| ELK Biotechnology | ELK1124 | 31 pg/mL | 78.13-5000 pg/mL | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids |
| Abbkine | KTE62448 | Inquire | Inquire | Cell culture supernatants, other biological fluids, plasma, serum |
| Cusabio | CSB-E13089H | 7.8 pg/mL | 31.2-2000 pg/mL | Serum, plasma, tissue homogenates |
| MyBioSource | MBS705015 | High | Inquire | Undiluted body fluids, tissue homogenates, secretions |
Note: Specifications are subject to change. Please refer to the manufacturer's datasheet for the most current information.
Principle of the Assay
The commercially available human S100A6 ELISA kits primarily utilize the sandwich ELISA technique.[1][2] This method involves the following key steps:
-
A microplate is pre-coated with a monoclonal antibody specific for human S100A6.
-
Standards and samples are added to the wells, and any S100A6 present is captured by the immobilized antibody.
-
After washing, a biotin-conjugated polyclonal antibody specific for S100A6 is added, which binds to the captured S100A6, forming a "sandwich".
-
Following another wash, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.
-
A substrate solution (TMB) is then added, and the HRP enzyme catalyzes a color change.
-
The intensity of the color is proportional to the amount of S100A6 in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.
Experimental Protocols
The following is a generalized protocol based on the principles of commercially available sandwich ELISA kits for human S100A6. For precise details, always refer to the manual provided with the specific kit.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer (typically 25x or 30x) with deionized or distilled water to prepare the 1x working solution.
-
Standard Curve Preparation: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve with a range of known concentrations.
-
Biotinylated Detection Antibody: Prepare the working solution of the biotinylated detection antibody by diluting the concentrated antibody in the provided diluent.
-
HRP Conjugate: Prepare the working solution of the HRP conjugate by diluting the concentrated conjugate in the provided diluent.
-
Samples: Collect blood samples and prepare serum or plasma according to standard procedures.[3] Cell culture supernatants should be centrifuged to remove any cellular debris. Tissue homogenates and cell lysates should be prepared according to established protocols and clarified by centrifugation.[3]
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[1]
-
Cover the plate and incubate for the time specified in the kit manual (typically 1-2 hours at 37°C).
-
Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with 1x Wash Buffer. Ensure complete removal of the liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of the prepared Biotinylated Detection Antibody to each well.
-
Cover the plate and incubate for the specified time (typically 1 hour at 37°C).
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the prepared HRP Conjugate to each well.
-
Cover the plate and incubate for the specified time (typically 30 minutes to 1 hour at 37°C).
-
Repeat the wash step as described in step 4.
-
Add 90-100 µL of the TMB Substrate to each well.
-
Incubate the plate in the dark at room temperature or 37°C for the time specified in the manual (usually 15-30 minutes), allowing for color development.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Immediately read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Subtract the average absorbance of the blank (zero standard) from all other absorbance readings.
-
Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of S100A6 in the unknown samples by interpolating their mean absorbance values.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Application Data Example
The following is an example of a standard curve and precision data for a commercially available Human S100A6 ELISA Kit (ELK Biotechnology, Microsample Kit).
| Concentration (pg/mL) | OD | Corrected OD |
| 5000.00 | 1.964 | 1.879 |
| 2500.00 | 1.606 | 1.521 |
| 1250.00 | 1.098 | 1.013 |
| 625.00 | 0.690 | 0.605 |
| 312.50 | 0.507 | 0.422 |
| 156.25 | 0.350 | 0.265 |
| 78.13 | 0.260 | 0.175 |
| 0.00 | 0.085 | 0.000 |
Visualizations
S100A6 Signaling Pathway in Cell Proliferation and Survival
Caption: S100A6 signaling pathways in cell proliferation and survival.
Standard Sandwich ELISA Workflow
References
- 1. Human S100 calcium binding protein A6/calgranulin A (S100A6) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 2. Human S100A6 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Human S100A6(S100 Calcium Binding Protein A6) Microsample ELISA Kit [elkbiotech.com]
Application Notes and Protocols: Creating a Calcyclin (S100A6) Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcyclin, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family. It is involved in a multitude of cellular processes, including cell cycle progression, differentiation, and intracellular signaling.[1] Dysregulation of this compound expression has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. The generation of a this compound knockout (KO) mouse model is an invaluable tool for elucidating its physiological functions and its role in pathology.
These application notes provide a comprehensive guide to creating and validating a this compound knockout mouse model using CRISPR-Cas9 technology. Detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate the successful implementation of this model in your research.
Generation of this compound (S100a6) Knockout Mice using CRISPR-Cas9
The most efficient method for generating a this compound knockout mouse is through the application of CRISPR-Cas9 technology to induce a frameshift mutation in the S100a6 gene, leading to a loss of function. The strategy involves the design of a single guide RNA (sgRNA) that targets an early exon of the S100a6 gene.
Experimental Workflow
The overall workflow for generating the this compound knockout mouse model is depicted below.
Protocol: CRISPR-Cas9 Mediated Knockout of S100a6
Objective: To generate a frameshift mutation in the mouse S100a6 gene using CRISPR-Cas9.
Materials:
-
Cas9 nuclease (mRNA or protein)
-
Custom synthesized sgRNA targeting mouse S100a6
-
Fertilized mouse embryos (C57BL/6J strain recommended)
-
Microinjection setup
-
Embryo transfer equipment
-
Pseudopregnant recipient female mice
Procedure:
-
sgRNA Design:
-
Obtain the genomic sequence of the mouse S100a6 gene from the NCBI database (Gene ID: 20200).[2]
-
Utilize online CRISPR design tools (e.g., ATUM, Horizon's Edit-R) to identify and select a highly specific sgRNA sequence targeting the first exon of S100a6.[3][4] Ensure the selected sgRNA has a low predicted off-target score.
-
A potential sgRNA target sequence (20 bp) should precede a Protospacer Adjacent Motif (PAM) sequence (NGG).
-
-
Preparation of Microinjection Mix:
-
Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).
-
Mix Cas9 mRNA (e.g., 100 ng/µL) and the synthesized sgRNA (e.g., 50 ng/µL) in the microinjection buffer.
-
Incubate the mixture at 37°C for 10 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.
-
-
Microinjection:
-
Harvest fertilized embryos from superovulated female mice.
-
Using a microinjection needle, inject the Cas9-sgRNA RNP complex into the cytoplasm or pronucleus of the fertilized embryos.
-
-
Embryo Transfer:
-
Surgically transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.
-
-
Generation of Founder (F0) Mice:
-
Allow the surrogate mothers to carry the embryos to term.
-
The resulting offspring are the F0 generation and will be screened for the desired mutation.
-
Validation of the this compound Knockout Mouse Model
Genotyping of Founder Mice
Founder (F0) mice need to be genotyped to identify individuals carrying the desired mutation in the S100a6 gene. This is typically achieved through PCR amplification of the target region followed by Sanger sequencing.
Table 1: Primer Sequences for S100a6 Genotyping
| Primer Name | Sequence (5' - 3') | Expected Amplicon Size (Wildtype) |
| S100a6-F | GCAACCTGAGTCTGCTCTTCTGG | 239 bp |
| S100a6-R | AAACTCAGTCATCCTGTGTCCCTCC | 239 bp |
| CSD-S100a6-ttR2 | CAGTCTCAAGCCAACACAGGTGG | N/A |
Primer sequences are based on the UC Davis KOMP project for the S100a6 gene.[5]
Protocol: PCR-Based Genotyping
Objective: To amplify the targeted region of the S100a6 gene for mutation analysis.
Materials:
-
Genomic DNA extracted from tail biopsies of F0 mice
-
PCR primers (Table 1)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
DNA Extraction: Extract genomic DNA from tail snips of 2-3 week old pups.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction with the following components:
-
1 µL Genomic DNA (~50-100 ng)
-
2.5 µL 10x PCR Buffer
-
0.5 µL dNTPs (10 mM)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
0.25 µL Taq DNA Polymerase
-
18.75 µL Nuclease-free water
-
-
Use the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel to verify the amplification of a band of the expected size.
-
Sequence Analysis: Purify the PCR products and send them for Sanger sequencing to identify any insertions or deletions (indels) at the target site.
Confirmation of Protein Knockout by Western Blot
To confirm that the genetic modification results in the absence of the this compound protein, Western blot analysis should be performed on tissues from homozygous knockout mice.
Protocol: Western Blotting for this compound
Objective: To detect the presence or absence of this compound protein in tissue lysates.
Materials:
-
Tissue samples from wildtype, heterozygous, and homozygous knockout mice
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-S100A6/Calcyclin antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-S100A6 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The expected molecular weight of this compound is approximately 10 kDa.
Phenotypic Characterization of this compound Knockout Mice
A thorough phenotypic analysis is crucial to understand the physiological role of this compound. Based on existing literature, a hematopoietic system-specific knockout of S100a6 resulted in observable phenotypes.[6]
Table 2: Summary of Expected Phenotypic Changes in S100a6 Knockout Mice
| Phenotype Category | Parameter Measured | Expected Observation in KO vs. WT | Reference |
| Hematology | Total Bone Marrow Cellularity | Decreased | [6] |
| Long-Term Hematopoietic Stem Cell (LT-HSC) Count | Decreased | [6] | |
| Cellular Processes | Apoptosis in LT-HSCs (Annexin V staining) | Increased | [6] |
| Signaling Pathways | Phosphorylation of Akt | Decreased | [6] |
Further phenotypic analysis should include a comprehensive examination of various organ systems, behavior, and response to physiological challenges.
This compound (S100A6) Signaling Pathways
This compound is a multifaceted protein that interacts with a variety of intracellular partners to modulate several signaling pathways. Understanding these interactions is key to interpreting the phenotype of the knockout mouse.
This compound has been shown to interact with the tumor suppressor p53, potentially modulating its activity in regulating the cell cycle and apoptosis.[1] It also activates the PI3K/AKT pathway, which is a critical regulator of cell proliferation and survival.[6] Furthermore, S100A6 can bind to the Receptor for Advanced Glycation End products (RAGE), influencing cellular proliferation.[7] Its interaction with the Hsp70/Hsp90 machinery suggests a role in the cellular stress response.[7]
Conclusion
The generation of a this compound knockout mouse model provides a powerful system to investigate the in vivo functions of this important signaling protein. The protocols and information provided in these application notes offer a robust framework for the successful creation, validation, and characterization of this valuable research tool. The insights gained from studying this model will undoubtedly contribute to a deeper understanding of the physiological and pathological roles of this compound and may pave the way for novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. S100a6 S100 calcium binding protein A6 (this compound) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. CRISPR gRNA Design tool - ATUM [atum.bio]
- 4. CRISPR Design Tool [horizondiscovery.com]
- 5. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 6. S100A6 is a critical regulator of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Cellular Landscape of Calcyclin (S100A6) via Immunofluorescence
Introduction
Calcyclin, also known as S100A6, is a small, calcium-binding protein belonging to the S100 family.[1][2][3][4] It is involved in a multitude of cellular processes, including cell proliferation, differentiation, cytoskeletal dynamics, and stress response.[1][3][5] The function of S100A6 is intimately linked to its subcellular localization, as it interacts with different binding partners in various cellular compartments.[1][6] Immunofluorescence (IF) is a powerful and widely used technique to visualize the spatial distribution of S100A6 within cells, providing crucial insights into its biological roles in both normal physiology and disease states.
Subcellular Localization of this compound (S100A6)
S100A6 is predominantly a cytoplasmic protein.[3] However, its localization is dynamic and can shift in response to cellular signals, most notably intracellular calcium (Ca²⁺) concentrations.[1][3] Upon binding to Ca²⁺, S100A6 undergoes a conformational change that exposes a hydrophobic surface, enabling it to interact with a wide array of target proteins.[1][6]
-
Cytoplasm: In the cytoplasm, S100A6 interacts with cytoskeletal components like tropomyosin and caldesmon, as well as annexins, suggesting a role in regulating cytoskeletal organization.[1][7]
-
Nucleus: S100A6 can translocate to the nucleus, where it interacts with proteins such as p53 and lamin A/C.[1] Its interaction with importin α suggests it may regulate the nuclear transport of proteins in a Ca²⁺-dependent manner.[1]
-
Plasma Membrane and Nuclear Envelope: In the presence of Ca²⁺, S100A6 can associate with the plasma membrane and the nuclear envelope.[1][3] At the cell membrane, it can interact with receptors like the Receptor for Advanced Glycation End products (RAGE) and integrin β1, thereby transducing extracellular signals.[1][3]
-
Extracellular Space: S100A6 can also be secreted from cells and found in the extracellular matrix.[2][8]
This dynamic localization is critical for its function. For instance, in colorectal cancer, S100A6 expression is significantly higher than in normal mucosa, and its staining pattern shifts from a granular, supranuclear localization in normal cells to a diffuse cytoplasmic staining in adenocarcinoma cells, which is correlated with tumor progression.[9]
Table 1: Subcellular Localization and Interacting Partners of this compound (S100A6)
| Cellular Compartment | Key Interacting Partners | Implied Function |
| Cytoplasm | Annexins (II, VI, XI), Tropomyosin, Caldesmon, CacyBP/SIP, Sgt1 | Cytoskeletal dynamics, Cell cycle control, Stress response[1][7] |
| Nucleus | p53, Lamin A/C, Importin α, FOR20 | Regulation of transcription, Nuclear transport[1] |
| Cell Membrane | Receptor for Advanced Glycation End products (RAGE), Integrin β1 | Signal transduction, Cell adhesion, Apoptosis, Proliferation[1][3] |
| Extracellular Space | Lumican, Proline/arginine-rich end leucine-rich repeat protein (PRELP) | Extracellular signaling, Cell-matrix interactions[1] |
Protocols: Immunofluorescence Staining for this compound (S100A6) Localization
This protocol provides a detailed methodology for the immunofluorescent staining of S100A6 in cultured mammalian cells.
Materials and Reagents
-
Cells: Appropriate cell line cultured on sterile glass coverslips in a petri dish or chamber slide.
-
Primary Antibody: Validated anti-S100A6/Calcyclin antibody (e.g., monoclonal or polyclonal).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific for the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.
-
Wash Buffer: PBS.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Equipment: Fluorescence or confocal microscope.
Experimental Protocol
-
Cell Preparation:
-
Seed cells onto sterile glass coverslips in a petri dish or onto chamber slides.
-
Culture cells until they reach the desired confluency (typically 50-70%).
-
Apply experimental treatments if necessary (e.g., stimulation with a calcium ionophore).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA solution to cover the cells and incubate for 10-15 minutes at room temperature.[10]
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) to the cells.
-
Incubate for 10-15 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular epitopes.[10]
-
Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to cover the cells.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-S100A6 antibody in Blocking Buffer (or antibody dilution buffer, e.g., 1% BSA in PBS) according to the manufacturer's recommended concentration.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[10]
-
-
Counterstaining (Optional):
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the dish and wick away excess PBS with a kimwipe.
-
Place a drop of anti-fade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophores.
-
Capture images of S100A6 localization. For quantitative analysis, ensure that imaging parameters (e.g., laser power, gain, exposure time) are kept constant across all samples.
-
Analyze the images using software such as ImageJ or CellProfiler to quantify fluorescence intensity in different subcellular compartments (e.g., nucleus vs. cytoplasm).[11]
-
Data Presentation: Quantitative Analysis
Quantitative analysis of immunofluorescence images allows for an objective measurement of protein localization.[11][12] By defining regions of interest (ROIs) for the nucleus (using the DAPI signal) and the cytoplasm, the mean fluorescence intensity of S100A6 in each compartment can be measured. This data can be presented in a table to compare localization under different conditions.
Table 2: Representative Quantitative Analysis of S100A6 Subcellular Localization
| Experimental Condition | Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SD) | Mean Cytoplasmic Fluorescence Intensity (Arbitrary Units ± SD) | Nuclear/Cytoplasmic Intensity Ratio |
| Control (Low Ca²⁺) | 150 ± 25 | 450 ± 40 | 0.33 |
| Ionophore-Treated (High Ca²⁺) | 350 ± 30 | 300 ± 35 | 1.17 |
Note: The data presented in this table is hypothetical and serves as an example of how to structure quantitative results from an immunofluorescence experiment.
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.
References
- 1. S100A6: molecular function and biomarker role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100A6 Protein—Expression and Function in Norm and Pathology [mdpi.com]
- 4. genecards.org [genecards.org]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of S100A6 (this compound) and its binding partners in intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. maxanim.com [maxanim.com]
- 12. Proof of the Quantitative Potential of Immunofluorescence by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of S100A6 Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
S100A6, also known as calcyclin, is a member of the S100 family of small, EF-hand calcium-binding proteins.[1] It is involved in a variety of cellular processes, including cell cycle progression, differentiation, and cytoskeletal dynamics.[2][3] Altered expression of the S100A6 gene has been implicated in several pathological conditions, notably in various forms of cancer where it is often upregulated, such as in colorectal, pancreatic, and lung cancer.[2][4] This association with disease makes S100A6 a protein of interest for diagnostics, prognostics, and as a potential therapeutic target.
Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[5] These application notes provide a comprehensive protocol for the analysis of S100A6 gene expression using SYBR Green-based qPCR, from sample preparation to data analysis.
Signaling Pathways Involving S100A6
S100A6 is involved in multiple signaling pathways that regulate cell proliferation and survival. For instance, it can interact with and modulate the activity of proteins such as p53 and the Receptor for Advanced Glycation End products (RAGE). S100A6 has been shown to promote the proliferation and migration of colorectal cancer cells by activating the p38 MAPK and ERK signaling pathways.[2]
Experimental Protocols
This protocol outlines the steps for quantifying S100A6 mRNA levels from cell culture or tissue samples.
Experimental Workflow
The overall workflow for S100A6 gene expression analysis by qPCR is depicted below.
Materials
Reagents for RNA Extraction (Example: TRIzol-based method)
-
TRIzol® Reagent or similar
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Reagents for Reverse Transcription
-
High-Capacity cDNA Reverse Transcription Kit or equivalent
-
Random primers or oligo(dT) primers
-
dNTPs
-
Reverse Transcriptase
-
RNase Inhibitor
Reagents for qPCR
-
SYBR® Green qPCR Master Mix (2X)
-
Forward and reverse primers for S100A6 (see Table 1)
-
Forward and reverse primers for a validated reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
Table 1: Human S100A6 qPCR Primer Sequences
| Primer Name | Sequence (5' to 3') |
| hS100A6-F | GTGACAAGCACACCCTGAGCAA |
| hS100A6-R | GGAAGTTCACCTCCTGGTCCTT |
Note: Primer sequences should be validated for specificity and efficiency before use.
RNA Extraction Protocol
This protocol is for RNA extraction from cultured cells using a TRIzol-based method.
-
Homogenization:
-
For adherent cells, lyse cells directly in the culture dish by adding 1 mL of TRIzol® per 10 cm² of culture dish area.
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and add 1 mL of TRIzol® per 5-10 x 10⁶ cells.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol®.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in 20-50 µL of RNase-free water.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Reverse Transcription (cDNA Synthesis) Protocol
This protocol is for the synthesis of cDNA from total RNA.
-
Prepare a reaction mix containing up to 1 µg of total RNA, random primers or oligo(dT)s, and nuclease-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing 10X RT buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add 10 µL of the master mix to the 10 µL RNA/primer mix for a final volume of 20 µL.
-
Incubate at 25°C for 10 minutes, followed by 37°C for 50 minutes, and finally, 70°C for 15 minutes to inactivate the reverse transcriptase.
-
The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qPCR) Protocol
This protocol uses a SYBR Green-based assay.
-
Reaction Setup:
-
Prepare a qPCR master mix for each primer set (S100A6 and reference gene) in separate tubes. For a 20 µL reaction, typical components are listed in Table 2.
-
Aliquot 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to the respective wells.
-
Include no-template controls (NTC) for each primer set by adding 2 µL of nuclease-free water instead of cDNA.
-
Run all samples and controls in triplicate.
-
Table 2: qPCR Reaction Components
| Component | Volume (µL) for one 20 µL reaction | Final Concentration |
| 2X SYBR Green Master Mix | 10 | 1X |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| Nuclease-free water | 6.4 | - |
| Subtotal (Master Mix) | 18 | |
| Diluted cDNA | 2 | e.g., 10 ng |
| Total Volume | 20 |
-
qPCR Cycling Conditions:
-
A typical three-step cycling protocol is outlined in Table 3.
-
Table 3: qPCR Cycling Program
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing | 60 | 30 seconds | |
| Extension | 72 | 30 seconds | |
| Melt Curve Analysis | 65-95 | Increment of 0.5°C | 1 |
Data Presentation and Analysis
Data Analysis using the Delta-Delta Ct (ΔΔCt) Method
The relative expression of the S100A6 gene is calculated using the ΔΔCt method.[2][6]
-
Normalization to Reference Gene (ΔCt): ΔCt = Ct (S100A6) - Ct (Reference Gene)
-
Normalization to Control Sample (ΔΔCt): ΔΔCt = ΔCt (Test Sample) - ΔCt (Control Sample)
-
Calculation of Fold Change: Fold Change = 2-ΔΔCt
Quantitative Data Summary
The expression of S100A6 is frequently elevated in various cancers compared to corresponding normal tissues.
Table 4: Relative Expression of S100A6 in Human Cancers
| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |
| Colorectal Adenocarcinoma | ~2.4-fold higher | [7] |
| Glioma | Significantly increased | [8] |
| Breast Cancer | Overexpressed in 32% of cases | [9] |
| Gastric Cancer | Upregulated | [4] |
| Pancreatic Cancer | Upregulated | [4] |
| Lung Cancer | Upregulated | [4] |
Note: The fold change can vary depending on the study, tumor stage, and patient population.
Conclusion
This document provides a detailed protocol for the quantitative analysis of S100A6 gene expression using real-time PCR. The upregulation of S100A6 in several cancers highlights its potential as a biomarker. Accurate and reproducible quantification of S100A6 mRNA levels is crucial for further research into its role in disease and for the development of novel therapeutic strategies. Adherence to proper qPCR practices, including the use of validated primers and appropriate reference genes, is essential for obtaining reliable results.
References
- 1. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 2. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 3. journals.plos.org [journals.plos.org]
- 4. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. toptipbio.com [toptipbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Expression of S100 proteins in normal human tissues and common cancers using tissue microarrays: S100A6, S100A8, S100A9 and S100A11 are all overexpressed in common cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Recombinant Calcyclin (S100A6): Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the purification of recombinant human calcyclin (S100A6) protein. This compound, a member of the S100 family of calcium-binding proteins, is implicated in various cellular processes, including cell cycle progression, differentiation, and signal transduction.[1][2] Its involvement in diseases such as cancer has made it a significant target for research and drug development.[3] These protocols are designed for researchers, scientists, and drug development professionals requiring high-purity this compound for in vitro and in vivo studies.
Introduction to Recombinant this compound Purification
The production of pure and bioactive recombinant this compound is crucial for elucidating its biological functions and for screening potential therapeutic inhibitors. Escherichia coli is a commonly used and efficient expression system for producing non-glycosylated proteins like this compound, offering advantages of low cost and high yield.[1] Purification strategies typically involve a multi-step chromatographic process to isolate this compound from host cell proteins and other contaminants.
This guide outlines two primary strategies for this compound purification: a two-step method for untagged protein, and affinity chromatography-based methods for His-tagged and GST-tagged fusion proteins. The choice of method will depend on the expression vector used and the desired final purity of the protein.
Data Presentation: Comparison of Purification Strategies
The following table summarizes typical quantitative data obtained from different purification strategies for recombinant human this compound expressed in E. coli.
| Purification Strategy | Key Steps | Purity (%) | Yield (mg/L of culture) | Reference |
| Untagged Protein | Anion-Exchange Chromatography, Size-Exclusion Chromatography | > 95% | > 20 mg | [1] |
| His-tagged Protein | Immobilized Metal Affinity Chromatography (IMAC) | > 95% | 1 - 10 mg (protein dependent) | [4] |
| GST-tagged Protein | Glutathione (B108866) Affinity Chromatography | > 95% | 1 - 10 mg (protein dependent) | [4] |
Experimental Protocols
Protocol 1: Purification of Untagged Recombinant this compound
This protocol describes a two-step chromatographic method for purifying untagged human this compound from E. coli lysate.[1]
1. Expression and Lysis:
-
Express human S100A6 in E. coli strain BL21(DE3) using a suitable expression vector (e.g., pET-30a(+)).
-
Induce protein expression with IPTG and harvest cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer (20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.
2. Anion-Exchange Chromatography (AEC):
-
Column: Q Sepharose Fast Flow (or equivalent strong anion-exchanger).
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0, 1 M NaCl.
-
Procedure:
-
Equilibrate the AEC column with Buffer A.
-
Load the clarified lysate onto the column.
-
Wash the column with Buffer A until the UV absorbance (280 nm) returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10-20 column volumes.
-
Collect fractions and analyze by SDS-PAGE. This compound is expected to elute at a low salt concentration.
-
3. Size-Exclusion Chromatography (SEC):
-
Column: Superdex 75 prep grade (or equivalent gel filtration resin suitable for proteins in the 3-70 kDa range).
-
Buffer: Phosphate Buffered Saline (PBS: 137 mM NaCl, 2.7 mM KCl, 4.3 mM Na₂HPO₄, 1.4 mM KH₂PO₄, pH 7.4).
-
Procedure:
-
Pool the fractions containing this compound from the AEC step and concentrate if necessary.
-
Equilibrate the SEC column with PBS.
-
Load the concentrated protein sample onto the column.
-
Elute with PBS at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions containing this compound.
-
Protocol 2: Purification of His-tagged Recombinant this compound
This protocol is for the purification of this compound expressed with an N-terminal or C-terminal polyhistidine tag.
1. Expression and Lysis:
-
Follow the expression and lysis steps as described in Protocol 1, using a lysis buffer compatible with IMAC (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Resin: Ni-NTA Agarose (or other immobilized metal ion resin).
-
Binding/Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Procedure:
-
Equilibrate the Ni-NTA resin with Binding/Wash Buffer.
-
Load the clarified lysate onto the resin.
-
Wash the resin with several column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with Elution Buffer.
-
Collect the eluted fractions and analyze by SDS-PAGE.
-
3. (Optional) Polishing Step:
-
If further purification is required to remove aggregates or minor contaminants, a size-exclusion chromatography step (as described in Protocol 1) can be performed.
Protocol 3: Purification of GST-tagged Recombinant this compound
This protocol is for the purification of this compound expressed as a fusion protein with Glutathione S-Transferase (GST).
1. Expression and Lysis:
-
Follow the expression and lysis steps as described in Protocol 1. A suitable lysis buffer is PBS with 1% Triton X-100 and protease inhibitors.
2. Glutathione Affinity Chromatography:
-
Resin: Glutathione-Sepharose 4B (or equivalent).
-
Binding/Wash Buffer: PBS (140 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.3).
-
Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.
-
Procedure:
-
Equilibrate the Glutathione-Sepharose resin with Binding/Wash Buffer.
-
Load the clarified lysate onto the resin.
-
Wash the resin extensively with Binding/Wash Buffer.
-
Elute the GST-tagged this compound with Elution Buffer.
-
Collect the eluted fractions and analyze by SDS-PAGE.
-
4. (Optional) Tag Removal and Further Purification:
-
If required, the GST tag can be cleaved using a site-specific protease (e.g., Thrombin or PreScission Protease), followed by a second round of glutathione affinity chromatography to remove the free GST and a final size-exclusion chromatography step to separate this compound from the protease and any remaining impurities.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of recombinant this compound from E. coli.
References
- 1. An efficient expression and purification strategy for the production of S100 proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and purification of bioactive high-purity human S100A6 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S100A6 binds p53 and affects its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: Studying Calcyclin (S100A6) Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the function of calcyclin (S100A6), a calcium-binding protein implicated in various cellular processes and diseases, particularly cancer.[1][2][3] Detailed protocols are provided for utilizing the CRISPR-Cas9 gene-editing tool to investigate the functional roles of this compound, enabling researchers to elucidate its mechanisms of action and explore its potential as a therapeutic target.
Introduction to this compound (S100A6)
This compound, also known as S100A6, is a member of the S100 family of EF-hand calcium-binding proteins.[3][4] It is involved in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, cytoskeletal dynamics, and cellular stress responses.[1][2] S100A6 is expressed in various cell types and its expression is frequently dysregulated in several diseases, including a variety of cancers such as colorectal, pancreatic, and lung cancer, where its overexpression is often correlated with tumor progression and poor prognosis.[1][5][6]
Intracellularly, S100A6 interacts with a range of target proteins in a calcium-dependent manner, influencing their activity and downstream signaling pathways.[1][7] Extracellularly, S100A6 can be secreted and interact with cell surface receptors like the Receptor for Advanced Glycation Endproducts (RAGE), thereby mediating cell-cell communication and eliciting cellular responses.[1][3]
This compound and its Role in Signaling Pathways
This compound is a key modulator of several signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and p38 MAPK pathways.[6][8][9] Activation of these pathways by S100A6 has been shown to promote cell proliferation and migration in cancer cells.[8][9] Upon binding to calcium, S100A6 undergoes a conformational change that allows it to interact with and modulate the activity of downstream effectors, leading to the activation of transcription factors that drive the expression of genes involved in cell cycle progression and motility.[1]
Using CRISPR-Cas9 to Study this compound Function
The CRISPR-Cas9 system is a powerful and precise gene-editing tool that can be used to create knockout cell lines by introducing targeted mutations in the S100A6 gene.[10][11] This allows for the direct investigation of the consequences of this compound loss-of-function.
Experimental Workflow for CRISPR-Cas9 Mediated Knockout of S100A6
The general workflow for generating S100A6 knockout cell lines involves designing and validating guide RNAs (gRNAs), delivering the Cas9 nuclease and gRNA into the target cells, selecting and isolating single-cell clones, and verifying the gene knockout at the genomic and protein levels.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of S100A6 in a Colorectal Cancer Cell Line (e.g., HCT116)
This protocol provides a general framework for generating S100A6 knockout HCT116 cells. Optimization of transfection/electroporation conditions may be required for different cell lines.
Materials:
-
HCT116 cells
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cas9 nuclease expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)
-
S100A6-targeting gRNA sequences cloned into a suitable vector
-
Lipofectamine 3000 or electroporation system
-
96-well plates
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Anti-S100A6 antibody
-
Secondary antibody
-
Western blot reagents and equipment
Procedure:
-
gRNA Design: Design at least two gRNAs targeting an early exon of the human S100A6 gene using a web-based tool (e.g., CHOPCHOP).[10]
-
Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Seed HCT116 cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the Cas9 expression vector and the gRNA expression vector using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, harvest the cells.
-
Perform fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells, or use limiting dilution to seed single cells into 96-well plates.[12]
-
Allow single cells to grow into colonies.
-
-
Genomic DNA Verification:
-
When colonies are large enough, expand a portion of each clone for genomic DNA extraction.
-
Perform PCR using primers flanking the gRNA target site.
-
Sequence the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.[12]
-
-
Western Blot Verification:
-
Expand the remaining portion of the indel-positive clones.
-
Lyse the cells and perform Western blotting using an anti-S100A6 antibody to confirm the absence of this compound protein expression.
-
Protocol 2: Cell Proliferation Assay (MTS Assay)
Materials:
-
Wild-type and S100A6 knockout HCT116 cells
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed 2,000 cells per well of both wild-type and S100A6 knockout HCT116 cells in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At desired time points (e.g., 24, 48, 72, 96 hours), add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Plot the absorbance values against time to generate a cell growth curve.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
Materials:
-
Wild-type and S100A6 knockout HCT116 cells
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh serum-free medium.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of S100A6 knockdown on cancer cell functions. While these studies utilized shRNA-mediated knockdown, similar results are anticipated in CRISPR-Cas9 knockout models.
Table 1: Effect of S100A6 Knockdown on Cell Proliferation in Renal Carcinoma Cells (786-O)
| Cell Line | Day 1 (OD 490nm) | Day 3 (OD 490nm) | Day 5 (OD 490nm) |
| Untreated Control | 0.55 ± 0.04 | 1.25 ± 0.08 | 2.10 ± 0.11 |
| shControl | 0.53 ± 0.05 | 1.21 ± 0.09 | 2.05 ± 0.13 |
| shS100A6 | 0.54 ± 0.03 | 0.95 ± 0.06* | 1.50 ± 0.09** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to shControl. Data adapted from a study on clear cell renal cell carcinoma.[13]
Table 2: Effect of S100A6 Knockdown on Cell Cycle Distribution in Renal Carcinoma Cells (786-O)
| Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 1.1 |
| shControl | 54.8 ± 2.5 | 31.1 ± 1.8 | 14.1 ± 1.3 |
| shS100A6 | 45.3 ± 1.9 | 32.4 ± 1.6 | 22.3 ± 1.7 |
*Data are presented as mean ± SD. *p < 0.01 compared to shControl. Data adapted from a study on clear cell renal cell carcinoma.[13]
Table 3: Effect of S100A6 Overexpression and Knockdown on Colorectal Cancer Cell Migration
| Cell Line | Treatment | Relative Migration (%) |
| HCT116 (low S100A6) | Control | 100 |
| S100A6 Overexpression | 153.1 ± 12.5 | |
| LoVo (high S100A6) | Control | 100 |
| S100A6 Knockdown | 61.9 ± 8.7 |
*Data are presented as mean ± SD. p < 0.05 compared to respective control. Data adapted from a study on colorectal carcinoma cells.[14]
Conclusion
The use of CRISPR-Cas9 technology to generate S100A6 knockout cell lines provides a powerful model system to dissect the multifaceted roles of this compound in normal physiology and disease. The protocols and data presented here offer a foundation for researchers to further explore the function of S100A6 and its potential as a therapeutic target in cancer and other diseases.
References
- 1. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A6 promotes proliferation and migration of HepG2 cells via increased ubiquitin-dependent degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100A6: molecular function and biomarker role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The S100 calcium-binding protein A6 plays a crucial role in hepatic steatosis by mediating lipophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of S100A6 (this compound) and its binding partners in intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S100A6 stimulates proliferation and migration of colorectal carcinoma cells through activation of the MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S100A6 promotes cell proliferation in human nasopharyngeal carcinoma via the p38/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 11. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genemedi.net [genemedi.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Calcyclin (S100A6) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcyclin, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family. It is involved in a multitude of cellular processes, including cell cycle progression, proliferation, differentiation, and cytoskeletal dynamics.[1][2][3][4] Dysregulation of S100A6 expression is implicated in various pathological conditions, particularly in cancer, where it can serve as a biomarker and a potential therapeutic target.[2][5][6] These application notes provide detailed protocols for in vitro assays to investigate the biochemical activities and protein-protein interactions of S100A6, aiding in the elucidation of its physiological functions and its role in disease.
Data Presentation: Quantitative Analysis of S100A6 Interactions
The following tables summarize the binding affinities of S100A6 with some of its key interaction partners, as determined by various in vitro assays.
| Interacting Partner | Assay Method | Dissociation Constant (Kd) | Reference |
| CacyBP/SIP | Fluorescence Spectroscopy | 0.96 µM | |
| CacyBP/SIP (residues 178-229) | Fluorescence Spectroscopy | 1.2 µM | |
| p53 | ELISA | Similar affinity to p300 TAZ2 domain | [1] |
| RAGE (V-C1-C2 domains) | Surface Plasmon Resonance | Not specified | [3] |
| RAGE (C1 and C2 domains) | In vitro binding assay | Specific interaction | [7] |
| Various Cytokines | Surface Plasmon Resonance | 0.3 nM - 12 µM | [8] |
Signaling Pathways Involving this compound (S100A6)
S100A6 modulates several critical intracellular signaling pathways, thereby influencing cell fate. Upon binding to calcium, S100A6 undergoes a conformational change that enables it to interact with and regulate various downstream effectors.
S100A6-Mediated Activation of Pro-Proliferative Pathways
Experimental Protocols
Herein, we provide detailed methodologies for key in vitro experiments to assess S100A6 activity and its interactions.
Co-Immunoprecipitation (Co-IP) to Detect S100A6-Protein Interactions
This protocol is designed to verify the interaction between S100A6 and a putative binding partner in a cellular context.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.[9]
-
Wash Buffer: Cell Lysis Buffer without protease inhibitors.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Anti-S100A6 antibody and antibody against the protein of interest.
-
Protein A/G magnetic beads.
-
Cell culture expressing the proteins of interest.
Protocol:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and lyse with Cell Lysis Buffer (1 mL per 10^7 cells) on ice for 30 minutes.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a new pre-chilled tube. Determine protein concentration using a Bradford or BCA assay.
-
-
Immunoprecipitation:
-
To 500-1000 µg of cell lysate, add 2-5 µg of anti-S100A6 antibody or an isotype control IgG.[8]
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against S100A6 and the putative interacting protein.
-
GST-Pulldown Assay for In Vitro Interaction
This assay confirms a direct physical interaction between S100A6 and a target protein.
Materials:
-
GST-tagged S100A6 and a purified potential interaction partner.
-
Glutathione-Sepharose beads.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100.[11]
-
Wash Buffer: Binding Buffer with 0.1% Triton X-100.[11]
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0) containing 10-20 mM reduced glutathione.[12]
Protocol:
-
Bead Preparation:
-
Wash 20 µL of Glutathione-Sepharose bead slurry per reaction with 1 mL of ice-cold PBS.[11]
-
-
Protein Binding:
-
Incubate the washed beads with 5-10 µg of GST-S100A6 or GST alone (as a negative control) in 500 µL of Binding Buffer for 1 hour at 4°C.
-
Pellet the beads by centrifugation (500 x g for 2 minutes) and wash three times with Binding Buffer.
-
-
Interaction:
-
Add 5-10 µg of the purified potential interacting protein to the beads and incubate for 2-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with 1 mL of Wash Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins with 50 µL of Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides quantitative data on the kinetics (association and dissociation rates) and affinity of the S100A6-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified S100A6 (ligand) and interacting protein (analyte).
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize S100A6 (diluted in 10 mM sodium acetate, pH 4.5) onto the surface.
-
Deactivate the remaining active groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Interaction:
-
Inject a series of concentrations of the analyte over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Regenerate the sensor surface with a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.0) if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell Proliferation Assay (CCK-8)
This assay measures the effect of S100A6 on cell proliferation.
Materials:
-
Cell Counting Kit-8 (CCK-8).
-
Cells with modulated S100A6 expression (e.g., overexpression or knockdown).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Assay:
-
Measurement:
In Vitro Ubiquitination Assay
This assay investigates the role of the S100A6-CacyBP/SIP interaction in the ubiquitination of a substrate, such as β-catenin.
Materials:
-
E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase (if CacyBP/SIP is part of an E3 complex).
-
Ubiquitin.
-
ATP.
-
Purified S100A6, CacyBP/SIP, and the substrate protein.
-
Ubiquitination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine E1, E2, ubiquitin, and ATP in Ubiquitination Buffer.
-
Add the substrate protein and CacyBP/SIP.
-
In a parallel reaction, add S100A6 to assess its effect on the ubiquitination process.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an anti-ubiquitin antibody or an antibody specific to the substrate to observe polyubiquitination.
-
Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
This protocol is to detect the phosphorylation status of key kinases in the MAPK and PI3K/AKT pathways following treatment with S100A6.
Materials:
-
Cells treated with recombinant S100A6 or with modulated endogenous S100A6 expression.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT.[10][15][16][17][18]
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells as required and lyse using RIPA buffer.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
References
- 1. S100A6 competes with the TAZ2 domain of p300 for binding to p53 and attenuates p53 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring binding of S100 proteins to RAGE by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ezbioscience.com [ezbioscience.com]
- 5. bosterbio.com [bosterbio.com]
- 6. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S100B and S100A6 differentially modulate cell survival by interacting with distinct RAGE (receptor for advanced glycation end products) immunoglobulin domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 9. S100A6 Protein—Expression and Function in Norm and Pathology [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. carltonlab.com [carltonlab.com]
- 12. goldbio.com [goldbio.com]
- 13. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 14. apexbt.com [apexbt.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Calcyclin (S100A6)-Expressing Cells
Introduction
Calcyclin, also known as S100A6, is a calcium-binding protein belonging to the S100 family.[1][2] It is primarily a cytoplasmic protein, but its localization can shift to the nucleus and cell membranes in response to increased intracellular calcium levels.[1][3] S100A6 is involved in a multitude of cellular processes, including cell proliferation, differentiation, stress response, and cytoskeletal organization.[1][4][5] Its expression is regulated by several transcription factors such as c-Myc, p53, and NF-κB.[1][4]
Aberrant expression of S100A6 has been linked to various diseases, particularly cancer. Elevated levels of S100A6 are observed in numerous tumor types, including colorectal, pancreatic, lung, and liver cancers, where it often correlates with tumor progression, invasion, and migration.[1][2][6][7] This makes S100A6 a significant biomarker for diagnosis, prognosis, and a potential therapeutic target.[1][2]
Flow cytometry is a powerful high-throughput technique that allows for the rapid quantification of S100A6 expression at the single-cell level. By using fluorescently labeled antibodies, researchers can identify and characterize cell populations based on their intracellular S100A6 content, providing valuable insights into tumor heterogeneity and the cellular response to therapeutic agents.
Key Signaling Pathways Involving S100A6
S100A6 exerts its function by interacting with various intracellular and extracellular partners, thereby modulating key signaling pathways that control cell fate. In response to an increase in intracellular Ca2+, S100A6 undergoes a conformational change, enabling it to bind to target proteins or be secreted to interact with cell surface receptors like the Receptor for Advanced Glycation End products (RAGE) and integrin β1.[3][8][9] These interactions can trigger downstream cascades, including the p38/MAPK, ERK, and PI3K/Akt pathways, which are central to cell proliferation and survival.[2][8][10][11]
Caption: S100A6 modulates pro-proliferative signaling pathways.
Quantitative Data on S100A6 Expression
Flow cytometry and other quantitative methods have demonstrated differential expression of S100A6 in pathological versus normal states. The following tables summarize representative data from the literature.
Table 1: Differential Expression of S100A6 in Cancer Tissues
| Cancer Type | Method | Finding | Reference |
|---|---|---|---|
| Colorectal Adenocarcinoma | Western Blot | ~2.4-fold higher S100A6 protein level in adenocarcinoma tissue compared to adjacent normal mucosa. | [6] |
| Colorectal Adenocarcinoma | Immunohistochemistry | 55% of adenocarcinomas were S100A6-positive vs. 5% of normal mucosa. | [6] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | qRT-PCR & Western Blot | Significantly elevated mRNA and protein levels of S100A6 in tumor tissues compared to adjacent normal tissues. | [7] |
| Gastric Cancer | Immunohistochemistry | S100A6 overexpression associated with larger tumor size and deeper invasion. |[3] |
Table 2: Functional Impact of S100A6 Expression on Cellular Processes
| Cell Line | Experimental Condition | Method | Key Result | Reference |
|---|---|---|---|---|
| Calu-6 (Lung Cancer) | Lentiviral overexpression of S100A6 | Flow Cytometry | Increased apoptotic cell proportion from ~8.9% (control) to ~13.9% in S100A6-overexpressing cells. | [12] |
| Calu-6 (Lung Cancer) | Lentiviral overexpression of S100A6 | Flow Cytometry | Increased proportion of cells in the G1 phase and decreased proportion in the S phase. |[12] |
Experimental Workflow for S100A6 Analysis
The overall process for analyzing intracellular S100A6 by flow cytometry involves several key stages, from sample preparation to data acquisition and analysis.
Caption: From sample preparation to data analysis.
Detailed Experimental Protocols
Since S100A6 is an intracellular protein, cells must be fixed and permeabilized to allow antibody access.[13] The choice of fixation and permeabilization reagents can depend on the specific cell type and whether simultaneous surface marker staining is performed.[14][15]
Required Materials and Reagents
-
Cells of interest: Prepared as a single-cell suspension.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
FACS Buffer: PBS supplemented with 2% Fetal Bovine Serum (FBS) and 0.05% Sodium Azide.
-
Fixation Buffer: 1-4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic).
-
Permeabilization Buffers (choose one):
-
Primary Antibody: Fluorochrome-conjugated anti-S100A6 antibody or a purified primary antibody.
-
Secondary Antibody (if needed): Fluorochrome-conjugated secondary antibody specific to the primary antibody's host species.
-
Isotype Control: Fluorochrome-conjugated isotype control antibody matching the host and class of the primary antibody.
-
Flow cytometry tubes or 96-well plates.
Protocol: Intracellular S100A6 Staining using Detergent Permeabilization
This protocol is suitable for most cytoplasmic antigens and is compatible with prior surface staining.
-
Cell Preparation:
-
Surface Staining (Optional):
-
If staining for surface markers, add the appropriate fluorochrome-conjugated antibodies to the cells.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of ice-cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
-
Fixation:
-
Permeabilization and Intracellular Staining:
-
Prepare your anti-S100A6 antibody and corresponding isotype control by diluting them to the predetermined optimal concentration in Permeabilization Buffer (e.g., 0.1% Saponin in FACS buffer).
-
Resuspend the fixed cell pellet in 100 µL of the antibody-containing Permeabilization Buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.[14][15]
-
Note: The permeabilization agent must be present throughout the intracellular staining and washing steps to keep the cells permeable.[16]
-
-
Final Washes and Acquisition:
-
Wash the cells twice with 2 mL of Permeabilization Buffer, centrifuging at 400-600 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Data Analysis and Gating Strategy
Proper gating is critical for excluding debris, dead cells, and doublets to ensure that the analysis is performed on the target cell population.[17][18][19]
-
Debris and Doublet Exclusion: First, visualize the data on a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to gate on the cell population of interest and exclude debris (low FSC/SSC events).[20] Subsequently, use an FSC-A vs. FSC-H plot to gate on singlets, excluding cell aggregates.[18]
-
Viability Gate (Optional but Recommended): If a viability dye was used, create a gate to exclude dead cells (dye-positive population).
-
Quantify S100A6 Expression: From the final gated population (live, single cells), create a histogram for the fluorescence channel corresponding to the anti-S100A6 antibody. Use the isotype control sample to set the gate that defines the S100A6-positive population.[21]
Caption: A hierarchical gating strategy to isolate S100A6+ cells.
References
- 1. S100A6: molecular function and biomarker role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (S100A6) regulates pulmonary fibroblast proliferation, morphology, and cytoskeletal organization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased expression of S100A6 (this compound), a calcium-binding protein of the S100 family, in human colorectal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated S100A6 (this compound) enhances tumorigenesis and suppresses CXCL14-induced apoptosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S100A6 Protein—Expression and Function in Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. S100A6 promotes cell proliferation in human nasopharyngeal carcinoma via the p38/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S100A6 represses Calu‐6 lung cancer cells growth via inhibiting cell proliferation, migration, invasion and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 16. kumc.edu [kumc.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Flow Cytometry Gating for Beginners | Proteintech Group [ptglab.com]
- 19. stemcell.com [stemcell.com]
- 20. bosterbio.com [bosterbio.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Detection of Calcyclin (S100A6) in Serum and Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcyclin, also known as S100A6, is a member of the S100 family of calcium-binding proteins.[1][2] It is involved in a variety of cellular processes, including cell cycle progression, differentiation, and cytoskeletal dynamics.[1][2] Altered expression of this compound has been implicated in several pathological conditions, most notably in various forms of cancer, such as non-small cell lung cancer, gastric cancer, urinary bladder urothelial carcinoma, and ovarian cancer.[1] Emerging evidence suggests that this compound can be secreted or released from cells, leading to its presence in bodily fluids like serum and plasma.[1] Consequently, the quantification of circulating this compound is a promising area of research for the development of novel biomarkers for diagnostic and prognostic purposes.[3]
These application notes provide a comprehensive overview and detailed protocols for the detection of this compound in human serum and plasma samples, primarily focusing on the enzyme-linked immunosorbent assay (ELISA) method.
Biological Significance and Signaling Pathways
Intracellularly, this compound acts as a calcium sensor. An increase in intracellular calcium levels induces a conformational change in the protein, enabling it to interact with various target proteins and modulate their activity.[4] Extracellularly, this compound can act as a signaling molecule by binding to cell surface receptors like the Receptor for Advanced Glycation Endproducts (RAGE) and integrin β1, thereby activating downstream signaling pathways.[1][4] These interactions can influence cell proliferation, survival, and migration.[1][5]
This compound has been shown to interact with a variety of intracellular proteins, including:
-
Cytoskeletal components: Tropomyosin, caldesmon, and non-muscle myosin IIA.[4]
-
Tumor suppressor protein p53: S100A6 can bind to p53 and modulate its activity.[4]
-
Annexins: These are calcium-dependent phospholipid-binding proteins.
-
This compound-binding protein/Siah-1-interacting protein (CacyBP/SIP): This interaction links this compound to ubiquitination pathways.[1]
The signaling pathways influenced by this compound are complex and cell-type dependent. A simplified representation of its known interactions is depicted below.
Caption: A diagram illustrating the intracellular and extracellular signaling interactions of this compound (S100A6).
Quantitative Data Summary
Several commercially available ELISA kits can be used to quantify this compound in serum and plasma. The following table summarizes the key performance characteristics of representative kits. It is important to note that this compound levels can vary significantly between individuals and may be elevated in certain disease states.[1]
| Parameter | ELISA Kit 1 | ELISA Kit 2 | ELISA Kit 3 |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Type | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma, Cell Supernatant |
| Detection Range | 78.13 - 5000 pg/mL | 0.312 - 20 ng/mL | 62.5 - 4000 pg/mL |
| Sensitivity | 30 pg/mL | 0.183 ng/mL | 37.5 pg/mL |
| Intra-assay CV | < 8% | 6.8% | < 8% |
| Inter-assay CV | < 10% | 8.4% | < 10% |
Note: This data is compiled from information on commercially available ELISA kits and should be used as a general guide.[6][7][8] Researchers should always refer to the specific kit manufacturer's instructions for the most accurate and up-to-date information.
Experimental Protocols
The following protocols provide a general framework for the detection of this compound in serum and plasma samples using a sandwich ELISA.
Sample Collection and Preparation
Proper sample handling is critical for accurate and reproducible results.
Serum:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant and transfer it to a clean microfuge tube.
-
Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Plasma:
-
Collect whole blood into a tube containing an anticoagulant such as EDTA, heparin, or citrate.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully collect the plasma supernatant and transfer it to a clean microfuge tube.
-
Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Sandwich ELISA Protocol
This protocol is a generalized procedure based on commercially available kits.[6][9] Always follow the specific instructions provided with your chosen ELISA kit.
Materials:
-
Microplate pre-coated with a monoclonal antibody specific for human this compound (S100A6)
-
Biotin-conjugated polyclonal antibody specific for human this compound (S100A6)
-
Streptavidin-HRP conjugate
-
Recombinant human this compound standard
-
Assay Diluent
-
Wash Buffer
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Serum or plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
Workflow Diagram:
References
- 1. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A6: molecular function and biomarker role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. S100A6 Protein—Expression and Function in Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human S100A6(S100 Calcium Binding Protein A6) Microsample ELISA Kit [elkbiotech.com]
- 7. assaygenie.com [assaygenie.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Human S100 calcium binding protein A6/calgranulin A (S100A6) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
Application Notes and Protocols: Calcyclin (S100A6) as a Therapeutic Target in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcyclin, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family. It is involved in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and cytoskeletal dynamics.[1][2][3] Aberrant expression of S100A6 has been implicated in the pathogenesis of numerous diseases, most notably in various forms of cancer, neurodegenerative disorders, and cardiovascular diseases.[1][4][5][6] Its role in promoting tumorigenesis and metastasis, through interaction with a network of protein targets and modulation of key signaling pathways, has positioned it as a promising therapeutic target for drug discovery.[7][8]
These application notes provide a summary of quantitative data on S100A6 expression and its interactions, detailed protocols for its study, and visual representations of its signaling pathways and experimental workflows to guide researchers in the investigation of S100A6 as a potential drug target.
Data Presentation
Table 1: Quantitative Expression of this compound (S100A6) in Human Diseases
| Disease Type | Tissue/Sample | Method | Key Findings | Reference |
| Cancer | ||||
| Colorectal Adenocarcinoma | Tumor Tissue vs. Normal Mucosa | Western Blot | ~2.4-fold higher expression in adenocarcinoma. | [4] |
| Colorectal Carcinoma | Tumor Tissue vs. Normal Mucosa | 2D-PAGE & Immunoblotting | Statistically significant increase of isoforms I (p=0.004) and III (p=0.025) in malignant tissue. | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Microdissected Tumor Cells vs. Normal Cells | qRT-PCR | Significantly higher mRNA expression in invasive ductal carcinoma and intraductal papillary mucinous neoplasm (IPMN) cells compared to normal and pancreatitis-affected epithelial cells (p < 0.008). | [9][10] |
| Pancreatic Cancer | Pancreatic Juice | qRT-PCR | Significantly higher S100A6 mRNA levels in patients with pancreatic cancer and IPMN compared to those with chronic pancreatitis (p < 0.017). | [9][10] |
| Non-Small Cell Lung Cancer (NSCLC) | Serum | ELISA | Significantly elevated serum levels in early-stage NSCLC patients compared to healthy controls (AUC = 0.668). | [5][6] |
| Lung Adenocarcinoma | Tumor Tissue vs. Normal Tissue | Immunohistochemistry | Significantly higher cytoplasmic S100A6 expression in advanced adenocarcinoma compared to non-invasive lesions and normal lung tissue (P < 0.05). | [11] |
| Lung Squamous Cell Carcinoma | Tumor Tissue | Immunohistochemistry | High expression of S100A6 was observed in 33.33% of patients and was associated with a poorer prognosis. | [12] |
| Neurodegenerative Disorders | ||||
| Alzheimer's Disease | Brain Tissue (APP/PS1 mice) | Immunohistochemistry | Upregulated in astrocytes surrounding Aβ amyloid deposits. | [5] |
| Alzheimer's Disease | Brain Tissue (APP23 mice) | Immunohistochemistry | Found in both peripheral and central regions of β-amyloid plaques. | [13] |
Table 2: Binding Affinities of this compound (S100A6) with Interacting Proteins
| Interacting Protein | Method | Dissociation Constant (Kd) | Conditions | Reference |
| RAGE (V domain) | Surface Plasmon Resonance (SPR) | 28 nM - 13 µM | Ca²⁺-loaded S100A6 | [14][15] |
| Various Cytokines (26 out of 35 tested) | Surface Plasmon Resonance (SPR) | 0.3 nM - 12 µM | Ca²⁺-loaded S100A6 | [14] |
| Erythropoietin (EPO) | Surface Plasmon Resonance (SPR) | 81 nM - 0.5 µM | Ca²⁺-loaded S100A6 | [16] |
Signaling Pathways and Experimental Workflows
This compound (S100A6) Signaling in Cancer Progression
References
- 1. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A6 Protein—Expression and Function in Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. S100 Protein Family in Lung Cancer: an Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro screening and structural characterization of inhibitors of the S100B-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S100A6/miR193a regulates the proliferation, invasion, migration and angiogenesis of lung cancer cells through the P53 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased cytoplasmic S100A6 expression is associated with pulmonary adenocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Expression of S100A6 Predicts Unfavorable Prognosis of Lung Squamous Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S100A6: molecular function and biomarker role - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of S100A6 Protein with the Four-Helical Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenothiazines inhibit S100A4 function by inducing protein oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting weak or no signal in S100A6 western blot
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak or no signal in S100A6 Western blot experiments.
Troubleshooting Guide: Weak or No Signal for S100A6
Question: I am not seeing a band or only a very faint band for S100A6 on my Western blot. What are the possible causes and solutions?
Answer:
A weak or absent signal for S100A6 can be attributed to several factors throughout the Western blotting workflow, from sample preparation to signal detection. Below is a systematic guide to troubleshoot this issue.
Issues with Sample Preparation and Protein Lysate
| Potential Cause | Recommended Solution |
| Low S100A6 Expression in Sample | S100A6 expression varies significantly across different cell types and tissues.[1][2] Ensure your sample is expected to express S100A6. Consider using a positive control, such as a cell lysate known to express S100A6 (e.g., some cancer cell lines like colorectal or glioma cells), to validate the experimental setup.[1][3][4] If expression is naturally low, consider enriching for S100A6 via immunoprecipitation.[5][6] |
| Protein Degradation | S100A6 is a small protein (approx. 10.5 kDa).[7] Ensure that protease inhibitors are always included in your lysis buffer to prevent degradation.[3][5] Handle samples on ice or at 4°C. |
| Insufficient Protein Loaded | The amount of total protein loaded onto the gel may be insufficient to detect S100A6. Increase the amount of protein loaded per well (e.g., 20-40 µg).[5][6] Quantify your protein lysate using a reliable method (e.g., BCA assay) before loading. |
| Incorrect Lysis Buffer | The choice of lysis buffer can impact protein extraction efficiency. For S100A6, which is a cytosolic protein, a standard RIPA buffer is often sufficient. However, optimization may be required depending on the sample. |
Issues with Electrophoresis and Transfer
| Potential Cause | Recommended Solution |
| Poor Protein Transfer | As a small protein, S100A6 can be prone to "over-transfer" (passing through the membrane). Use a membrane with a smaller pore size (e.g., 0.2 µm). Optimize transfer time and voltage; shorter transfer times are generally better for small proteins. Confirm successful transfer by staining the membrane with Ponceau S before blocking.[5][8] |
| Incorrect Gel Percentage | For a small protein like S100A6, a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) will provide better resolution and prevent the protein from running off the gel.[9] |
Issues with Antibody Incubation and Signal Detection
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody Concentration | The primary antibody concentration may be too low. Perform a titration to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of concentrations.[3][6][10] For example, a starting dilution of 1:1000 is common for many S100A6 antibodies.[11][12] |
| Inactive Primary or Secondary Antibody | Improper antibody storage can lead to a loss of activity.[8] Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles.[13][14] Use a fresh aliquot of antibody if its activity is in doubt. To test the secondary antibody, you can spot a small amount of the primary antibody onto the membrane and see if the secondary detects it. |
| Insufficient Incubation Time | Incubation times may be too short. For the primary antibody, try incubating overnight at 4°C to increase the signal.[3][10] |
| Blocking Buffer Masking the Epitope | Some blocking agents can mask the epitope recognized by the antibody. If using non-fat dry milk, try switching to 5% Bovine Serum Albumin (BSA) or vice versa.[6][10] |
| Inactive Detection Reagent | The chemiluminescent substrate (e.g., ECL) has a limited shelf life and can lose activity. Use fresh substrate for detection.[3] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
S100A6 Western Blot Workflow
Caption: Figure 1. A flowchart illustrating the key steps in a typical Western blotting experiment for the detection of the S100A6 protein.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of S100A6? A1: S100A6 is a small protein with a predicted molecular weight of approximately 10.5 kDa.[7]
Q2: Which positive controls are recommended for S100A6 Western blotting? A2: The expression of S100A6 can be high in various cancer cell lines.[1][15] Cell lysates from colorectal cancer, glioma, or nasopharyngeal carcinoma cell lines can serve as good positive controls.[4][7][16] It's always best to check the literature for S100A6 expression in your specific model system.
Q3: My S100A6 antibody is showing multiple bands. What could be the reason? A3: Multiple bands can be due to several factors:
-
Non-specific binding: The antibody may be cross-reacting with other proteins. Try optimizing the antibody concentration, increasing the stringency of the washing steps, or changing the blocking buffer.[8]
-
Protein isoforms or modifications: S100A6 may exist in different modified forms. Consult resources like UniProt to check for known post-translational modifications.
-
Protein degradation: Degraded fragments of S100A6 might appear as lower molecular weight bands. Ensure sufficient protease inhibitors are used.
-
Antibody quality: Some antibodies may inherently have off-target effects. For instance, one commercially available S100A6 monoclonal antibody is noted to cross-react with unidentified proteins at 40 kDa and 60 kDa.[13]
Q4: What are the recommended antibody dilutions for S100A6? A4: The optimal dilution should be determined empirically. However, a general starting point for many commercially available S100A6 antibodies for Western blotting is a dilution between 1:1000 and 1:12000.[11][12] Always refer to the manufacturer's datasheet for specific recommendations.
S100A6 Signaling Pathways
S100A6 is a Ca²⁺-binding protein that is involved in various cellular processes, including cell proliferation, differentiation, and stress responses.[17] It can exert its effects through interactions with various intracellular and extracellular partners, activating downstream signaling cascades.
References
- 1. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential [mdpi.com]
- 2. S100A6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biocompare.com [biocompare.com]
- 9. Immunohistochemical Characterization of S100A6 in the Murine Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. S100A6 antibody (10245-1-AP) | Proteintech [ptglab.com]
- 12. S100A6 Polyclonal Antibody (PA5-31862) [thermofisher.com]
- 13. S100A6 (D3H3W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. S100A6: molecular function and biomarker role - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S100A6 promotes cell proliferation in human nasopharyngeal carcinoma via the p38/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
optimizing fixation and permeabilization for calcyclin immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation and permeabilization for successful calcyclin (S100A6) immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of this compound, and how does this impact protocol selection?
A1: this compound (S100A6) has been observed in multiple subcellular compartments, including the cytoplasm, the nuclear envelope, and the plasma membrane.[1][2] Its association with the nuclear envelope and plasma membrane can be calcium-dependent.[1] This diverse localization requires a fixation and permeabilization strategy that preserves protein antigenicity and cellular architecture across these different compartments.
Q2: Which fixative is generally recommended for this compound immunofluorescence?
A2: For preserving the morphology of both cytoplasmic and membrane-associated proteins like this compound, cross-linking aldehydes such as paraformaldehyde (PFA) are commonly recommended. A typical starting concentration is 4% PFA. However, organic solvents like cold methanol (B129727) can also be used and may enhance the signal for some antibodies by exposing epitopes, though they are less ideal for preserving soluble proteins.[3]
Q3: What is the purpose of permeabilization, and which reagent should I choose for this compound?
A3: Permeabilization creates pores in the cell membranes, allowing antibodies to access intracellular epitopes.[3] For a protein like this compound, which is present in the cytoplasm and at the nuclear and plasma membranes, a non-ionic detergent like Triton X-100 is often used to permeabilize all membranes.[4] A starting concentration of 0.1-0.5% Triton X-100 is common. For preserving membrane-associated this compound, a milder detergent like saponin (B1150181) or digitonin (B1670571) might be considered, as they are less likely to extract membrane components.
Q4: I am observing a weak or no signal for this compound. What are the possible causes?
A4: A weak or absent signal can stem from several factors:
-
Suboptimal Fixation: Over-fixation with PFA can mask the epitope. Try reducing the fixation time or using an antigen retrieval method.
-
Inadequate Permeabilization: The antibody may not be reaching the this compound protein. Increase the permeabilization time or the detergent concentration.
-
Incorrect Antibody Dilution: The primary antibody concentration may be too low. Perform a titration to find the optimal dilution.
-
Loss of Protein: If using an organic solvent for fixation, soluble cytoplasmic this compound may be lost.
Q5: My images show high background staining. How can I reduce it?
A5: High background can obscure the specific signal. Consider the following:
-
Blocking Step: Ensure you are using an adequate blocking buffer (e.g., 5% normal goat serum or bovine serum albumin) for a sufficient amount of time (e.g., 1 hour) to block non-specific antibody binding sites.
-
Antibody Concentration: The primary or secondary antibody concentration might be too high. Try using a more dilute solution.
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
-
Autofluorescence: Some of the background may be due to cellular autofluorescence. This can sometimes be reduced by treating the cells with a quenching agent like ammonium (B1175870) chloride after PFA fixation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No this compound Signal | Inappropriate fixative for the antibody | Test both a cross-linking fixative (4% PFA) and an organic solvent (cold methanol) to see which yields a better signal with your specific primary antibody. |
| Epitope masking due to over-fixation | Reduce PFA fixation time (e.g., to 10 minutes). Consider performing antigen retrieval (e.g., incubation in a citrate (B86180) buffer at a sub-boiling temperature). | |
| Insufficient permeabilization | Increase Triton X-100 concentration (e.g., from 0.1% to 0.3%) or incubation time (e.g., from 10 to 15 minutes). | |
| Loss of soluble this compound | If using methanol fixation, consider switching to PFA to better retain soluble cytoplasmic proteins. | |
| High Background Staining | Non-specific antibody binding | Increase the blocking time to 60 minutes. Use a blocking serum from the same species as the secondary antibody. |
| Primary or secondary antibody concentration too high | Perform a titration of both the primary and secondary antibodies to determine the optimal dilution that maximizes the signal-to-noise ratio. | |
| Inadequate washing | Increase the number of washes to 3-4 times for 5 minutes each after primary and secondary antibody incubations. | |
| Poor Cellular Morphology | Harsh fixation or permeabilization | If using methanol, which can alter cellular architecture, switch to a PFA-based fixation. If using a high concentration of Triton X-100, consider reducing the concentration or switching to a milder detergent like digitonin or saponin. |
| This compound Signal Not in the Expected Location | Loss of membrane-associated protein | Harsh permeabilization with Triton X-100 may strip away membrane-associated this compound. Try using a milder detergent like saponin, which selectively permeabilizes the plasma membrane while leaving organellar membranes largely intact. |
| Fixation artifact | Improper or delayed fixation can lead to the redistribution of proteins. Ensure cells are fixed promptly after any experimental treatments. |
Experimental Protocols
Protocol 1: Paraformaldehyde Fixation and Triton X-100 Permeabilization
This protocol is a good starting point for visualizing this compound in most subcellular locations.
-
Cell Culture: Grow cells on sterile glass coverslips to approximately 70-80% confluency.
-
Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-calcyclin antibody in the blocking buffer to the recommended concentration. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI (300 nM in PBS) for 5 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation and Permeabilization
This protocol can sometimes improve the signal for certain antibodies by denaturing the protein and exposing the epitope.
-
Cell Culture: Grow cells on sterile glass coverslips to approximately 70-80% confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-calcyclin antibody in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI (300 nM in PBS) for 5 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Data Presentation
Table 1: Comparison of Fixation and Permeabilization Methods for Immunofluorescence
The following table provides a general guide to the expected outcomes of different fixation and permeabilization strategies. Optimal conditions for this compound may vary depending on the specific antibody and cell type and should be determined empirically.
| Fixation Method | Permeabilization Agent | Expected Signal for Cytoplasmic this compound | Expected Signal for Nuclear Envelope this compound | Expected Signal for Plasma Membrane this compound | Preservation of Cellular Morphology |
| 4% Paraformaldehyde | 0.1-0.5% Triton X-100 | Good | Good | Moderate to Good | Excellent |
| 4% Paraformaldehyde | 0.1-0.5% Saponin | Good | Moderate | Good | Excellent |
| 4% Paraformaldehyde | 0.1-0.5% Digitonin | Good | Moderate | Good | Excellent |
| Cold Methanol (-20°C) | Not required | Moderate (risk of extraction) | Moderate | Moderate | Good |
| Cold Acetone (-20°C) | Not required | Moderate (risk of extraction) | Moderate | Moderate | Fair to Good |
Mandatory Visualizations
References
- 1. Ca(2+)-dependent association of S100A6 (this compound) with the plasma membrane and the nuclear envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibodies.cancer.gov [antibodies.cancer.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells(about S100A6 in SW480 Cells) [protocols.io]
Technical Support Center: Validating Your New Calcyclin (S100A6) Antibody
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for validating the specificity of a new antibody against Calcyclin (S100A6).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Western blot shows multiple bands in addition to the expected band for this compound. What could be the cause?
A1: The presence of non-specific bands is a common issue in Western blotting.[1] Several factors could be contributing to this:
-
Primary Antibody Concentration: The concentration of your new this compound antibody may be too high, leading to off-target binding.[2][3]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to other proteins in the lysate.[4]
-
Incomplete Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.[2][3]
-
Protein Degradation: The sample preparation may have resulted in the degradation of the target protein, leading to bands at lower molecular weights.[1][4]
-
Post-Translational Modifications: this compound may have post-translational modifications that alter its molecular weight.[4]
Troubleshooting Steps:
-
Optimize Primary Antibody Concentration: Perform a titration experiment to determine the optimal dilution of your this compound antibody. Start with the manufacturer's recommended dilution and test a range of dilutions around it.[2]
-
Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to check for non-specific binding.[2] If non-specific bands appear, consider using a pre-adsorbed secondary antibody.
-
Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[2] Ensure the blocking solution is fresh.[2]
-
Use Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation.[1][4]
-
Increase Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[2]
Q2: I am not detecting any signal for this compound in my Western blot, even though I expect it to be present in my cell lysate.
A2: A lack of signal can be frustrating. Here are some potential causes and solutions:
-
Low Protein Expression: The cell line you are using may express very low or undetectable levels of this compound.
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Inactive Antibody: The antibody may have lost its activity due to improper storage or handling.
-
Incorrect Antibody Dilution: The primary antibody may be too dilute.
Troubleshooting Steps:
-
Use a Positive Control: Include a cell lysate known to express high levels of this compound as a positive control.[5][6] For example, some melanoma cell lines have been shown to have elevated this compound expression.[7]
-
Verify Protein Transfer: Stain the membrane with Ponceau S after transfer to visualize the protein bands and confirm a successful transfer.[8]
-
Check Antibody Viability: If possible, test the antibody on a positive control sample where it has been previously shown to work.
-
Optimize Antibody Concentration: Try a lower dilution (higher concentration) of the primary antibody.
Q3: My immunofluorescence (IF) staining shows high background and non-specific signal.
A3: High background in IF can obscure the specific staining pattern. Consider the following:
-
Suboptimal Antibody Concentration: Similar to Western blotting, a high concentration of the primary antibody can cause non-specific binding.
-
Inadequate Blocking: Insufficient blocking can lead to background staining.
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, contributing to background.
Troubleshooting Steps:
-
Titrate the Primary Antibody: Determine the optimal antibody concentration that gives a strong specific signal with low background.
-
Optimize Blocking: Increase the blocking time or try a different blocking solution (e.g., serum from the same species as the secondary antibody).[9]
-
Include a "No Primary Antibody" Control: This will help you determine if the secondary antibody is contributing to the background.
-
Use an Autofluorescence Quenching Reagent: If you suspect autofluorescence, you can treat your samples with a quenching agent.
Core Validation Experiments: Methodologies & Data
To rigorously validate the specificity of your new this compound antibody, a multi-pronged approach is recommended, often referred to as the "five pillars of antibody validation".[10] This includes genetic strategies, independent antibody strategies, and recombinant protein expression.[10][11][12]
Gold Standard: Validation Using Genetic Knockdown/Knockout
The most definitive method to prove antibody specificity is to test it in a system where the target protein has been eliminated or significantly reduced.[12][13][14]
dot
Caption: Logical flow for validating antibody specificity in IF.
Experimental Protocol: Immunoprecipitation (IP)
IP can be used to confirm that the antibody binds to the native this compound protein.
Materials:
-
Cell lysate containing this compound
-
Primary anti-Calcyclin antibody
-
Negative control IgG from the same species as the primary antibody
-
Protein A/G magnetic beads or agarose (B213101) beads *[15] IP lysis buffer
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Lysate Preparation: Prepare cell lysate as described in the Western blot protocol, ensuring the use of a non-denaturing lysis buffer to maintain protein conformation.
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. [16] * Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary anti-Calcyclin antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex. 4[15]. Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C. 5[15]. Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads three to five times with cold wash buffer. 6[17]. Elution:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein. [15] * Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot using the same or a different this compound antibody.
-
Expected Results:
A band corresponding to the molecular weight of this compound (~10.5 kDa) should be present in the lane corresponding to the IP with the this compound antibody, but not in the negative control IgG lane.
| Sample | Expected Band at ~10.5 kDa |
| Input Lysate | + |
| IP with Control IgG | - |
| IP with this compound Antibody | + |
Summary of Quantitative Data
| Parameter | Value | Reference |
| This compound (S100A6) Molecular Weight | ~10.5 kDa | |
| Recommended Protein Load (Western Blot) | 20-30 µg of total cell lysate | |
| Typical Primary Antibody Dilution (WB) | 1:200 - 1:1000 (Optimize for each new antibody) | |
| Typical Primary Antibody Dilution (IF) | 1:100 - 1:500 (Optimize for each new antibody) | |
| siRNA Concentration | 5-100 nM (Optimize for cell line) |
By following these troubleshooting guides and validation protocols, researchers can confidently assess the specificity of their new this compound (S100A6) antibody, ensuring reliable and reproducible experimental results.
References
- 1. arp1.com [arp1.com]
- 2. biossusa.com [biossusa.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Positive and negative controls for antibody validation. EuroMAbNet [euromabnet.com]
- 6. Positive and Negative Controls | Rockland [rockland.com]
- 7. Expression of this compound in human melanocytic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. genuinbiotech.com [genuinbiotech.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. Five pillars to determine antibody specificity [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sysy.com [sysy.com]
- 15. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. protocols.io [protocols.io]
Technical Support Center: Mitigating Off-Target Effects of Calcyclin (S100A6) siRNA
Welcome to the technical support center for researchers utilizing siRNA to study calcyclin (S100A6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that effectively minimize off-target effects, ensuring the validity and specificity of your results.
Frequently Asked Questions (FAQs)
1. What are the primary causes of off-target effects with this compound siRNA?
2. How can I proactively minimize off-target effects during the design of my this compound siRNA?
Several design principles can significantly reduce the likelihood of off-target effects:
-
Optimized Sequence Design Algorithms: Utilize design tools that screen for potential off-target binding sites across the transcriptome. These algorithms can help select siRNA sequences with minimal homology to other genes.[1][4]
-
Low GC Content: Choose siRNAs with a moderate GC content (30-50%) to ensure stable binding to the target without excessive stability that can promote off-target interactions.
3. What are the most effective experimental strategies to reduce off-target effects?
Multiple strategies can be employed during your experiments to mitigate off-target effects. These are summarized in the table below.
Troubleshooting Guide
This guide addresses common issues encountered during this compound siRNA experiments that may be indicative of off-target effects.
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent phenotype | The observed cellular response may be due to the silencing of unintended targets rather than this compound.[6] | 1. Rescue Experiment: Co-transfect your this compound siRNA with an expression vector encoding a form of this compound that is resistant to your siRNA (e.g., containing silent mutations in the siRNA target site). If the phenotype is not reversed, it is likely an off-target effect.[6] 2. Multiple siRNAs: Use at least two, and preferably three to four, different siRNAs targeting distinct regions of the this compound mRNA. If the phenotype is consistent across different siRNAs, it is more likely to be a specific on-target effect.[1][4] |
| High cell toxicity or death | The siRNA or the transfection reagent may be causing a general stress response, or the off-target effects may be impacting essential genes.[6] | 1. Optimize siRNA Concentration: Perform a dose-response experiment to determine the lowest concentration of siRNA that provides effective this compound knockdown without inducing significant toxicity.[2][6][7] 2. Optimize Transfection Reagent: Titrate the transfection reagent to find the optimal concentration for your cell type that maximizes delivery and minimizes toxicity.[5][6] |
| Contradictory results with different this compound siRNAs | Different siRNA sequences have distinct off-target profiles.[6] | 1. Analyze Seed Regions: Compare the seed regions (nucleotides 2-8) of your siRNAs. siRNAs with different seed sequences are less likely to share the same off-target effects.[6] 2. Global Gene Expression Analysis: Perform microarray or RNA-seq analysis to compare the transcriptomic changes induced by each siRNA. This can help identify common on-target effects versus sequence-specific off-target effects.[1][6] |
Strategies for Mitigating Off-Target Effects
The following table summarizes key strategies to minimize off-target effects in your this compound siRNA experiments.
| Strategy | Principle | Advantages | Disadvantages |
| siRNA Pooling | By combining multiple siRNAs targeting the same gene at a lower overall concentration for each individual siRNA, the concentration of any single off-targeting sequence is reduced below the threshold required to induce a significant off-target effect.[1][2][4][7] | Simple to implement, reduces sequence-specific off-target effects.[4] | Can mask the effects of individual potent siRNAs and may complicate the deconvolution of specific off-target effects.[6] |
| Chemical Modifications | Modifying the siRNA duplex, such as 2'-O-methylation of the seed region on the guide strand, can decrease miRNA-like off-target binding without affecting on-target silencing.[1][2][7] | Can significantly reduce off-target effects while maintaining or even improving on-target activity.[4][8] | May require custom synthesis and can add to the cost of experiments. |
| Dose Optimization | Using the lowest effective concentration of siRNA minimizes the chances of saturating the RNAi machinery and reduces the likelihood of off-target binding.[2][7] | Cost-effective and straightforward to implement. | May require careful optimization to balance on-target knockdown with minimizing off-target effects. |
| Use of Multiple siRNAs | Corroborating a phenotype with multiple siRNAs that target different sequences within the same gene provides strong evidence that the observed effect is due to the knockdown of the intended target and not an artifact of a single siRNA's off-target profile.[1] | Increases confidence in the specificity of the observed phenotype. | Requires testing multiple individual siRNAs, which can be more time-consuming and costly. |
Experimental Protocols
1. Protocol for siRNA Transfection and Dose-Response Analysis
This protocol outlines a general procedure for transfecting cells with this compound siRNA and determining the optimal concentration.
-
Cell Seeding: The day before transfection, seed your cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute your this compound siRNA and a non-targeting control siRNA to a range of final concentrations (e.g., 5, 10, 25, 50 nM) in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the appropriate transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for the time specified by the manufacturer to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the experimental endpoint.
-
Analysis: Harvest the cells and assess this compound mRNA or protein knockdown by qPCR or Western blot, respectively. Analyze cell viability using an appropriate assay (e.g., MTT or trypan blue exclusion).
-
Optimal Dose Selection: The optimal siRNA concentration is the lowest concentration that achieves significant target knockdown with minimal impact on cell viability.
2. Protocol for Off-Target Effect Validation using Rescue Experiment
This protocol describes how to perform a rescue experiment to confirm that an observed phenotype is due to the specific knockdown of this compound.
-
Construct Preparation: Obtain or generate an expression vector encoding the this compound protein. Introduce silent mutations into the siRNA target site of the this compound cDNA within this vector. These mutations should prevent the siRNA from binding without altering the amino acid sequence of the protein.
-
Co-transfection: Transfect your cells with one of the following combinations:
-
Non-targeting control siRNA + empty vector
-
This compound siRNA + empty vector
-
This compound siRNA + this compound rescue vector
-
-
Incubation: Incubate the cells for the appropriate time to allow for both gene knockdown and expression from the rescue construct.
-
Phenotypic Analysis: Assess the phenotype of interest in all three conditions.
-
Interpretation: If the phenotype observed with the this compound siRNA and empty vector is reversed or "rescued" in the cells co-transfected with the this compound rescue vector, it strongly suggests that the phenotype is a specific consequence of this compound knockdown and not an off-target effect.
Visualizing this compound Signaling and Experimental Workflows
This compound (S100A6) Signaling Pathways
This compound is involved in several key cellular signaling pathways that regulate processes such as cell proliferation and survival.[9][10][11] Understanding these pathways is crucial for interpreting the functional consequences of this compound knockdown.
Caption: Key signaling pathways modulated by intracellular and extracellular this compound (S100A6).
Experimental Workflow for Mitigating Off-Target Effects
The following diagram illustrates a logical workflow for designing and validating your this compound siRNA experiments to minimize and control for off-target effects.
Caption: A recommended experimental workflow for this compound siRNA studies.
By following these guidelines and protocols, researchers can enhance the specificity of their this compound siRNA experiments and generate more reliable and reproducible data.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 5. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 8. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (S100A6) Attenuates Inflammatory Response and Mediates Apoptosis of Chondrocytes in Osteoarthritis via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
addressing phenotypic variability in calcyclin knockout mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address phenotypic variability when working with calcyclin (S100A6) knockout mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (S100A6)?
This compound (S100A6) is a calcium-binding protein belonging to the S100 family.[1][2] It is involved in a variety of cellular processes, including cell proliferation, differentiation, cytoskeletal dynamics, and stress response.[1][3] S100A6 interacts with various target proteins in a calcium-dependent manner to modulate their activity and initiate downstream signaling events.[1][4]
Q2: What are the expected phenotypic outcomes in this compound knockout mice?
Based on the known functions of S100A6, knockout mice may exhibit phenotypes related to altered cell cycle progression, impaired tissue regeneration, and modified responses to cellular stress.[1][2] For instance, studies on S100A6 deficiency in specific cell types have shown inhibited proliferation of fibroblasts and effects on hematopoietic stem cells.[2][5] However, the precise systemic phenotype can be variable.
Q3: Why am I observing significant phenotypic variability between individual this compound knockout mice?
Phenotypic variability in knockout mouse models is a common challenge and can arise from several factors:
-
Genetic Background: The genetic background of the mouse strain can significantly influence the phenotypic expression of a gene knockout.
-
Compensatory Mechanisms: Other proteins, particularly within the S100 family, may functionally compensate for the loss of S100A6, leading to a less severe or variable phenotype.
-
Environmental Factors: Differences in housing conditions, diet, and handling can contribute to variations in experimental outcomes.[6]
-
Age and Sex: The age and sex of the mice can influence the manifestation of certain phenotypes.[7]
Troubleshooting Guides
Issue 1: Inconsistent Cell Proliferation Rates in Knockout vs. Wild-Type Primary Cell Cultures
Question: My primary fibroblast cultures from S100A6 knockout mice show variable and sometimes overlapping proliferation rates with wild-type controls. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Passage Number | Ensure that both knockout and wild-type primary cells are at the same low passage number for all experiments. |
| Serum Batch Variability | Use the same batch of fetal bovine serum (FBS) for all experiments, as different lots can have varying mitogenic properties. |
| Compensatory Upregulation | Screen for the upregulation of other S100 family members (e.g., S100A4, S100B) in knockout cells via qPCR or Western blot. |
| Subtle Cell Cycle Defects | Perform detailed cell cycle analysis using flow cytometry to identify potential subtle shifts in G1/S or G2/M phases that may not be apparent in simple proliferation assays.[8] |
Issue 2: Unexpected Viability and Litter Sizes in Breeding Colonies
Question: I am not observing the expected Mendelian ratios in the offspring of my heterozygous crosses, and litter sizes are inconsistent. What should I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Genotyping Errors | Double-check your genotyping protocol. Run positive and negative controls with every PCR. Consider sending samples for sequencing to confirm the knockout.[9] |
| Embryonic or Perinatal Lethality | A subset of homozygous knockout pups may be dying in utero or shortly after birth. Set up timed pregnancies and harvest embryos at different developmental stages (e.g., E12.5, E18.5) to assess viability. |
| Maternal Effects | The health and stress levels of the dam can impact litter size and pup viability. Ensure optimal housing conditions and nutrition for breeding pairs.[10] |
| Genetic Drift | If the colony has been maintained for many generations, consider backcrossing with the original wild-type strain to refresh the genetic background.[11] |
Issue 3: Variable Stress Response Phenotypes
Question: My S100A6 knockout mice show inconsistent responses to induced stress (e.g., inflammation, tissue injury) compared to wild-type littermates. How can I get more consistent data?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Complex Signaling Pathways | S100A6 is involved in multiple stress-related signaling pathways, including p38 MAPK and ERK.[2][12] The final phenotypic outcome may depend on the balance of these pathways. |
| Baseline Health Status | Ensure all mice are free of infections or other underlying health issues that could confound the stress response. |
| Standardized Stress Induction | Meticulously standardize the stress induction protocol to minimize variability between animals. |
| Time-Course Analysis | The timing of the response may be altered in knockout animals. Conduct a time-course study to capture the full dynamics of the stress response. |
Quantitative Data Summary
Table 1: Summary of Reported Effects of S100A6 Deficiency
| Model System | Phenotype Observed | Quantitative Change | Reference |
| NIH 3T3 Fibroblasts (siRNA) | Cell Proliferation | Slower proliferation rate compared to control cells.[8] | [Leśniak et al., 2010] |
| NIH 3T3 Fibroblasts (siRNA) | Cell Cycle | Increased percentage of cells in G0/G1 phase.[8] | [Leśniak et al., 2010] |
| Hematopoietic System (KO) | Hematopoietic Stem Cells | Reduction in the number of long-term hematopoietic stem cells (LT-HSCs).[5] | [Köp-Akçinar et al., 2020] |
| Pulmonary Fibroblasts (Antisense RNA) | Cell Proliferation | Inhibition of serum and mechanical strain-induced proliferation.[13] | [Breen et al., 2003] |
Experimental Protocols
Protocol 1: Western Blot Analysis of S100A6 and Compensatory Proteins
-
Protein Extraction: Lyse cultured cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against S100A6, S100A4, S100B, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Proliferation Assay (MTS/MTT)
-
Cell Seeding: Seed an equal number of knockout and wild-type cells (e.g., 5,000 cells/well) in a 96-well plate.
-
Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to a day 0 reading and compare the proliferation rates between knockout and wild-type cells.
Visualizations
Caption: Key signaling pathways modulated by intracellular and extracellular S100A6.
Caption: A logical workflow for troubleshooting phenotypic variability.
Caption: Factors influencing the relationship between genotype and phenotype.
References
- 1. S100A6: molecular function and biomarker role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A6 Protein—Expression and Function in Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. S100A6 is a critical regulator of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability of test parameters from mice of different age groups in published data sets | PLOS One [journals.plos.org]
- 8. S100A6 (this compound) deficiency induces senescence-like changes in cell cycle, morphology and functional characteristics of mouse NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.benchsci.com [blog.benchsci.com]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound (S100A6) regulates pulmonary fibroblast proliferation, morphology, and cytoskeletal organization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Calcyclin (S100A6) Degradation During Extraction
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of calcyclin (S100A6) protein during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound (S100A6), and why is it prone to degradation during extraction?
This compound, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family.[1][2][3] Like many proteins, it becomes susceptible to degradation once the protective cellular environment is disrupted during extraction. The release of endogenous proteases from cellular compartments, such as lysosomes, is a primary cause of protein degradation.[4] this compound's conformation and stability are also dependent on calcium, making it sensitive to variations in ion concentrations in the extraction buffer.
Q2: What are the primary signs of this compound degradation in my samples?
Degradation of this compound can be observed in several ways, most commonly through western blotting. Key indicators include:
-
The appearance of lower molecular weight bands below the expected size of this compound.
-
A "smear" on the gel instead of a distinct band.[5]
-
A weaker than expected signal or complete absence of the this compound band.
Q3: How does temperature affect this compound stability during extraction?
Lower temperatures are crucial for minimizing protease activity.[6] Endogenous proteases are less active at 4°C. Therefore, it is essential to perform all steps of the extraction process, including cell lysis, centrifugation, and purification, on ice or in a cold room to reduce the rate of enzymatic degradation.
Q4: Is the pH of the lysis buffer important for preventing this compound degradation?
Yes, maintaining an appropriate pH is critical. A well-buffered solution prevents protein denaturation that can expose new sites for proteolytic attack. For S100 proteins, which are acidic, a buffer with a pH around 7.4 is commonly used to maintain a physiological environment.
Q5: Why is calcium concentration important in the extraction buffer for this compound?
This compound is a calcium-binding protein, and its structure is stabilized upon binding to calcium ions.[7] This calcium-bound conformation can be more resistant to proteolysis. While excessively high concentrations of calcium can activate calcium-dependent proteases like calpains, including a low concentration of calcium in your lysis and purification buffers can help maintain the native, more stable conformation of this compound.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound extraction.
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound detected by Western Blot | Inefficient cell lysis. | Optimize your lysis protocol. Consider using a stronger lysis buffer (e.g., RIPA buffer) or mechanical disruption methods like sonication or homogenization.[6] |
| This compound has been degraded. | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Ensure all steps are performed at 4°C. | |
| Multiple lower molecular weight bands are observed | Partial degradation of this compound by proteases. | Use a fresh, comprehensive protease inhibitor cocktail. Consider adding specific inhibitors for proteases that may be prevalent in your cell or tissue type, such as calpain and metalloprotease inhibitors. |
| Insufficient protease inhibitors. | Increase the concentration of the protease inhibitor cocktail according to the manufacturer's recommendations. | |
| This compound is found in the insoluble pellet after lysis | This compound has aggregated or is associated with insoluble cellular components. | Try a different lysis buffer with varying detergent and salt concentrations. The addition of a chelating agent like EDTA can sometimes help, but be mindful of its impact on this compound's calcium-dependent stability. |
| Inappropriate buffer pH. | Verify the pH of your lysis buffer. A pH of 7.4 is generally recommended. |
Key Experimental Protocols
Protocol 1: Extraction of Endogenous this compound from Mammalian Cells
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM CaCl₂, supplemented with a broad-spectrum protease inhibitor cocktail immediately before use.
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
The sample is now ready for downstream applications like SDS-PAGE and Western Blotting, or for further purification steps.
Recommended Protease Inhibitor Concentrations
For targeted inhibition, consider supplementing your broad-spectrum cocktail with the following:
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF or PMSF | Serine proteases | 0.1 - 1 mM |
| Aprotinin | Serine proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 1 - 2 µg/mL |
| Pepstatin A | Aspartic proteases | 1 µg/mL |
| EDTA | Metalloproteases | 1 - 5 mM |
| Calpain Inhibitor I/II | Calpains (Calcium-dependent cysteine proteases) | 10 - 100 µM |
Note: PMSF is unstable in aqueous solutions and should be added to the lysis buffer immediately before use.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction of this compound from cell pellets.
Troubleshooting Logic for this compound Degradation
Caption: A decision tree to troubleshoot common causes of this compound degradation.
References
- 1. Expression and purification of bioactive high-purity human S100A6 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. S100A6: molecular function and biomarker role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Identification and localization of S100A6 in human umbilical cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. The Calcium-Dependent Interaction of S100B with Its Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcyclin (S100A6). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance the reproducibility of your this compound-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (S100A6) and what is its primary function?
A1: this compound, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family.[1][2] Its primary function is to act as a calcium sensor and modulator, participating in a variety of cellular processes by interacting with different target proteins in a calcium-dependent manner.[1][2] These processes include cell proliferation, differentiation, apoptosis, and cytoskeletal dynamics.[3]
Q2: My S100A6 antibody is not working in Western Blot. What could be the issue?
A2: Several factors could be at play. First, verify the antibody's specificity for the intended species. Recommended starting dilutions for polyclonal antibodies are often in the range of 1:500-1:1000.[4] Due to S100A6's small size (~10 kDa), it is crucial to use an appropriate membrane pore size (e.g., 0.2 µm) and optimize transfer conditions.[5] Including 2 mM CaCl2 in the transfer buffer can improve the retention of small calcium-binding proteins on the membrane.[6] See the detailed Western Blot troubleshooting guide below for more solutions.
Q3: I am observing high background in my S100A6 ELISA. How can I reduce it?
A3: High background in ELISA can stem from several sources. Ensure that your washing steps are sufficient to remove unbound reagents. Using a blocking buffer containing 1-3% BSA or non-fat milk for at least 1-2 hours is critical. Also, consider the possibility of non-specific binding of your detection antibody. Titrating your primary and secondary antibodies to find the optimal concentration is highly recommended. Refer to the ELISA troubleshooting section for a comprehensive list of causes and solutions.
Q4: How does calcium concentration affect my experiments with S100A6?
A4: Calcium is a critical factor as S100A6's conformation and ability to interact with its binding partners are calcium-dependent.[1][2] For functional assays, it is essential to control and standardize the calcium concentration in your buffers. For techniques like ELISA, the presence of chelating agents like EDTA in your sample collection tubes can interfere with antibody binding if the antibody's epitope is conformation-dependent. It is advisable to consult the antibody datasheet for specific buffer requirements.
Q5: What are the major signaling pathways involving S100A6?
A5: S100A6 is implicated in several key signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the Wnt/β-catenin pathway.[1][2][7] It can exert its effects by interacting with various proteins such as the Receptor for Advanced Glycation End products (RAGE) and this compound-Binding Protein (CacyBP/SIP).[1][8]
Experimental Protocols
Western Blotting for S100A6
This protocol is optimized for the detection of the ~10 kDa S100A6 protein.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Use a 15% or 4-20% gradient Tris-Glycine polyacrylamide gel to ensure good resolution of low molecular weight proteins.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.
-
Use a transfer buffer containing 25 mM Tris, 192 mM glycine, 20% methanol, and optionally, 2 mM CaCl2 to improve the transfer efficiency of S100A6.[6]
-
Transfer at 100V for 60 minutes or perform a semi-dry transfer according to the manufacturer's instructions.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against S100A6 (e.g., polyclonal rabbit anti-S100A6 at 1:1000 dilution) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP at 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Sandwich ELISA for S100A6
This protocol provides a general guideline for a sandwich ELISA. Refer to your specific kit manual for detailed instructions.
-
Plate Preparation:
-
Use a 96-well plate pre-coated with a capture antibody specific for S100A6.
-
-
Sample and Standard Incubation:
-
Add 100 µL of standards and samples (serum, plasma, cell culture supernatants, or tissue homogenates) to the appropriate wells.[9]
-
Incubate for 2 hours at room temperature or as specified in the kit manual.
-
Wash the plate 3-4 times with the provided wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
-
Enzyme Conjugate and Substrate Reaction:
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of S100A6 in your samples.
-
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with your experimental conditions (e.g., S100A6 knockdown, overexpression, or drug treatment). Include appropriate controls.
-
-
Incubation:
-
Incubate cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS/MTT Reagent Addition:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Absorbance Reading:
-
For MTS assays, read the absorbance at 490 nm.
-
For MTT assays, first add 100 µL of solubilization solution to each well, incubate for 1-2 hours to dissolve the formazan (B1609692) crystals, and then read the absorbance at 570 nm.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
-
Creating the "Wound":
-
Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing your experimental treatments.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time relative to the initial scratch width.
-
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak S100A6 Signal | 1. Inefficient transfer of small protein. 2. Low protein expression. 3. Primary antibody concentration too low. 4. Inactive antibody. | 1. Use a 0.2 µm PVDF membrane. Add 2 mM CaCl2 to the transfer buffer to enhance protein retention.[6] 2. Load more protein (30-50 µg). Use a positive control lysate. 3. Optimize primary antibody concentration (try 1:500 or 1:250). 4. Check antibody storage and expiration. Use a fresh aliquot. |
| Multiple Bands or Non-specific Bands | 1. Primary antibody concentration too high. 2. Secondary antibody cross-reactivity. 3. Protein degradation. | 1. Decrease primary antibody concentration (e.g., 1:2000). 2. Run a secondary-only control. Use a pre-adsorbed secondary antibody. 3. Always use fresh protease inhibitors in your lysis buffer. |
| "Smiley" or Distorted Bands | 1. Gel ran too fast or overheated. 2. Uneven gel polymerization. | 1. Run the gel at a lower voltage in a cold room or on ice. 2. Ensure a uniform gel polymerization by using fresh APS and TEMED. |
ELISA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing. 2. Antibody concentration too high. 3. Inadequate blocking. 4. Cross-reactivity of antibodies. | 1. Increase the number of washes and ensure complete aspiration of buffer between steps. 2. Titrate primary and secondary antibodies to determine the optimal concentration. 3. Increase blocking time to 2 hours or try a different blocking agent (e.g., 1% BSA). 4. Use highly specific monoclonal antibodies if possible. |
| Low Signal or No Signal | 1. Inactive reagents (antibodies, enzyme, substrate). 2. Insufficient incubation times. 3. Presence of interfering substances in the sample (e.g., EDTA). | 1. Check storage conditions and expiration dates of all reagents. Use a positive control to verify reagent activity. 2. Increase incubation times for antibodies and substrate. 3. If using plasma, check the anticoagulant used. Consider using serum instead. |
| High Coefficient of Variation (CV) | 1. Inaccurate pipetting. 2. Inconsistent washing. 3. Temperature variation across the plate. | 1. Use calibrated pipettes and ensure consistent technique. 2. Use an automated plate washer if available. 3. Ensure the plate is incubated in a stable temperature environment. |
Quantitative Data Summary
| Parameter | Cell Line/Tissue | Observation | Fold Change/Value | Reference Study |
| S100A6 mRNA Expression | Clear Cell Renal Cell Carcinoma vs. Normal Tissue | Upregulation in tumor tissue | > 2-fold | [10] |
| S100A6 Protein Expression | Colorectal Adenocarcinoma vs. Normal Mucosa | Upregulation in tumor tissue | ~2.4-fold | [11] |
| Cell Proliferation (MTS Assay) | 786-O and Caki-1 (ccRCC cells) with S100A6 knockdown | Inhibition of cell growth | Significant reduction | [10] |
| Wound Healing Assay | HCT116 (colorectal cancer) with S100A6 overexpression | Increased wound closure rate | 53.1% increase | [12] |
| Transwell Migration Assay | LoVo (colorectal cancer) with S100A6 knockdown | Decreased number of migrating cells | 38.1% decrease | [12] |
| Apoptosis (TUNEL Assay) | Rat Chondrocytes with S100A6 upregulation | Reduced apoptosis | Apoptosis index of 4.46% (vs. 31.44% in knockdown) | [7] |
Signaling Pathways and Experimental Workflows
S100A6-Mediated Signaling Pathways
Extracellular S100A6 can bind to the Receptor for Advanced Glycation End products (RAGE), leading to the activation of MAPK signaling pathways such as ERK and p38, which in turn promote cell proliferation and migration.[13][14] Intracellularly, S100A6 can interact with the this compound-Binding Protein (CacyBP/SIP), which is part of a ubiquitin ligase complex that targets β-catenin for degradation.[8] By binding to CacyBP/SIP, S100A6 can inhibit this process, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation.[2] S100A6 has also been shown to activate the PI3K/AKT pathway, a key survival pathway.[2][7]
Caption: S100A6 signaling pathways.
Experimental Workflow for Investigating S100A6 Function
A typical workflow to investigate the function of S100A6 involves modulating its expression in a cell line of interest and then assessing the phenotypic consequences.
Caption: S100A6 functional analysis workflow.
Troubleshooting Logic for Weak Western Blot Signal
This diagram outlines a logical approach to troubleshooting a weak or absent S100A6 signal in a Western blot experiment.
Caption: Western blot troubleshooting workflow.
References
- 1. S100A6 S100 calcium binding protein A6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. S100A6 Protein—Expression and Function in Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S100A6 Polyclonal Antibody (10245-1-AP) [thermofisher.com]
- 5. antibodies.cancer.gov [antibodies.cancer.gov]
- 6. Calcium ion improves electrophoretic transfer of calmodulin and other small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (S100A6) Attenuates Inflammatory Response and Mediates Apoptosis of Chondrocytes in Osteoarthritis via the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. Elevated S100A6 (this compound) enhances tumorigenesis and suppresses CXCL14-induced apoptosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased expression of S100A6 (this compound), a calcium-binding protein of the S100 family, in human colorectal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. S100A6 stimulates proliferation and migration of colorectal carcinoma cells through activation of the MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate positive and negative controls for calcyclin studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on designing experiments for studying Calcyclin (S100A6). It offers troubleshooting advice and frequently asked questions (FAQs) to ensure the robustness and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How do I select appropriate positive and negative controls for Western blotting of S100A6?
A1: Proper controls are critical for validating your Western blot results. The choice of controls depends on the expression levels of S100A6 in your experimental system.
Positive Controls: A positive control confirms that your antibody and detection system are working correctly.
-
High-Expression Cell Lysate: Use a lysate from a cell line known to express high levels of S100A6.[1] For example, LoVo (colorectal carcinoma) cells have relatively high endogenous S100A6 expression.[1]
-
Overexpression Lysate: A lysate from cells transiently or stably overexpressing S100A6 serves as a strong positive control.
-
Recombinant Protein: Purified recombinant S100A6 protein can verify antibody specificity.
Negative Controls: A negative control helps to identify non-specific signals and confirm the specificity of the antibody for S100A6.
-
Low-Expression Cell Lysate: Use a lysate from a cell line with low or undetectable S100A6 expression.[1] For instance, HCT116 (colorectal carcinoma) cells express relatively low levels of S100A6.[1]
-
Knockdown/Knockout Lysate: The most robust negative control is a lysate from cells where the S100A6 gene has been knocked down (using siRNA/shRNA) or knocked out (using CRISPR/Cas9).[2][3][4] Any signal detected in these lanes would be considered non-specific.
Table 1: Example Cell Lines for S100A6 Western Blot Controls
| Control Type | Cell Line | S100A6 Expression Level | Rationale |
| Positive | LoVo | High | Endogenously high expression provides a reliable positive signal.[1] |
| Positive | AGS, BGC823 | Moderate to High | Gastric cancer cell lines shown to express S100A6. Overexpression studies have been performed in these cells.[5] |
| Negative | HCT116 | Low | Endogenously low expression helps to assess the lower limit of detection.[1] |
| Negative | S100A6 KO/KD cells | Absent/Reduced | The ideal negative control to confirm antibody specificity against non-specific bands.[2][3][4][6] |
Q2: What are the best practices for controls in S100A6 immunofluorescence (IF) or immunohistochemistry (IHC)?
A2: Controls for IF/IHC are essential to ensure that the observed staining is specific to S100A6 and not an artifact.
-
Positive Control Cells/Tissues: Use cells or tissue sections known to express S100A6. Fibroblasts and various epithelial cells generally show high S100A6 expression.[2] Many cancer tissues, such as gastric and pancreatic cancer, also show elevated S100A6 levels.[2][5]
-
Negative Control Cells/Tissues: Use cells or tissues with confirmed low or absent S100A6 expression, such as S100A6 knockout tissue sections.[6]
-
No Primary Antibody Control: Incubate a slide/coverslip with only the secondary antibody. This control is crucial to check for non-specific binding of the secondary antibody.
-
Isotype Control: Incubate a slide/coverslip with a non-immune antibody of the same isotype and at the same concentration as the primary antibody. This helps to differentiate specific antigen-antibody signals from non-specific Fc receptor binding or other protein interactions.
-
Antigen Pre-absorption Control: Pre-incubate the primary antibody with a molar excess of the recombinant S100A6 protein before applying it to the sample. A significant reduction in signal compared to the non-absorbed antibody indicates specificity.[7]
Q3: For a co-immunoprecipitation (Co-IP) experiment to find S100A6 binding partners, what controls should I include?
A3: Co-IP experiments require stringent controls to minimize false-positive interactions.
-
Isotype Control IgG: Perform a parallel IP with a non-specific IgG from the same host species as your S100A6 antibody. Any protein that pulls down with the isotype control is likely a non-specific binder to the antibody or the beads.
-
IP from Knockout/Knockdown Cells: The ideal negative control is to perform the S100A6 IP in a cell lysate where S100A6 has been knocked out or knocked down. A true interacting partner should not be present in the eluate from these cells.
-
Reverse IP: Confirm the interaction by performing a reverse Co-IP, where you immunoprecipitate the putative binding partner and then blot for S100A6.
-
Input Control: Run a fraction of the total cell lysate on the gel alongside your IP samples. This shows the initial expression level of your proteins of interest.
Experimental Workflows & Signaling Pathways
The following diagrams illustrate key experimental workflows and signaling pathways involving S100A6.
Caption: Workflow for selecting appropriate experimental controls.
Caption: Simplified S100A6 signaling pathways.
Key Experimental Protocols
Protocol 1: Western Blotting for S100A6
-
Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel. Include positive control, negative control, and experimental samples.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against S100A6 overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 2: Functional Assay - S100A6 and Cell Proliferation
This protocol assesses the impact of S100A6 on cell proliferation, a key function of the protein.[2][8][9]
-
Cell Seeding:
-
Seed cells (e.g., S100A6 knockdown cells and scramble control cells) in a 96-well plate at a density of 2,000-5,000 cells/well.
-
-
Proliferation Assay (MTS/WST-1):
-
At desired time points (e.g., 0, 24, 48, 72 hours), add MTS or WST-1 reagent to the wells according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Normalize the absorbance readings to the 0-hour time point.
-
Compare the proliferation rates between the S100A6 knockdown and control cells. A reduction in proliferation in the knockdown cells would suggest a role for S100A6 in promoting cell growth.[4]
-
Positive Control: Cells treated with a known mitogen (e.g., serum). Negative Control: Scrambled siRNA/shRNA-treated cells serve as the experimental negative control.
Protocol 3: Calcium (Ca2+) Binding/Signaling Assay
Since S100A6 is a calcium-binding protein, its interactions and functions are often Ca2+-dependent.[2][10][11] This assay can determine if a cellular process involving S100A6 is calcium-dependent.
-
Cell Loading:
-
Plate cells on glass-bottom dishes.
-
Load cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM) in a buffer like HBSS for 30-60 minutes at 37°C.
-
-
Experimental Setup:
-
Wash cells to remove excess dye and place them on a fluorescence microscope stage.
-
Perfuse cells with a Ca2+-free buffer containing a Ca2+ chelator like EGTA.
-
-
Stimulation and Measurement:
-
Stimulate the cells with an agonist known to increase intracellular Ca2+ (e.g., ionomycin (B1663694), thapsigargin, or a relevant growth factor).
-
After the initial Ca2+ release from internal stores, reintroduce a buffer containing extracellular Ca2+.
-
Record the fluorescence intensity over time. The second rise in fluorescence represents calcium entry from the extracellular space.
-
-
Analysis:
-
Compare the Ca2+ signal in control cells versus S100A6 knockdown/knockout cells. Alterations in the Ca2+ transient may indicate a role for S100A6 in regulating calcium signaling.
-
Positive Control: Treatment with a calcium ionophore like ionomycin should elicit a strong Ca2+ signal in all viable cells. Negative Control: Cells not loaded with a Ca2+ indicator should show no fluorescent signal.
References
- 1. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elevated S100A6 (this compound) enhances tumorigenesis and suppresses CXCL14-induced apoptosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased expression of S100A6 promotes cell proliferation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S100A6 is a critical regulator of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (S100A6) regulates pulmonary fibroblast proliferation, morphology, and cytoskeletal organization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S100A6: molecular function and biomarker role - PMC [pmc.ncbi.nlm.nih.gov]
dealing with high background in calcyclin immunohistochemistry
Welcome to the technical support center for calcyclin immunohistochemistry (IHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on high background staining.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in this compound IHC?
High background staining is a frequent issue in IHC and can arise from several factors. The most common cause is often related to non-specific binding of the primary or secondary antibodies.[1][2] This can be due to an overly high concentration of the antibody.[1][3] Other significant contributors include endogenous enzyme activity, particularly peroxidase and alkaline phosphatase, and the presence of endogenous biotin (B1667282) in tissues like the kidney and liver.[4]
Q2: My this compound antibody datasheet recommends a starting dilution, but I'm still getting high background. What should I do?
The recommended starting dilution is a guideline. It is crucial to perform a titration experiment to determine the optimal antibody concentration for your specific tissue type and experimental protocol.[1] Start with the recommended dilution and then test a range of higher dilutions (e.g., 1:100, 1:200, 1:500) to find the concentration that provides a strong specific signal with minimal background.[1]
Q3: Can the antigen retrieval method contribute to high background?
Yes, overly aggressive antigen retrieval can sometimes lead to high background.[5] Excessive heating or the use of a harsh retrieval buffer can damage the tissue and expose non-specific epitopes, leading to increased non-specific antibody binding. If you suspect this is an issue, you can try reducing the heating time or using a milder buffer.[5] For example, if you are using a Tris-EDTA buffer at pH 9.0, you could switch to a citrate (B86180) buffer at pH 6.0.
Troubleshooting Guide: High Background Staining
This guide addresses specific issues that can lead to high background in your this compound IHC experiments and provides detailed protocols to resolve them.
Issue 1: Non-Specific Antibody Binding
High background can occur if the primary or secondary antibodies bind to unintended targets in the tissue.
Solutions:
-
Optimize Primary Antibody Concentration: As mentioned in the FAQs, titrating your primary antibody is a critical first step. A high concentration is a common culprit for non-specific binding.[1][6]
-
Use a Blocking Serum: Blocking with normal serum from the same species as the secondary antibody is essential to prevent non-specific binding to Fc receptors on cells.[7][8] For example, if your secondary antibody was raised in a goat, use normal goat serum for blocking.[7]
-
Secondary Antibody Control: To determine if the secondary antibody is the source of the background, run a control experiment where the primary antibody is omitted. If staining persists, the secondary antibody is likely binding non-specifically.[2][3] In this case, consider using a pre-adsorbed secondary antibody.[3][9]
Protocol: Serum Blocking
-
After antigen retrieval and before primary antibody incubation, wash the slides with your wash buffer (e.g., PBS or TBS).
-
Incubate the slides with a blocking solution containing 10% normal serum from the species in which the secondary antibody was raised.[7]
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[7]
-
Gently tap off the excess blocking solution before adding the primary antibody. Do not wash after this step.[9]
Issue 2: Endogenous Enzyme Activity
Tissues can contain endogenous enzymes that react with the detection system, leading to false-positive signals.
Solutions:
-
Peroxidase Blocking: If you are using a horseradish peroxidase (HRP)-conjugated detection system, endogenous peroxidases in tissues like the kidney or those with high red blood cell content can cause background.[4] This can be blocked by pre-treating the tissue with a hydrogen peroxide solution.[7]
-
Alkaline Phosphatase Blocking: For detection systems using alkaline phosphatase (AP), endogenous AP activity, especially in tissues like the kidney and intestine, can be a problem. Levamisole is a common inhibitor used to block this activity.[3]
Protocol: Endogenous Peroxidase Blocking
-
After deparaffinization and rehydration, wash the slides.
-
Incubate the slides in a 0.3% to 3% hydrogen peroxide solution in methanol (B129727) or distilled water for 10-15 minutes at room temperature.[7][9]
-
Wash the slides thoroughly with wash buffer before proceeding with antigen retrieval.
Issue 3: Endogenous Biotin
If you are using a biotin-based detection system (e.g., Avidin-Biotin Complex or ABC), endogenous biotin present in tissues like the liver, kidney, and spleen can lead to high background.[4][10]
Solution:
-
Avidin (B1170675)/Biotin Blocking: This is a two-step process where avidin is first used to bind to endogenous biotin, and then free biotin is used to saturate the remaining biotin-binding sites on the avidin.[10][11]
Protocol: Avidin/Biotin Blocking
This step should be performed after blocking with normal serum and before incubating with the primary antibody.[10]
-
Incubate the sections with an avidin solution for 15 minutes at room temperature.[10]
-
Rinse briefly with wash buffer.
-
Incubate the sections with a biotin solution for 15 minutes at room temperature.[10]
-
Rinse with wash buffer and proceed with primary antibody incubation.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and incubation times for various reagents used in troubleshooting high background.
Table 1: Antibody Dilution Ranges
| Antibody Type | Recommended Starting Dilution | Titration Range |
| This compound Primary Antibody | Varies by manufacturer (check datasheet) | 1:50 to 1:1000 |
| Secondary Antibody | Varies by manufacturer (check datasheet) | 1:200 to 1:2000 |
Table 2: Blocking Reagent Concentrations and Incubation Times
| Blocking Reagent | Concentration | Incubation Time |
| Normal Serum | 5-10% | 30-60 minutes |
| Hydrogen Peroxide | 0.3-3% | 10-15 minutes |
| Levamisole | 1-2 mM[3] | 15-30 minutes |
| Avidin/Biotin Blocking Kit | Per manufacturer's instructions | ~15 minutes per step[10] |
Experimental Workflows and Troubleshooting Logic
The following diagrams illustrate the standard immunohistochemistry workflow with critical points for background control and a logical decision tree for troubleshooting high background.
Caption: Immunohistochemistry workflow with key steps for background control highlighted.
Caption: Troubleshooting decision tree for high background in IHC.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bma.ch [bma.ch]
- 4. Basics of the Blocking Step in IHC [nsh.org]
- 5. benchchem.com [benchchem.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. qedbio.com [qedbio.com]
- 8. biossusa.com [biossusa.com]
- 9. youtube.com [youtube.com]
- 10. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
quality control measures for recombinant calcyclin protein
Welcome to the technical support center for recombinant calcyclin (S100A6) protein. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of their recombinant this compound experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during production, purification, and downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control (QC) parameters to assess for recombinant this compound?
A1: A comprehensive quality control workflow for recombinant this compound should assess its identity, purity, concentration, integrity, and activity. Key QC assays include SDS-PAGE, Western Blotting, Mass Spectrometry, Endotoxin (B1171834) Testing, and functional assays to confirm its biological activity, such as its ability to interact with binding partners or influence signaling pathways.[1][2]
Q2: My recombinant this compound is showing low yield after expression. What are the possible causes and solutions?
A2: Low expression yield is a common issue in recombinant protein production.[3] Potential causes include non-optimal codon usage for the expression host, toxicity of the protein to the host cells, improper folding leading to degradation, or issues with the expression vector and culture conditions.[3][4][5] Troubleshooting steps include optimizing codon usage in your expression vector, lowering the induction temperature to improve protein folding, and testing different expression strains or vectors.[3][6]
Q3: I am observing protein aggregation and precipitation with my purified this compound. How can I improve its solubility?
A3: Protein aggregation can occur due to improper folding, high protein concentration, or suboptimal buffer conditions.[3] To enhance solubility, consider expressing this compound with a solubility-enhancing fusion tag, optimizing buffer components (e.g., pH, ionic strength, additives like glycerol), and performing purification steps at lower temperatures.[3][7] For this compound that has already aggregated into inclusion bodies, a refolding protocol may be necessary.[3]
Q4: How can I confirm the identity and integrity of my recombinant this compound?
A4: The identity of recombinant this compound can be confirmed by Western Blotting using a specific anti-S100A6 antibody and by mass spectrometry to verify the precise molecular weight.[1][8] Mass spectrometry can also detect post-translational modifications or truncations.[9][10][11] SDS-PAGE will provide an initial assessment of molecular weight and purity.[1]
Q5: What is the acceptable level of endotoxin contamination for recombinant this compound intended for in vivo or cell-based assays?
A5: Endotoxin levels should be kept to a minimum, as contamination can trigger inflammatory responses and interfere with experimental results.[12][13] For in vivo studies, the endotoxin limit is typically below 5 EU/kg. For cell-based assays, it is recommended to keep endotoxin levels as low as possible, ideally below 0.1 EU/mL.[14]
Troubleshooting Guides
Problem: Unexpected Bands on SDS-PAGE
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Proteolytic Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the purification process.[3][7] |
| Host Cell Protein Contamination | Optimize your purification protocol. Consider adding an additional chromatography step (e.g., ion exchange or size exclusion) for higher purity.[3] |
| Presence of Dimers/Oligomers | Boil the sample in reducing SDS-PAGE sample buffer for a longer duration or with a higher concentration of reducing agent (e.g., DTT, β-mercaptoethanol). |
| Post-translational Modifications | Analyze the protein by mass spectrometry to identify any modifications that may alter its migration on the gel.[9][10][15] |
Problem: No or Weak Signal in Western Blot
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage. Ensure the membrane was properly pre-wetted if using PVDF.[16] |
| Incorrect Primary/Secondary Antibody Dilution | Perform a titration experiment to determine the optimal antibody concentration. |
| Low Protein Expression | Confirm protein expression levels by running a crude lysate on SDS-PAGE and staining with Coomassie Blue. |
| Non-optimal Blocking Conditions | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk).[17] |
Problem: Inconsistent Results in Functional Assays
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Batch-to-Batch Variation in Protein Quality | Implement a stringent QC protocol for each new batch of purified this compound, including purity, concentration, and endotoxin levels.[18] |
| Loss of Protein Activity During Storage | Aliquot the purified protein and store at -80°C. Avoid repeated freeze-thaw cycles. Consider adding a cryoprotectant like glycerol.[3] |
| Endotoxin Contamination | Test each batch for endotoxin levels and, if necessary, perform endotoxin removal.[14] |
| Improper Protein Folding | Assess the folding state of the protein using techniques like circular dichroism or nanoDSF.[1] |
Experimental Workflows and Signaling Pathways
Caption: Quality control workflow for recombinant this compound.
Caption: this compound (S100A6) associated signaling pathways.[19][20][21][22]
Key Experimental Protocols
SDS-PAGE and Western Blotting
a. Sample Preparation:
-
Mix purified recombinant this compound with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[16][17]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[23]
-
Centrifuge briefly to collect the condensate.
b. Electrophoresis:
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (a 15% gel is suitable for this compound, which has a molecular weight of approximately 10 kDa).[24][25]
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.[26]
c. Protein Transfer (for Western Blot):
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.[27]
-
Assemble the transfer stack and perform the transfer using a semi-dry or wet transfer system.[16][17]
d. Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[17][23]
-
Incubate the membrane with a primary antibody specific for S100A6 overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again as in step 3.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[17]
Endotoxin Testing (Chromogenic LAL Assay)
-
Reconstitute the Limulus Amebocyte Lysate (LAL), chromogenic substrate, and endotoxin standard according to the manufacturer's instructions.
-
Prepare a standard curve using serial dilutions of the endotoxin standard.[14]
-
Add the recombinant this compound samples and endotoxin standards to a pyrogen-free microplate.
-
Add the LAL reagent to each well and incubate at 37°C for the time specified by the kit manufacturer.
-
Add the chromogenic substrate to each well and incubate at 37°C.[14]
-
Stop the reaction and read the absorbance at 405 nm using a microplate reader.[12][14]
-
Calculate the endotoxin concentration in the samples based on the standard curve.
Functional Assay: Calcium Binding Assay
Since this compound is a calcium-binding protein, a functional assay can be based on its calcium-binding properties.
-
Prepare solutions of recombinant this compound in a suitable buffer (e.g., Tris-HCl) with and without a chelating agent (e.g., EGTA) to create calcium-free and calcium-bound states.
-
Monitor changes in the protein's intrinsic fluorescence or use a fluorescent dye that is sensitive to calcium binding.
-
Alternatively, perform a calcium flux assay in a relevant cell line to assess the effect of this compound on intracellular calcium levels.[28] This can be particularly relevant for studying its interaction with cell surface receptors.[28][29]
References
- 1. selvita.com [selvita.com]
- 2. Quality control of protein reagents for the improvement of research data reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. 5 Common Protein Expression Challenges and Proven Solutions to Boost Your Success Rate_Synbio Technologies [synbio-tech.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Applications of mass spectrometry for the structural characterization of recombinant protein pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of mass spectrometry for the structural characterization of recombinant protein pharmaceuticals | CoLab [colab.ws]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. thermofisher.com [thermofisher.com]
- 13. acciusa.com [acciusa.com]
- 14. interchim.fr [interchim.fr]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bostonbioproducts.com [bostonbioproducts.com]
- 17. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 18. biorxiv.org [biorxiv.org]
- 19. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound (S100A6) Attenuates Inflammatory Response and Mediates Apoptosis of Chondrocytes in Osteoarthritis via the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. This compound (S100A6) Attenuates Inflammatory Response and Mediates Apoptosis of Chondrocytes in Osteoarthritis via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. content.protocols.io [content.protocols.io]
- 24. antibodies.cancer.gov [antibodies.cancer.gov]
- 25. The Clinical Proteomic Technologies for Cancer | Details for CPTC-Calcyclin-1 [antibodies.cancer.gov]
- 26. www2.nau.edu [www2.nau.edu]
- 27. home.sandiego.edu [home.sandiego.edu]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low Molecular Weight Proteins like Calcyclin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the quantification of low molecular weight (LMW) proteins, with a specific focus on calcyclin (S100A6).
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound and other LMW proteins.
Issue: Weak or No Signal in Western Blot
| Question | Possible Cause | Solution |
| Why am I not seeing a band for this compound on my Western blot? | Inappropriate Gel Type: Standard Tris-glycine gels may not provide adequate resolution for LMW proteins, causing them to migrate too quickly or diffuse.[1] | Use Tris-tricine gels, which are specifically designed for the separation of proteins in the 1 to 100 kDa range.[2] For proteins <10 kDa, a 15–16.5% acrylamide (B121943) resolving gel is recommended. |
| Inefficient Protein Transfer: LMW proteins can easily pass through the membrane during transfer ("over transfer").[2] | Use a PVDF membrane with a smaller pore size (0.2 µm is recommended for proteins <20 kDa) to improve retention.[2] Optimize transfer time; for proteins in the 10–25 kDa range, a transfer time of 15 minutes at 25V is a good starting point.[3] | |
| Low Protein Abundance: this compound may be present at low concentrations in your sample.[4] | Increase the amount of protein loaded onto the gel. Utilize enhanced chemiluminescent (ECL) substrates to increase signal sensitivity.[4] | |
| Poor Antibody Binding: The primary antibody may not be binding effectively to this compound. | Ensure the primary antibody is validated for the detection of your target protein. Optimize the antibody dilution and incubation time. | |
| Protein Degradation: LMW proteins can be susceptible to degradation by proteases.[5][6] | Add protease inhibitors to your lysis buffer and keep samples on ice throughout the preparation process. |
Issue: High Background in Western Blot
| Question | Possible Cause | Solution |
| Why is the background on my Western blot so high, obscuring the this compound band? | Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding.[7] | Use a suitable blocking agent such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. The concentration of the blocking agent may need to be reduced for low-abundance proteins.[7] |
| Antibody Concentration Too High: Excess primary or secondary antibody can contribute to high background. | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. | |
| Insufficient Washing: Residual unbound antibodies can cause high background. | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. |
Issue: Inaccurate Quantification with ELISA
| Question | Possible Cause | Solution |
| My this compound ELISA results are inconsistent and show high variability. | Improper Plate Washing: Inadequate washing can leave residual reagents, leading to high background and variability.[8][9] | Ensure thorough washing between steps, either manually or with an automated plate washer.[9][10] |
| Reagent Preparation and Handling: Incorrect dilution of standards, antibodies, or samples can lead to inaccurate results.[8][10] | Carefully prepare all reagents according to the manufacturer's protocol. Ensure proper mixing of all solutions.[9] | |
| "Edge Effects": Temperature gradients across the plate during incubation can cause wells on the edge to behave differently.[11] | Allow the plate and reagents to come to room temperature before use. Cover the plate during incubations to ensure uniform temperature.[11] | |
| Cross-Reactivity: The antibodies used may be cross-reacting with other proteins in the sample.[11][12] | Use highly specific monoclonal antibodies. Validate the antibody specificity for your sample type. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying a low molecular weight protein like this compound?
The primary challenges include:
-
Poor resolution in gel electrophoresis: LMW proteins can be difficult to separate effectively on standard gels.[1]
-
Inefficient transfer and membrane retention: Small proteins have a higher tendency to be lost during the transfer step in Western blotting.[2]
-
Low immunogenicity: Smaller proteins may not elicit a strong antibody response, making it difficult to produce high-affinity antibodies for immunoassays.
-
Susceptibility to degradation: LMW proteins can be more prone to proteolysis during sample preparation.[13][5][6]
-
Low abundance: Many LMW proteins, including signaling molecules like this compound, are present at low concentrations in biological samples.[1][4]
Q2: Which method is best for quantifying this compound: Western Blot, ELISA, or Mass Spectrometry?
The best method depends on the specific research question, sample type, and available resources.
| Method | Advantages | Disadvantages |
| Western Blot | Relatively inexpensive, provides information on protein size. | Semi-quantitative, can be time-consuming, and prone to variability. |
| ELISA | High throughput, quantitative, and generally more sensitive than Western blotting. | Requires specific and validated antibody pairs, can be affected by cross-reactivity.[12] |
| Mass Spectrometry | Highly sensitive and specific, can identify post-translational modifications, and allows for multiplexed quantification of many proteins simultaneously.[14][15] | Requires expensive instrumentation and specialized expertise for data analysis. |
Q3: How can I improve the sensitivity of my this compound quantification assay?
To improve sensitivity:
-
For Western Blotting: Use a high-sensitivity chemiluminescent substrate.[1][4] Optimize antibody concentrations and ensure efficient protein transfer.
-
For ELISA: Use high-affinity antibodies and consider using a signal amplification system.
-
For Mass Spectrometry: Employ enrichment strategies to increase the concentration of your target protein before analysis.[15] This can involve depleting high-abundance proteins from your sample.[14]
-
For all methods: Ensure efficient protein extraction from your samples to maximize yield.[1]
Q4: Are there any special considerations for sample preparation when quantifying this compound?
Yes. Due to its small size and potential for degradation, it is crucial to:
-
Work quickly and keep samples on ice at all times.
-
Use a lysis buffer containing a cocktail of protease inhibitors.[1]
-
For mass spectrometry, consider methods that enrich for low-abundance proteins.[14][15]
Experimental Protocols
1. Optimized Western Blotting Protocol for this compound
This protocol is adapted for the detection of LMW proteins like this compound.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Prepare or purchase a 15% Tris-tricine polyacrylamide gel.
-
Load samples and a low molecular weight protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a 0.2 µm PVDF membrane in methanol (B129727) for 15-30 seconds.
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack and perform a semi-dry or wet transfer. For a semi-dry transfer, 15 minutes at 25V is a good starting point.[3]
-
-
Immunodetection:
-
Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for this compound (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
2. General ELISA Protocol for this compound Quantification
This is a general protocol for a sandwich ELISA.
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for this compound overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBST).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Sample and Standard Incubation:
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for this compound and incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
3. Mass Spectrometry Workflow for this compound Quantification
This outlines a general workflow for targeted quantification of this compound using mass spectrometry.
-
Sample Preparation:
-
Extract proteins from cells or tissues.
-
Optional: Deplete high-abundance proteins using an immunoaffinity column.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate peptides using liquid chromatography (LC).
-
Analyze the peptides using a mass spectrometer operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). This involves selecting specific precursor ions of this compound peptides and their fragment ions for detection.
-
-
Data Analysis:
-
Quantify the abundance of this compound by measuring the peak areas of its specific peptide fragments.
-
Normalize the data using an internal standard.
-
Visualizations
Caption: Quantification workflows for this compound.
Caption: this compound in a signaling pathway.
References
- 1. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 3. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 12. Facing Current Quantification Challenges in Protein Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 14. Improvements in proteomic metrics of low abundance proteins through proteome equalization using ProteoMiner prior to MudPIT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity Enrichment for MS: Improving the yield of low abundance biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Calcyclin (S100A6) as a Cancer Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of calcyclin (S100A6) with other established cancer biomarkers, supported by experimental data and detailed protocols. This compound, a calcium-binding protein, has emerged as a promising biomarker for various malignancies due to its differential expression in tumor tissues and its involvement in key cancer-related signaling pathways.
Performance Comparison of this compound and Other Cancer Biomarkers
The diagnostic and prognostic performance of a biomarker is critical for its clinical utility. The following tables summarize the performance of this compound in comparison to established biomarkers for non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer.
Table 1: Non-Small Cell Lung Cancer (NSCLC) Biomarker Performance
| Biomarker | AUC | Sensitivity | Specificity | Study Population | Citation |
| S100A6 | 0.668 | - | - | 141 NSCLC patients vs. 150 healthy controls | [1] |
| S100A6 (Stage I/II) | 0.702 | - | - | Stage I/II NSCLC patients vs. healthy controls | [1] |
| S100A2 | 0.646 | - | - | 141 NSCLC patients vs. 150 healthy controls | [1] |
| S100A2 (Stage I/II) | 0.708 | - | - | Stage I/II NSCLC patients vs. healthy controls | [1] |
| CYFRA 21-1 | - | 59% | 94% | 161 lung cancer patients vs. 71 benign lung disease patients | [2] |
| CEA | 0.84 | - | - | NSCLC patients vs. healthy controls and COPD patients | [3] |
Table 2: Pancreatic Cancer Biomarker Performance
| Biomarker | AUC | Sensitivity | Specificity | Study Population | Citation |
| S100A6 (in pancreatic juice) | 0.864 | - | - | Pancreatic cancer vs. chronic pancreatitis | [4] |
| CA19-9 | 0.88 | 81% | 81% | 3125 pancreatic cancer patients vs. 2061 chronic pancreatitis patients (meta-analysis) | [5] |
| CA19-9 | 0.826 | 82.5% | 92.1% | Pancreatic ductal adenocarcinoma (PDAC) vs. various controls | [6] |
| CEA | - | 44.2% | 84.8% | 1324 pancreatic cancer cases vs. 656 benign pancreatic disease cases | [7] |
Table 3: Colorectal Cancer (CRC) Biomarker Performance
| Biomarker | Finding | Study Details | Citation |
| S100A6 | Serum levels significantly lower in CRC patients compared to controls. | 22 CRC patients vs. 20 healthy controls. | [8] |
| S100A6 Expression | 2.4-fold higher in adenocarcinoma vs. normal mucosa. | Western blot analysis of 10 patients. | [9] |
| CEA | Pooled sensitivity of 43%, pooled specificity of 88% for diagnosis. | Meta-analysis of studies from 1950-2012. | |
| CEA | AUC of ~0.68 for detection. | Review of diagnostic tests. | [7] |
Signaling Pathways Involving this compound in Cancer
This compound's role in cancer is underscored by its participation in several critical signaling pathways that regulate cell proliferation, survival, and metastasis.
Experimental Workflow for Validating this compound as a Cancer Biomarker
The validation of a biomarker is a multi-step process that begins with discovery and culminates in clinical application.[10][11][12][13][14]
Detailed Experimental Protocols
Immunohistochemistry (IHC) Protocol for S100A6 in Paraffin-Embedded Tissues
This protocol outlines the general steps for detecting S100A6 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides through a graded series of ethanol (B145695) (100% twice, 95%, 80%, 70%; 3 minutes each).
2. Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (10 mM, pH 6.0).
-
Heat at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.[11][15]
3. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 changes, 5 minutes each).[11]
4. Blocking:
-
Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes at room temperature to prevent non-specific antibody binding.[16]
5. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against S100A6 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.[6]
7. Signal Amplification:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.[16]
8. Visualization:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with a diaminobenzidine (DAB) substrate solution until the desired brown color develops.
-
Wash with distilled water.[16]
9. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.[11]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Serum S100A6
This protocol describes a sandwich ELISA for the quantitative measurement of S100A6 in serum samples.
1. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Serum samples should be collected and centrifuged to remove clots and cellular debris. Samples can be stored at -80°C for long-term use.[10]
2. Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the S100A6 antibody-coated microplate.
-
Aspirate and wash the wells 3-4 times with wash buffer.
-
Add 100 µL of biotin-conjugated anti-S100A6 detection antibody to each well.
-
Cover and incubate for 1 hour at 37°C.[18]
-
Aspirate and wash the wells 3-4 times.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Cover and incubate for 30 minutes at 37°C.[18]
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 10-20 minutes at 37°C in the dark.[18]
-
Add 50 µL of stop solution to each well.
3. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of S100A6 in the samples by interpolating their absorbance values on the standard curve.[10]
Quantitative Real-Time PCR (qRT-PCR) Protocol for S100A6 mRNA
This protocol details the steps for quantifying S100A6 mRNA expression in tissue samples.
1. RNA Extraction:
-
Extract total RNA from fresh or frozen tissue samples using a suitable RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
3. Real-Time PCR:
-
Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for S100A6 and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis to verify the specificity of the amplified product.[9]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for S100A6 and the reference gene.
-
Calculate the relative expression of S100A6 mRNA using the 2-ΔΔCt method.[19]
This guide provides a foundational understanding of this compound's potential as a cancer biomarker. Further research with large, well-defined patient cohorts is necessary to fully validate its clinical utility for specific cancer types.
References
- 1. Receptor for Advanced Glycation End Products Acts as a Fuel to Colorectal Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyfra 21-1 as a biologic marker of non-small cell lung cancer. Evaluation of sensitivity, specificity, and prognostic role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbohydrate antigen 19-9 for differential diagnosis of pancreatic carcinoma and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic performance enhancement of pancreatic cancer using proteomic multimarker panel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum S100A6, S100A8, S100A9 and S100A11 proteins in colorectal neoplasia: results of a single centre prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of S100 Proteins in Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation [labx.com]
- 11. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]
- 12. nordicbioscience.com [nordicbioscience.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. S100A6 is transcriptionally regulated by β-catenin and interacts with a novel target, lamin A/C, in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The RAGE/multiligand axis: a new actor in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role and Mechanisms of RAGE-Ligand Complexes and RAGE-Inhibitors in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. S100 Proteins as Diagnostic and Prognostic Markers in Colorectal and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcyclin (S100A6) and S100B in Melanoma
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of melanoma pathogenesis, two members of the S100 protein family, Calcyclin (S100A6) and S100B, have emerged as significant players, albeit with distinct and sometimes opposing roles. This guide provides an objective comparison of their functions, supported by experimental data, to aid in the understanding of their mechanisms and to inform therapeutic strategies.
At a Glance: Key Functional Differences
| Feature | This compound (S100A6) | S100B |
| Primary Role in Melanoma | Pro-tumorigenic, associated with invasion and metastasis.[1][2] | Dual role: prognostic marker and contributor to progression.[3][4] |
| Effect on Cell Proliferation | Can promote proliferation in some contexts, but has also been shown to trigger apoptosis at high extracellular concentrations.[2][5] | Promotes cell viability and proliferation.[3] |
| Effect on Invasion & Metastasis | Expression correlates with metastatic behavior and tumor thickness.[1][6] | High levels are associated with advanced disease and metastasis.[4] |
| Key Signaling Interactions | Activates RAGE and integrin β1 signaling, influences MAPK (p38, ERK1/2) and PI3K/AKT pathways.[2] | Interacts with p53 (inhibitory), RSK (modulates MAPK pathway), and activates RAGE.[2][7][8] |
| Clinical Significance | Expression levels may serve as a marker for melanoma progression.[1][6] | Well-established prognostic biomarker for melanoma; serum levels correlate with tumor stage and patient survival.[4] |
In-Depth Functional Comparison
Regulation of Cell Proliferation and Survival
This compound (S100A6) and S100B exhibit divergent effects on melanoma cell viability. Extracellular S100B has been shown to promote the proliferation of melanoma cells. In contrast, high concentrations of extracellular S100A6 can trigger apoptosis in a RAGE-dependent manner by activating the JNK signaling pathway.[5] This suggests that the relative abundance of these two proteins in the tumor microenvironment could critically influence tumor growth dynamics.
S100B's pro-survival function is further underscored by its intracellular interactions. It directly binds to the tumor suppressor protein p53, leading to its downregulation and thereby inhibiting apoptosis.[8] This interaction is a key mechanism by which S100B contributes to melanoma cell survival.
Role in Invasion and Metastasis
Both S100A6 and S100B are implicated in promoting melanoma invasion and metastasis, although their mechanisms may differ. A significant correlation has been observed between the expression of S100A6 in melanoma metastases and both the survival time of patients and the thickness of the corresponding primary tumors.[1][6] This indicates a role for S100A6 in the progression to a more aggressive, metastatic phenotype.
S100B is a widely used prognostic marker, with its increased serum levels being predictive of advanced disease stage, increased recurrence, and low overall survival.[4] While its role as a marker is well-established, S100B also actively contributes to cancer progression, potentially by impacting cell signaling pathways that regulate cell motility and invasion.[9]
Signaling Pathways
The distinct functions of S100A6 and S100B in melanoma are rooted in their differential engagement of intracellular signaling cascades.
This compound (S100A6) Signaling
S100A6 exerts its effects through both intracellular and extracellular mechanisms. Extracellularly, it can bind to the Receptor for Advanced Glycation End products (RAGE) and integrin β1.[2] RAGE activation by S100A6 can lead to the production of reactive oxygen species (ROS) and subsequent activation of the JNK pathway, culminating in apoptosis.[5] Intracellularly, S100A6 has been shown to influence the p38 MAPK and ERK1/2 pathways, which are critical regulators of cell proliferation and stress responses.[2]
S100B Signaling
S100B's signaling network in melanoma is multifaceted. A key intracellular interaction is with the p90 ribosomal S6 kinase (RSK), a downstream effector of the MAPK/ERK pathway. By binding to RSK, S100B can modulate its activity and localization, thereby influencing cell survival.[2] Furthermore, the interaction of S100B with p53 represents a critical node in the regulation of apoptosis, with S100B acting as a negative regulator of this crucial tumor suppressor.[8] Extracellular S100B also signals through RAGE, promoting cell proliferation via the PI3K/AKT and NF-κB pathways.[5]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in dissecting the functions of S100A6 and S100B. Below are outlines of key experimental protocols.
Quantitative Real-Time PCR (qPCR) for S100A6 and S100B Expression
This method is used to quantify the mRNA expression levels of S100A6 and S100B in melanoma cells or tissues.
-
RNA Extraction: Isolate total RNA from melanoma cell lines or patient tissue samples using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for S100A6, S100B, and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression levels of S100A6 and S100B using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blot Analysis for MAPK Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK and p38, in response to S100A6 or S100B.
-
Cell Lysis: Lyse melanoma cells treated with or overexpressing S100A6/S100B in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
p53 Luciferase Reporter Assay
This assay measures the transcriptional activity of p53 in melanoma cells, which can be influenced by S100B expression.
-
Cell Transfection: Co-transfect melanoma cells with a p53-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. For studying S100B's effect, cells can be co-transfected with an S100B expression vector or siRNA.
-
Cell Treatment: After 24-48 hours, lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the p53 transcriptional activity between different experimental conditions.
Conclusion
This compound (S100A6) and S100B are both integral to melanoma biology, yet they orchestrate distinct cellular responses. S100B is a well-established prognostic marker with a clear role in promoting cell survival and proliferation, partly through the inhibition of p53. In contrast, S100A6 appears to be more directly linked to the invasive and metastatic potential of melanoma, though its impact on cell viability can be context-dependent. A thorough understanding of their divergent signaling pathways and functional roles is crucial for the development of targeted therapies aimed at disrupting the pro-tumorigenic activities of these S100 proteins in melanoma. Further research, particularly direct comparative studies, will be invaluable in fully elucidating their interplay and therapeutic potential.
References
- 1. Differential expression patterns of S100A2, S100A4 and S100A6 during progression of human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The calcium-binding protein S100B reduces IL6 production in malignant melanoma via inhibition of RSK cellular signaling | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Quantitative real-time PCR in cancer research. | Semantic Scholar [semanticscholar.org]
- 5. Comparison of four different assays for determination of serum S-100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The evolution of S100B inhibitors for the treatment of malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting S100B restores p53 levels in primary malignant melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Joining S100 proteins and migration: for better or for worse, in sickness and in health - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Handshake: A Guide to the Calcyclin (S100A6) and CacyBP/SIP Interaction
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to unraveling cellular pathways and designing targeted therapeutics. This guide provides a comprehensive comparison of experimental data confirming the interaction between Calcyclin (S100A6) and its binding partner, CacyBP/SIP (this compound Binding Protein/Siah-1 Interacting Protein), offering insights into the methodologies used to validate this crucial molecular partnership.
The interaction between S100A6, a member of the S100 family of calcium-binding proteins, and CacyBP/SIP is a key regulatory nexus in various cellular processes, including cell proliferation, differentiation, and tumorigenesis.[1][2] S100A6, upon binding calcium, undergoes a conformational change that enables it to interact with and modulate the function of its target proteins, including CacyBP/SIP.[3] This interaction has been shown to be particularly relevant in the context of the β-catenin degradation pathway, where CacyBP/SIP is a component of an E3 ubiquitin ligase complex.[2]
Quantitative Analysis of the S100A6-CacyBP/SIP Interaction
The affinity of the interaction between S100A6 and CacyBP/SIP has been quantified using various biophysical techniques. These studies provide a measure of the binding strength, typically expressed as the dissociation constant (Kd), with a lower Kd value indicating a stronger interaction.
| Experimental Technique | Interacting Partners | Dissociation Constant (Kd) | Reference |
| Fluorescence Spectroscopy | S100A6 and intact CacyBP/SIP | 0.96 µM | [4] |
| Fluorescence Spectroscopy | S100A6 and CacyBP/SIP fragment (residues 178-229) | 1.2 µM | [4] |
| NMR Spectroscopy | S100A6 and CacyBP/SIP fragment | Micromolar affinity | [4] |
Key Experimental Methodologies
The interaction between S100A6 and CacyBP/SIP has been qualitatively and quantitatively confirmed through a variety of robust experimental techniques. Below are detailed protocols for the key methods cited in the literature.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful technique to demonstrate protein-protein interactions in the context of a cell lysate. The principle involves using an antibody to capture a specific protein ("bait"), which in turn pulls down its interacting partners ("prey").
Protocol:
-
Cell Lysis:
-
Culture cells (e.g., Ehrlich ascites tumor cells or transfected cell lines) to an appropriate density.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). The presence of Ca2+ (e.g., 2 mM CaCl2) is crucial for the S100A6-CacyBP/SIP interaction. A control with a calcium chelator like EGTA should be included.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody specific for the "bait" protein (e.g., anti-S100A6 or anti-CacyBP/SIP) to the pre-cleared lysate. A non-specific IgG should be used as a negative control.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (similar to lysis buffer but with a lower detergent concentration).
-
Elute the immunoprecipitated proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both the "bait" and the putative "prey" proteins to confirm their co-precipitation.
-
GST Pull-Down Assay
The GST pull-down assay is an in vitro method used to confirm a direct interaction between two proteins. One protein is expressed as a fusion with Glutathione-S-Transferase (GST) and immobilized on glutathione-conjugated beads.
Protocol:
-
Expression and Purification of GST-tagged Protein:
-
Express the GST-tagged "bait" protein (e.g., GST-S100A6) in E. coli.
-
Lyse the bacteria and purify the GST-fusion protein using glutathione-sepharose beads.
-
Elute the purified protein or use the protein-bound beads directly for the assay.
-
-
Preparation of "Prey" Protein:
-
The "prey" protein (e.g., CacyBP/SIP) can be from a cell lysate, in vitro transcription/translation product, or a purified recombinant protein.
-
-
Binding Reaction:
-
Incubate the immobilized GST-tagged "bait" protein with the "prey" protein solution in a binding buffer (e.g., PBS with 1 mM CaCl2 and protease inhibitors) for 2-4 hours at 4°C with gentle rotation.
-
A control reaction with GST alone should be performed to rule out non-specific binding to the GST tag or the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove unbound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins by adding elution buffer containing reduced glutathione (B108866) or by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the "prey" protein.
-
Visualizing the Interaction and its Consequences
To better understand the experimental process and the biological context of the S100A6-CacyBP/SIP interaction, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. S100A6 and CacyBP/SIP - two proteins discovered in ehrlich ascites tumor cells that are potentially involved in the degradation of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of S100A6 on nuclear translocation of CacyBP/SIP in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Calcyclin (S100A6) Expression in Different Tumor Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Calcyclin (S100A6) expression across various tumor types, designed for researchers, scientists, and drug development professionals. S100A6, a calcium-binding protein, has been implicated in numerous cellular processes, including cell proliferation and differentiation, and its altered expression is frequently observed in cancer. This document summarizes quantitative data on S100A6 expression, details common experimental protocols for its detection, and visualizes its involvement in key signaling pathways.
Quantitative Analysis of S100A6 Expression
The expression of S100A6 is predominantly upregulated in a wide range of tumors compared to their normal tissue counterparts. The following table summarizes the quantitative expression data from various studies, providing a comparative overview of S100A6 levels in different cancer types.
| Tumor Type | Method | Expression Change in Tumor vs. Normal Tissue | Percentage of S100A6-Positive Cases | Reference(s) |
| Colorectal Cancer | Western Blot | ~2.4-fold increase in adenocarcinoma | Adenocarcinoma: 55% | [1] |
| Immunohistochemistry | - | Adenoma: 46%; Normal Mucosa: 5% | [1] | |
| Gastric Cancer | Western Blot | Average 2.9-fold increase | 96.8% | [2] |
| Immunohistochemistry | Higher expression in 67.5% of cases | 65.4% in cancer vs. 21.3% in noncancerous lesions | [2][3] | |
| Pancreatic Cancer | Microarray | 4.76 to 9.15-fold increase in adenocarcinoma | - | [4] |
| Immunohistochemistry | More intense staining in malignant cells | Progressively increases with PanIN grade | [5] | |
| Hepatocellular Carcinoma | cDNA Array | >10-fold difference | - | [6] |
| Immunohistochemistry | - | 77.8% in Cholangiocarcinoma vs. 10% in HCC | [4] | |
| Lung Cancer | - | Higher expression in adenocarcinoma vs. normal | Adenocarcinoma: ~49% (25/51); Squamous Cell Carcinoma: ~2% (1/52) | [7] |
| Immunohistochemistry | - | 33.33% high expression in Squamous Cell Carcinoma | [8] | |
| Melanoma | Immunohistochemistry | - | 33% | [2] |
| Breast Cancer | Immunohistochemistry | - | Invasive Carcinomas: 48% (Ductal: 45%, Lobular: 60%, Medullary: 80%) | [9] |
Key Signaling Pathways Involving S100A6 in Cancer
S100A6 is known to modulate several critical signaling pathways implicated in cancer progression, primarily the MAPK/ERK and Wnt/β-catenin pathways.
The activation of the MAPK/ERK pathway by S100A6 is crucial for promoting cell proliferation and migration in several cancers, including colorectal cancer.[9] S100A6 can stimulate the phosphorylation and activation of both p38 MAPK and ERK1/2.[8] This activation leads to downstream signaling events that drive tumor progression.
In colorectal and pancreatic cancers, S100A6 has been shown to interact with the Wnt/β-catenin signaling pathway.[10] Overexpression of S100A6 can lead to the nuclear accumulation of β-catenin.[11] In the nucleus, β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate the expression of target genes, including S100A6 itself, creating a positive feedback loop that promotes cancer progression.[8][12]
Experimental Protocols
Accurate detection and quantification of S100A6 expression are critical for research and clinical applications. Below are generalized protocols for immunohistochemistry (IHC) and Western Blotting, two common techniques used to assess S100A6 protein levels in tumor tissues and cell lines.
Immunohistochemistry (IHC) Protocol for S100A6
This protocol outlines the general steps for detecting S100A6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30 minutes.
-
Wash slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Incubate with a primary antibody against S100A6 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot Protocol for S100A6
This protocol provides a general workflow for detecting S100A6 in protein lysates from tumor cells or tissues.
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against S100A6 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
The following diagram illustrates a typical workflow for analyzing S100A6 expression in tumor samples.
References
- 1. Immunohistochemical study in breast carcinoma. S100-protein positive cells and neuroendocrine differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S100A6 protein expression is different in Spitz nevi and melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large-scale proteomic identification of S100 proteins in breast cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S100A6 protein as a marker for differential diagnosis of cholangiocarcinoma from hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of S100 antigenicity in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. S-100 protein positivity in breast carcinomas: a potential pitfall in diagnostic immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrative Analysis of Breast Cancer Cells Reveals an Epithelial-Mesenchymal Transition Role in Adaptation to Acidic Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased expression of S100A6 promotes cell proliferation and migration in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S100A6 Protein—Expression and Function in Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Calcyclin (S100A6) in a Novel Disease Model: A Comparative Guide for Calcyclin-Dependent Fibrosarcoma (CDF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the role of calcyclin (S100A6), a calcium-binding protein, in a novel disease model designated as this compound-Dependent Fibrosarcoma (CDF). The content herein offers a comparative analysis of this compound's function against established signaling proteins implicated in sarcoma progression, supported by experimental data and detailed protocols.
Introduction to this compound and the CDF Model
This compound (S100A6) is a member of the S100 family of calcium-binding proteins involved in a variety of cellular processes, including cell proliferation, differentiation, and cytoskeletal dynamics.[1][2][3] Emerging evidence suggests that aberrant S100A6 expression is associated with the progression of numerous cancers, including melanomas, colorectal, pancreatic, and lung cancers.[1][2][4][5] The hypothetical this compound-Dependent Fibrosarcoma (CDF) is characterized by the overexpression of S100A6, which is hypothesized to be a key driver of its aggressive phenotype. This guide will explore the experimental validation of this hypothesis.
Comparative Data on Protein Function in Sarcoma
To validate the role of this compound in CDF, its functional impact must be compared against known drivers of sarcoma. The following table summarizes key quantitative data from hypothetical experiments in a CDF cell line, comparing the effects of targeting S100A6 with the targeting of two well-established sarcoma-related proteins: c-Myc and β-catenin.
| Experimental Target | Parameter Measured | Control (Untreated) | siRNA-mediated Knockdown | Overexpression |
| This compound (S100A6) | Cell Proliferation (Fold Change at 72h) | 1.0 | 0.45 ± 0.05 | 2.1 ± 0.1 |
| Invasion Assay (Invading Cells/Field) | 150 ± 12 | 65 ± 8 | 280 ± 20 | |
| Apoptosis Rate (% TUNEL positive) | 5 ± 1% | 25 ± 3% | 2 ± 0.5% | |
| c-Myc | Cell Proliferation (Fold Change at 72h) | 1.0 | 0.30 ± 0.04 | 2.8 ± 0.15 |
| Invasion Assay (Invading Cells/Field) | 150 ± 12 | 50 ± 6 | 350 ± 25 | |
| Apoptosis Rate (% TUNEL positive) | 5 ± 1% | 35 ± 4% | 1 ± 0.3% | |
| β-catenin | Cell Proliferation (Fold Change at 72h) | 1.0 | 0.60 ± 0.07 | 1.8 ± 0.09 |
| Invasion Assay (Invading Cells/Field) | 150 ± 12 | 80 ± 10 | 220 ± 18 | |
| Apoptosis Rate (% TUNEL positive) | 5 ± 1% | 18 ± 2% | 3 ± 0.7% |
Key Experimental Protocols
Detailed methodologies for the experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
3.1. siRNA-mediated Gene Knockdown
-
Cell Culture: CDF cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 6-well plates to reach 60-70% confluency on the day of transfection. Lipofectamine RNAiMAX reagent is used to transfect cells with either S100A6-specific siRNA, c-Myc siRNA, β-catenin siRNA, or a non-targeting control siRNA.
-
Validation of Knockdown: 48 hours post-transfection, protein lysates are collected for Western blot analysis to confirm the reduction in the target protein expression.
3.2. Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against S100A6, c-Myc, β-catenin, or GAPDH (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3.3. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Transfected cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
MTT Incubation: At 24, 48, and 72-hour time points, MTT reagent is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
3.4. Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel.
-
Cell Seeding: Transfected cells are seeded in the upper chamber in serum-free medium. The lower chamber is filled with medium containing 10% FBS as a chemoattractant.
-
Incubation: The plate is incubated for 24 hours.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
3.5. Apoptosis Assay (TUNEL Assay)
-
Cell Preparation: Transfected cells are grown on coverslips.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
TUNEL Staining: The In Situ Cell Death Detection Kit is used to label DNA strand breaks with TMR red. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: Fluorescence microscopy is used to visualize the cells. The percentage of TUNEL-positive (apoptotic) cells is determined by counting at least 200 cells per condition.
Visualizing this compound's Role in CDF
To illustrate the proposed mechanisms of this compound in CDF, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound (S100A6) in CDF.
Caption: Workflow for validating the role of target proteins in CDF.
Caption: Logical relationship between S100A6 and CDF aggressiveness.
References
A Researcher's Guide to Calcyclin (S100A6) Antibody Specificity and Cross-Reactivity with S100 Proteins
For researchers in cell biology, oncology, and drug development, the specificity of antibodies is paramount for generating reliable and reproducible data. This is particularly critical when studying members of a highly homologous protein family like the S100 proteins. Calcyclin, also known as S100A6, is a member of this family involved in processes like cell cycle regulation and differentiation.[1] Due to the structural similarity among S100 proteins, antibodies developed against S100A6 have the potential to cross-react with other S100 family members, leading to erroneous results.[2][3]
This guide provides an objective comparison of this compound antibody performance, focusing on cross-reactivity with other S100 proteins. We present supporting experimental data, detailed protocols for specificity testing, and visual workflows to aid in experimental design.
Understanding the Challenge: The S100 Protein Family
The S100 protein family consists of over 20 small, calcium-binding proteins characterized by a high degree of structural similarity.[4][5] Sequence homology among different S100 members can range from 22% to 57%, which presents a significant challenge for developing specific antibodies.[4] An antibody raised against one S100 protein may recognize structurally similar epitopes on another, an event known as cross-reactivity.[2][6] Therefore, rigorous validation of antibody specificity is a crucial step to ensure that experimental results are accurate and attributable solely to the target protein, S100A6.
Quantitative Data on S100A6 Antibody Cross-Reactivity
The following table summarizes publicly available cross-reactivity data for commercially available and experimentally tested S100A6 antibodies. The data is derived from direct ELISA and Western Blotting experiments, which are standard methods for assessing antibody specificity.
| Antibody Identifier | Type | Method | S100 Protein Tested | Result | Reference |
| AF4584 (R&D Systems) | Polyclonal Sheep IgG | Direct ELISA | rmS100A1 | < 2% Cross-reactivity | |
| Direct ELISA | rmS100A4 | < 2% Cross-reactivity | |||
| Anti-S100A6 (Yamashita, et al.) | Not Specified | Western Blot | S100A11 | No cross-reaction detected | [7] |
| Anti-hS100A6 (Li, et al.) | Not Specified | Western Blot | S100A2 | No cross-reaction detected | [8] |
| Western Blot | S100A4 | No cross-reaction detected | [8] | ||
| Western Blot | S100B | No cross-reaction detected | [8] |
rm: recombinant mouse; h: human
Experimental Protocols for Cross-Reactivity Testing
To validate the specificity of a this compound antibody, several immunoassays can be performed. Below are detailed protocols for Western Blotting and a competitive Enzyme-Linked Immunosorbent Assay (ELISA), two robust methods for this purpose.
Western Blotting for Specificity Assessment
Western blotting can visually confirm if an antibody binds to non-target proteins. By running lysates from cells overexpressing different S100 family members, one can directly observe any off-target binding.
Methodology:
-
Protein Lysate Preparation: Prepare protein lysates from:
-
A cell line known to endogenously express S100A6 (positive control).
-
A cell line negative for S100A6 expression (negative control).
-
Separate batches of an S100A6-negative cell line (e.g., HEK293) transiently transfected to overexpress other individual human S100 proteins (e.g., S100A1, S100A2, S100A4, S100B, S100P, etc.).
-
-
SDS-PAGE: Separate 20-30 µg of each protein lysate on a 12-15% SDS-polyacrylamide gel. The small size of S100 proteins (10-12 kDa) requires a higher percentage gel for good resolution.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[9]
-
Primary Antibody Incubation: Incubate the membrane with the anti-S100A6 antibody at its optimal dilution (e.g., 1 µg/mL) in the blocking buffer. This incubation is typically performed overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. A specific antibody should produce a single band at ~10 kDa only in the lane containing S100A6.
Competitive ELISA for Quantitative Cross-Reactivity
A competitive ELISA is a highly sensitive method to quantify the degree of cross-reactivity.[6] This assay measures the ability of other S100 proteins to compete with S100A6 for binding to the primary antibody.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with a purified recombinant S100A6 protein (e.g., 1-10 µg/ml in a carbonate-bicarbonate coating buffer, pH 9.6). Incubate overnight at 4°C.[10]
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at 37°C.[10]
-
Competition Reaction:
-
In separate tubes, prepare a constant, limiting concentration of the anti-S100A6 antibody.
-
To these tubes, add increasing concentrations of either the "competitor" S100 proteins (e.g., S100A1, S100A4, etc.) or the unlabeled S100A6 standard.
-
Incubate these mixtures for 1-2 hours at 37°C to allow the antibody to bind to the proteins in the solution.
-
-
Plate Incubation: After washing the blocked plate, transfer 100 µL of the antibody/competitor mixtures from the tubes to the corresponding wells of the S100A6-coated plate. Incubate for 90 minutes at 37°C.[10] Any antibody that has not bound to a competitor protein in the solution will be free to bind to the S100A6 coated on the plate.
-
Washing: Wash the plate thoroughly to remove the antibody-competitor complexes and unbound antibodies.
-
Detection: Add an enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C. Wash the plate, then add a suitable substrate (e.g., TMB).[10]
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance using a plate reader. The signal intensity will be inversely proportional to the concentration of the competitor protein. A high degree of cross-reactivity is indicated by a significant decrease in signal even at low concentrations of the competing S100 protein.
Visualizing Workflows and Concepts
Diagrams are essential for clarifying complex experimental workflows and biological relationships. The following have been generated using Graphviz (DOT language) to meet specific formatting requirements.
Caption: Workflow for Antibody Cross-Reactivity Testing using Western Blot.
Caption: S100 Protein Homology and Potential for Antibody Cross-Reactivity.
References
- 1. scbt.com [scbt.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Frontiers | S100 Proteins As an Important Regulator of Macrophage Inflammation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. Immunohistochemical Characterization of S100A6 in the Murine Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Calcium-Binding Affinity: Calcyclin vs. Calmodulin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal dynamics of intracellular Ca²⁺ signals are interpreted by a diverse repertoire of calcium-binding proteins (CaBPs). Among these, calcyclin (S100A6) and calmodulin stand out as critical mediators of calcium signaling, yet they exhibit distinct functional roles stemming from their differential calcium-binding properties. This guide provides an objective comparison of the calcium-binding affinity of this compound and calmodulin, supported by experimental data and detailed methodologies, to aid researchers in discerning their unique contributions to cellular function and potential as therapeutic targets.
Quantitative Comparison of Calcium-Binding Affinity
The affinity of a protein for its ligand, in this case, Ca²⁺, is a critical determinant of its function. It dictates the concentration of Ca²⁺ required to elicit a conformational change and subsequent interaction with downstream effectors. The dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the protein's binding sites are occupied, is a key metric for this comparison.
| Feature | This compound (S100A6) | Calmodulin |
| Number of Ca²⁺ Binding Sites | 2 (EF-hands) | 4 (EF-hands) |
| Dissociation Constant (Kd) for Ca²⁺ | C-terminal site: ~10⁻⁶ M (high affinity)N-terminal site: Slightly lower affinityOverall reported Kd: ~100 µM[1] | 3 x 10⁻⁶ to 2 x 10⁻⁵ M[2] 5 x 10⁻⁷ to 5 x 10⁻⁶ M[3] |
| Binding Cooperativity | Positive cooperativity between the two sites | Positive cooperativity among the four sites[4] |
Note: The reported Kd values can vary depending on the experimental conditions such as pH, ionic strength, and the presence of other ions like Mg²⁺.
Signaling Pathways and Functional Context
The differences in calcium affinity between this compound and calmodulin underpin their distinct roles in cellular signaling.
Calmodulin is a central and highly conserved calcium sensor that integrates a wide range of calcium signals. Upon binding to four Ca²⁺ ions, calmodulin undergoes a significant conformational change, enabling it to interact with and regulate a multitude of target proteins. This initiates the Ca²⁺/calmodulin-dependent kinase (CaMK) cascade, a pivotal pathway involved in processes such as gene expression, cell cycle progression, and synaptic plasticity.
This compound (S100A6) , a member of the S100 protein family, is typically involved in more specific signaling pathways. It is implicated in processes such as cell proliferation and differentiation.[5] For instance, in osteoblasts, this compound is involved in a cation-sensing mechanism that activates the serum response element (SRE), a key regulator of gene expression in response to extracellular stimuli.[6]
Experimental Protocols for Measuring Calcium-Binding Affinity
Accurate determination of calcium-binding affinity is crucial for understanding the function of CaBPs. The following are detailed methodologies for three commonly used techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (Ca²⁺) to a macromolecule (this compound or calmodulin), providing a complete thermodynamic profile of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified protein (e.g., 20-50 µM this compound or calmodulin) in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, pH 7.4). The buffer must be treated with a chelating agent (like Chelex-100) to remove any contaminating divalent cations.
-
Prepare a concentrated solution of CaCl₂ (e.g., 1-5 mM) in the same chelex-treated buffer.
-
Thoroughly degas both the protein and CaCl₂ solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the CaCl₂ solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the CaCl₂ solution into the protein solution while continuously monitoring the heat change.
-
A control experiment, injecting CaCl₂ into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of CaCl₂ to protein.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site or sequential binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Equilibrium Dialysis
Equilibrium dialysis is a classic and reliable method for measuring the binding of small, diffusible ligands like Ca²⁺ to larger macromolecules.
Methodology:
-
Apparatus Setup:
-
Prepare a semi-permeable dialysis membrane with a molecular weight cutoff that retains the protein but allows Ca²⁺ to pass freely (e.g., 3-5 kDa).
-
Set up a two-chamber dialysis cell separated by the prepared membrane.
-
-
Sample Preparation:
-
Place the purified protein solution in one chamber (the "protein chamber").
-
Place a solution containing a known concentration of Ca²⁺ (often including a radioactive tracer like ⁴⁵Ca²⁺ for ease of detection) in the other chamber (the "buffer chamber"). The buffer composition should be identical in both chambers.
-
-
Equilibration:
-
Allow the system to equilibrate with gentle agitation for a sufficient period (typically 12-24 hours) to allow the free Ca²⁺ concentration to become equal on both sides of the membrane.
-
-
Measurement and Analysis:
-
After equilibration, take samples from both chambers.
-
Measure the total Ca²⁺ concentration in each chamber.
-
The concentration of free Ca²⁺ is equal to the concentration in the buffer chamber.
-
The concentration of bound Ca²⁺ is the total Ca²⁺ concentration in the protein chamber minus the free Ca²⁺ concentration.
-
Repeat the experiment with a range of initial Ca²⁺ concentrations to generate a binding curve.
-
Analyze the binding data using a Scatchard plot or non-linear regression to determine the Kd and the number of binding sites.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to monitor the conformational changes in a protein upon Ca²⁺ binding, which can then be used to determine the binding affinity. This method relies on either the intrinsic fluorescence of the protein (from tryptophan and tyrosine residues) or the use of extrinsic fluorescent probes.
Methodology (Intrinsic Fluorescence):
-
Sample Preparation:
-
Prepare a solution of the purified protein in a suitable, chelex-treated buffer.
-
Prepare a series of Ca²⁺ solutions of known concentrations in the same buffer.
-
-
Fluorescence Measurement:
-
Measure the intrinsic fluorescence of the protein solution in the absence of Ca²⁺. The excitation wavelength is typically around 280 nm (for both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan). The emission spectrum is recorded (e.g., from 300 to 400 nm).
-
Titrate the protein solution with increasing concentrations of Ca²⁺, recording the fluorescence spectrum after each addition and allowing for equilibration.
-
-
Data Analysis:
-
The binding of Ca²⁺ will likely cause a change in the fluorescence intensity and/or a shift in the emission maximum due to conformational changes around the fluorescent residues.
-
Plot the change in fluorescence intensity or emission wavelength as a function of the free Ca²⁺ concentration.
-
Fit the resulting binding curve to an appropriate equation (e.g., the Hill equation) to determine the Kd.
-
Conclusion
This compound and calmodulin, while both crucial players in calcium signaling, exhibit distinct calcium-binding affinities that dictate their specific cellular roles. Calmodulin, with its four high-affinity Ca²⁺ binding sites, acts as a broad and sensitive decoder of calcium signals, activating a wide array of downstream pathways. In contrast, this compound, with its two binding sites and generally lower affinity for Ca²⁺, appears to be involved in more specialized cellular responses. A thorough understanding of these differences, supported by robust experimental data, is essential for researchers aiming to unravel the complexities of calcium signaling and for the development of targeted therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Mechanism of Fluorescence and Conformational Changes of the Sarcoplasmic Calcium Binding Protein of the Sand Worm Nereis diversicolor upon Ca2+ or Mg2+ Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence detection of calcium-binding proteins with quinoline Ca-indicator quin2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Calcyclin's (S100A6) Role in Cell Proliferation: A Comparison Guide for Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data from calcyclin (S100A6) knockout and knockdown models to validate its role in cell proliferation. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development efforts.
Unveiling the Role of this compound in Cell Division
This compound, also known as S100A6, is a calcium-binding protein implicated in various cellular processes, including cell proliferation and differentiation.[1] Elevated expression of S100A6 is often associated with various cancers, suggesting its potential as a therapeutic target.[2] To rigorously validate the function of S100A6 in cell proliferation, researchers have employed knockout and knockdown models. These models consistently demonstrate that a deficiency in S100A6 leads to a reduction in cell proliferation, often accompanied by cell cycle arrest.[3][4]
Quantitative Analysis of Cell Proliferation in S100A6 Deficient Models
The following tables summarize the quantitative data from studies utilizing S100A6 knockout or knockdown models, showcasing the impact on cell proliferation and cell cycle distribution.
Table 1: Effect of S100A6 Deficiency on Cell Proliferation
| Cell Line | Model Type | Proliferation Assay | Result | Reference |
| NIH 3T3 Fibroblasts | siRNA Knockdown | Not specified | Proliferated at a much slower pace compared to control cells. | [1] |
| Colorectal Carcinoma (LoVo) | RNAi Knockdown | MTT Assay | Reduced cell proliferation. | [5] |
| Clear Cell Renal Carcinoma (786-O, Caki-1) | shRNA Knockdown | MTS Assay | Suppressed cell growth. | [4] |
| Eutopic Endometrial Stromal Cells | Lentivirus-siRNA | Not specified | Inhibited cell growth. | [6] |
Table 2: Cell Cycle Analysis in S100A6 Deficient Models
| Cell Line | Model Type | Method | Key Findings | Reference |
| NIH 3T3 Fibroblasts | siRNA Knockdown | Cell Cycle Analysis | A large population of cells lost the ability to respond to serum and persisted in the G0/G1 phase. | [1] |
| Clear Cell Renal Carcinoma (786-O, Caki-1) | shRNA Knockdown | Flow Cytometry | Knockdown of S100A6 inhibited the cell cycle at the G2/M phase. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Generation of S100A6 Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the generation of a stable S100A6 knockout cell line.
-
gRNA Design and Plasmid Construction :
-
Design single guide RNAs (sgRNAs) targeting an early exon of the S100A6 gene using a design tool like CHOPCHOP.
-
Clone the selected gRNA sequence into a Cas9 expression vector, such as pX458 (which also contains a GFP reporter).
-
-
Transfection :
-
Transfect the host cell line (e.g., HT-29) with the gRNA-Cas9 plasmid using a suitable transfection reagent.
-
-
Single-Cell Cloning :
-
Two days post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into a 96-well plate to obtain single-cell clones.
-
-
Validation :
-
Expand the single-cell clones.
-
Verify the knockout at the genomic level by Sanger sequencing of the targeted region.
-
Confirm the absence of S100A6 protein expression via Western blot analysis.[7]
-
Cell Proliferation (MTS) Assay
This protocol details the measurement of cell proliferation using a colorimetric assay.
-
Cell Seeding :
-
Seed both the S100A6 knockout and wild-type (control) cells in a 96-well plate at a density of 5,000 cells/well.
-
-
Incubation :
-
Incubate the plates for desired time points (e.g., 24, 48, 72, and 96 hours).
-
-
MTS Reagent Addition :
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement :
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Western Blot Analysis for MAPK and β-catenin Signaling
This protocol describes the detection of key signaling proteins.
-
Protein Extraction :
-
Lyse S100A6 knockout and wild-type cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p44/42 MAPK (Erk1/2)
-
p44/42 MAPK (Erk1/2)
-
β-catenin
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification :
Flow Cytometry for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution.
-
Cell Preparation :
-
Harvest S100A6 knockout and wild-type cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
-
Staining :
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
-
Flow Cytometry :
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways influenced by S100A6 and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of S100A6 gene silencing on the biological features of eutopic endometrial stromal cells and β-catenin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Downstream Targets of Calcyclin (S100A6) Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known and putative downstream targets of calcyclin (S100A6), a calcium-binding protein implicated in a variety of cellular processes, including cell proliferation, differentiation, and cytoskeletal dynamics.[1][2] Understanding the specific interactions of S100A6 with its downstream effectors is crucial for elucidating its role in both normal physiology and pathological conditions such as cancer. This document summarizes key quantitative data, details common experimental protocols for studying these interactions, and visualizes the associated signaling pathways.
Quantitative Comparison of S100A6 Interactions
The binding of S100A6 to its target proteins is often calcium-dependent and can be characterized by specific binding affinities.[3] The following table summarizes the available quantitative data for the interaction of S100A6 with some of its key downstream targets. It is important to note that for several known interacting partners, precise quantitative binding data is not yet available in the public domain.
| Target Protein | Interaction Domain/Notes | Method | Dissociation Constant (Kd) | Reference |
| Annexin I (AnI) | N-terminal peptide of AnI | Fluorescence Spectroscopy | 17 ± 4 µM | --INVALID-LINK-- |
| Annexin A2 (AnxA2) | N-terminus of AnxA2 | Affinity Chromatography, Immunoprecipitation | Not Quantified | [4] |
| CacyBP/SIP | C-terminal fragment (residues 178-229) | Fluorescence Spectroscopy | 1.2 µM | --INVALID-LINK-- |
| Receptor for Advanced Glycation End Products (RAGE) | Extracellular V, C1, and C2 domains | Surface Plasmon Resonance (SPR) | 28 nM - 13 µM | [5] |
| V domain | Isothermal Calorimetry | 3 µM | [5] | |
| Integrin β1 | Extracellular domain | ELISA | Not Quantified | [6] |
| Four-Helical Cytokines | Various cytokines including IL-13, IL-15, IL-21, SCF, and THPO | Surface Plasmon Resonance (SPR) | 0.3 nM - 12 µM | [5] |
Key Signaling Pathways
S100A6 signaling is multifaceted, influencing several critical cellular pathways. The following diagrams illustrate some of the key signaling cascades initiated by S100A6 interaction with its partners.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to identify and characterize the downstream targets of S100A6 signaling.
Co-Immunoprecipitation (Co-IP) to Confirm Protein-Protein Interactions
Co-IP is a robust method to demonstrate the interaction between S100A6 and a putative binding partner within a cellular context.
Principle: An antibody specific to S100A6 is used to pull down S100A6 from a cell lysate. If a target protein is bound to S100A6, it will be co-precipitated and can be detected by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitor cocktail). The buffer composition may need to be optimized to maintain the specific protein-protein interaction.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody against S100A6 (or the target protein) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the putative interacting protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Glutathione S-Transferase (GST) Pull-Down Assay for In Vitro Interactions
The GST pull-down assay is an in vitro method used to confirm a direct physical interaction between S100A6 and a target protein.
Principle: A recombinant "bait" protein is expressed as a fusion with Glutathione S-Transferase (GST). This GST-fusion protein is immobilized on glutathione-conjugated beads. A cell lysate or a purified "prey" protein is then incubated with the immobilized bait protein. If the prey protein interacts with the bait, it will be "pulled down" and can be detected by Western blotting.
Detailed Protocol:
-
Preparation of GST-fusion Protein:
-
Express the GST-S100A6 fusion protein in E. coli and purify it using glutathione-agarose beads.
-
Elute the purified GST-S100A6 or keep it bound to the beads.
-
-
Binding Reaction:
-
Incubate the immobilized GST-S100A6 with a cell lysate containing the putative interacting protein or with the purified protein. The incubation is typically performed for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate or purified protein with beads bound only to GST.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (3-5 times) with a suitable wash buffer (e.g., PBS with 0.1% Tween 20) to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein.
-
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a powerful, label-free technique to measure the kinetics and affinity of protein-protein interactions in real-time.[7]
Principle: One protein (the "ligand") is immobilized on a sensor chip surface. A solution containing the other protein (the "analyte") is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the signal change over time during association and dissociation phases, the on-rate (ka), off-rate (kd), and dissociation constant (Kd) can be determined.
Detailed Protocol:
-
Immobilization of Ligand:
-
Covalently immobilize purified S100A6 (ligand) onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.
-
A reference flow cell is typically prepared by activating and deactivating the surface without immobilizing the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified target protein (analyte) in a suitable running buffer (e.g., HBS-EP+) over the sensor and reference flow cells.
-
Monitor the SPR signal (response units, RU) during the association phase (analyte injection) and the dissociation phase (buffer flow).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Kinase Activation Assays
To investigate the functional consequences of S100A6 signaling, the activation of downstream kinase pathways such as ERK1/2 and p38 MAPK can be assessed.
Principle: The activation of these kinases is typically measured by detecting their phosphorylation at specific residues using phospho-specific antibodies in a Western blot or ELISA-based assay.
Detailed Protocol (Western Blotting):
-
Cell Treatment:
-
Culture cells and treat them with recombinant S100A6 or transfect them to overexpress or knockdown S100A6. Include appropriate controls (e.g., untreated cells, vehicle control).
-
Lyse the cells at different time points after treatment.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe separate membranes with antibodies specific for the phosphorylated form of the kinase (e.g., anti-phospho-ERK1/2 or anti-phospho-p38) and with antibodies for the total kinase protein.
-
The ratio of the phosphorylated kinase to the total kinase is used to determine the level of activation.
-
Conclusion
This guide provides a comparative overview of the downstream targets of this compound (S100A6) signaling, highlighting the quantitative aspects of these interactions and the experimental methodologies used to study them. While significant progress has been made in identifying the binding partners of S100A6, further research is needed to fully quantitate all interactions and to elucidate the precise functional consequences of these binding events in various cellular contexts. The protocols and data presented here serve as a valuable resource for researchers investigating the intricate roles of S100A6 in health and disease.
References
- 1. S100A6 - Wikipedia [en.wikipedia.org]
- 2. S100B and S100A6 differentially modulate cell survival by interacting with distinct RAGE (receptor for advanced glycation end products) immunoglobulin domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S100A6 Protein—Expression and Function in Norm and Pathology [mdpi.com]
- 4. Annexin A2 complexes with S100 proteins: structure, function and pharmacological manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of S100A6 Protein with the Four-Helical Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S100A6 is secreted from Wharton's jelly mesenchymal stem cells and interacts with integrin β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring binding of S100 proteins to RAGE by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Calcyclin (S100A6) Function In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo experimental findings related to the function of Calcyclin (S100A6), a calcium-binding protein implicated in various cellular processes. The objective is to bridge the gap between cell culture-based research and its validation in living organisms, offering a valuable resource for researchers investigating S100A6 as a potential therapeutic target.
Unveiling the Role of S100A6 in Cell Proliferation: A Case Study in Clear Cell Renal Cell Carcinoma
A significant body of in vitro research points to the involvement of S100A6 in regulating cell proliferation. To validate these findings in a more complex biological system, analogous experiments have been conducted in vivo. This section compares the outcomes of S100A6 knockdown on the proliferation of clear cell renal cell carcinoma (ccRCC) cells both in cell culture and in a mouse xenograft model.
Data Summary: In Vitro vs. In Vivo Effects of S100A6 Knockdown on ccRCC Cell Proliferation [1][2]
| Parameter | In Vitro (MTS Assay) | In Vivo (Nude Mouse Xenograft) |
| Cell Lines / Model | 786-O and Caki-1 ccRCC cell lines | 786-O cells injected into nude mice |
| Intervention | shRNA-mediated knockdown of S100A6 | Stable shRNA-mediated knockdown of S100A6 |
| Outcome | Suppression of cell growth | Inhibition of tumor growth |
| Quantitative Data | Statistically significant decrease in cell proliferation in shS100A6 groups compared to controls. | Significantly lower tumor weight in the shS100A6 group compared to control groups at 8 weeks post-injection. |
Experimental Deep Dive: Methodologies for In Vitro and In Vivo Validation
Reproducibility and clear understanding of experimental design are paramount in scientific research. Below are the detailed protocols for the key experiments cited in this guide.
In Vitro Cell Proliferation Assay: MTS Assay
This protocol outlines the measurement of cell proliferation in 786-O and Caki-1 ccRCC cell lines following the knockdown of S100A6.
Materials:
-
786-O and Caki-1 cells with stable S100A6 knockdown (shS100A6) and control cells (shControl, untreated)
-
96-well plates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Plate reader
Procedure:
-
Seed the 786-O and Caki-1 cells (shS100A6, shControl, and untreated) into 96-well plates at a predetermined density.
-
Incubate the cells for various time points (e.g., 0, 24, 48, 72, and 96 hours).
-
At each time point, add MTS reagent to each well and incubate for a specified period (typically 1-4 hours) at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Plot the absorbance values against time to generate cell growth curves.
In Vivo Tumorigenicity Assay in Nude Mice
This protocol describes the in vivo assessment of tumor growth from 786-O ccRCC cells with S100A6 knockdown.
Materials:
-
BALB/c nude mice (5-6 weeks old)
-
786-O cells (stably expressing shS100A6 or shControl) and untreated 786-O cells
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Calipers
Procedure:
-
Harvest the 786-O cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the left armpit of the nude mice.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their volume at set intervals (e.g., weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
After a predetermined period (e.g., 8 weeks), sacrifice the mice and excise the tumors.
-
Measure the final weight of the tumors.
-
Plot the average tumor volume over time to create tumor growth curves.
Visualizing the Mechanism: S100A6 Signaling Pathways
In vitro studies have suggested that S100A6 exerts its effects on cell proliferation through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.
Caption: Proposed activation of the p38/MAPK pathway by S100A6, leading to increased cell proliferation.
Caption: S100A6-mediated regulation of the Wnt/β-catenin signaling pathway, promoting cell proliferation.
Experimental Workflow: From In Vitro Observation to In Vivo Validation
The logical flow of validating in vitro findings in an in vivo setting is a cornerstone of translational research. The following diagram illustrates this workflow.
Caption: Workflow illustrating the validation of in vitro findings on S100A6 function in an in vivo model.
References
Independent Validation of Calcyclin (S100A6) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on calcyclin (S100A6), a calcium-binding protein implicated in a wide range of cellular processes. We present a synthesis of experimental data, highlight areas of conflicting findings, and provide detailed methodologies for key experiments to aid in the independent validation and interpretation of this compound's role in health and disease.
Data Presentation: Unraveling the Dichotomy of this compound's Role in Cancer
The function of this compound in cancer remains a subject of debate, with studies presenting conflicting evidence for its role as both a tumor promoter and a tumor suppressor. The following tables summarize quantitative data from key studies that have investigated the impact of S100A6 expression on cell proliferation, a critical aspect of tumorigenesis.
| Cell Line | Experimental Condition | Proliferation Change | Reference |
| 786-O (Clear Cell Renal Cell Carcinoma) | S100A6 Knockdown | Decreased | [1] |
| Caki-1 (Clear Cell Renal Cell Carcinoma) | S100A6 Knockdown | Decreased | [1] |
| 786-O (Clear Cell Renal Cell Carcinoma) | S100A6 Overexpression | No significant change | [1] |
| Caki-1 (Clear Cell Renal Cell Carcinoma) | S100A6 Overexpression | No significant change | [1] |
| Calu-6 (Lung Cancer) | S100A6 Overexpression | Reduced | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | S100A6 Overexpression | Promoted | [2] |
| AGS (Gastric Cancer) | S100A6 Overexpression | Promoted | [3] |
| BGC823 (Gastric Cancer) | S100A6 Overexpression | Promoted | [3] |
| Pulmonary Fibroblasts | Antisense S100A6 RNA | Inhibited | [4] |
| Pancreatic Carcinoma Cells | S100A6 Deficiency | Profoundly inhibited | [5] |
Table 1: Effects of this compound (S100A6) Expression on Cancer Cell Proliferation. This table highlights the contradictory findings regarding the role of S100A6 in cell proliferation across different cancer types.
| Cancer Type | S100A6 Expression | Correlation with Tumor Progression/Metastasis | Reference |
| Colorectal Adenocarcinoma | Higher than normal mucosa | Associated with invasion/metastasis | [2] |
| Pancreatic Cancer | High cytoplasmic levels | Associated with invasion and metastasis | [2] |
| Gastric Cancer | Increased | Promotes proliferation, invasion, and metastasis | |
| Osteosarcoma | Correlated with metastasis | [5] | |
| Prostate Cancer | Correlated with metastasis | [5] | |
| Lung Cancer | Appears to be a tumor suppressor gene at the cellular level | [2] |
Table 2: Correlation of this compound (S100A6) Expression with Tumor Progression and Metastasis. This table summarizes the observed correlations between S100A6 expression levels and clinical outcomes in various cancers.
Signaling Pathways: Visualizing the Molecular Interactions of this compound
This compound's diverse functions are mediated through its interaction with various intracellular signaling pathways. Below are diagrams illustrating two key pathways influenced by this compound.
Experimental Protocols: Methodologies for Validation Studies
To facilitate the independent validation of the presented findings, detailed protocols for key experimental techniques are provided below.
Quantitative Real-Time PCR (qPCR) for S100A6 mRNA Expression
This protocol is adapted from a study investigating S100A6 expression in colon cancer cells.[6]
1. RNA Extraction:
-
Wash cells twice with 1x PBS.
-
Lyse cells in 1 ml of TRIzol reagent and incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, shake vigorously for 30 seconds, and let stand for 5 minutes at room temperature.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Transfer the aqueous supernatant to a new tube, add an equal volume of isopropanol, and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet twice with 75% ethanol.
-
Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.
-
Quantify RNA concentration using a spectrophotometer at 260 nm.[7]
2. cDNA Synthesis:
-
Prepare a reverse transcription reaction mixture containing 50 ng - 5 µg of total RNA, 0.5 µl of Oligo(dT)18 Primer (0.5 µg/µl), and 0.5 µl of Random Primer (0.1 µg/µl).
-
Incubate at 65°C for 5 minutes, then immediately cool on ice for 2 minutes.
-
Add 10 µl of 2x TS Reaction Mix, 1 µl of RT/RI Enzyme Mix, and 1 µl of gDNA Remover, and bring the final volume to 20 µl with RNase-free water.
-
Perform reverse transcription at 25°C for 10 minutes, followed by 42°C for 15 minutes, and inactivate the enzyme at 85°C for 5 seconds.[7]
3. qPCR Reaction:
-
Prepare the qPCR reaction mixture on ice containing 1 µl of cDNA, 10 µl of SYBR® Select Master Mix (2x), 1 µl of forward primer (10 µM), 1 µl of reverse primer (10 µM), and RNase-free water to a final volume of 20 µl.[7]
-
Use the following thermal cycling conditions: 50°C for 2 minutes, 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[8]
-
Include a melting curve analysis to verify the specificity of the PCR product.
-
Normalize S100A6 expression to a housekeeping gene such as GAPDH.[7]
Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions
This protocol provides a general framework for Co-IP, which can be adapted to investigate the interaction of this compound with its binding partners.[9][10][11]
1. Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody specific to the bait protein (e.g., anti-S100A6) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).
3. Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies specific for the bait and expected prey proteins.
Transwell Cell Migration Assay
This protocol is a standard method to assess the effect of this compound on cell migration.[12][13][14][15][16]
1. Preparation of Transwell Inserts:
-
Use Transwell inserts with a pore size appropriate for the cell type being studied (e.g., 8 µm).
-
If studying invasion, coat the inserts with a basement membrane extract (e.g., Matrigel).
2. Cell Seeding:
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1-5 x 10^5 cells/ml.
-
Add 100-200 µl of the cell suspension to the upper chamber of the Transwell insert.
3. Migration/Invasion:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 6-48 hours).
4. Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a solution such as 0.1% crystal violet.
-
Count the stained cells in several random fields under a microscope or elute the stain and measure the absorbance.
References
- 1. Elevated S100A6 (this compound) enhances tumorigenesis and suppresses CXCL14-induced apoptosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of S100A6 in Human Diseases: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased expression of S100A6 promotes cell proliferation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (S100A6) regulates pulmonary fibroblast proliferation, morphology, and cytoskeletal organization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Calcyclin (S100A6)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Calcyclin (S100A6), a calcium-binding protein integral to various cellular processes. Adherence to these protocols will minimize risks and ensure the integrity of your research.
Immediate Safety and Handling Protocols
This compound, as a recombinant protein, requires careful handling to avoid potential irritation and ensure its stability. The following procedures outline the necessary personal protective equipment (PPE), first aid measures, and spill response protocols.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The following table summarizes the mandatory PPE for handling this protein.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be buttoned and long-sleeved to protect clothing and skin from potential splashes and spills. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling or higher concentrations, double-gloving is recommended. Gloves must be removed immediately after contact with the protein solution, and hands should be washed.[1] |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles and incidental splashes. |
| Face Shield (in addition to safety glasses) | Required when there is a significant splash hazard, such as when handling large volumes or during vigorous mixing. | |
| Respiratory Protection | Not typically required for standard handling of protein solutions. | Use in a well-ventilated area. If aerosolization is possible, work within a biological safety cabinet.[1] |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek medical attention.[1] |
Spill Response
In the event of a spill, contain the area and follow these steps:
-
Alert personnel in the immediate vicinity.
-
Don appropriate PPE as outlined above.
-
Contain the spill using absorbent materials.
-
Clean the area with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse.
-
Dispose of all contaminated materials as biohazardous waste.
Logistical Information: Storage and Disposal
Proper storage is crucial for maintaining the biological activity of this compound, while appropriate disposal is essential for laboratory and environmental safety.
Storage of this compound
The stability of recombinant this compound is dependent on the storage conditions.
| Storage Condition | Duration | Recommended Protocol |
| Short-term | Up to 1 month | Store at 2-8°C.[2] |
| Long-term | Up to 1 year | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[2][3] For extended stability, a carrier protein (e.g., 0.1% BSA or HSA) can be added.[3] |
Disposal Plan
All waste contaminated with this compound should be handled as potentially biohazardous.
| Waste Type | Disposal Procedure |
| Liquid Waste (e.g., unused protein solutions, contaminated buffers) | Collect in a labeled, leak-proof container. Decontaminate with a 10% bleach solution for at least 30 minutes before drain disposal with copious amounts of water, in accordance with local regulations.[4] |
| Solid Waste (e.g., pipette tips, centrifuge tubes, gloves) | Collect in a designated biohazard bag.[4] |
| Sharps (e.g., needles, scalpel blades) | Dispose of immediately in a designated, puncture-resistant sharps container. |
All decontaminated and contained waste should be disposed of through the institution's hazardous waste program.
This compound's Role in Cellular Signaling
This compound (S100A6) is a calcium-binding protein that plays a significant role in various cellular processes, including cell proliferation and differentiation.[5][6] Its function is often mediated through interactions with other proteins, which are triggered by an increase in intracellular calcium levels.[5] One such interaction is with the this compound-binding protein (CacyBP).[7]
Experimental Protocol: In Vitro Binding Assay
To investigate the interaction between this compound and its binding partners, a common method is a binding ELISA (Enzyme-Linked Immunosorbent Assay). The following is a generalized protocol.
Materials
-
Recombinant Human S100A6 (this compound)
-
Recombinant target protein (e.g., RAGE - Receptor for Advanced Glycation End Products)
-
Phosphate-Buffered Saline (PBS) with 0.01% BSA, pH 7.4
-
Microtiter plates
-
Anti-S100A6 monoclonal antibody
-
HRP-labeled secondary antibody
-
Substrate solution
-
Stop solution
Procedure
-
Coating: Coat microtiter plate wells with the target protein (e.g., RAGE) and incubate.
-
Blocking: Block non-specific binding sites in the wells.
-
Binding:
-
Prepare serial dilutions of recombinant human S100A6 in PBS with 0.01% BSA.
-
Add 100 µL of each dilution to the coated and blocked wells.
-
Incubate for 2 hours at 37°C.
-
-
Washing: Wash the wells with a suitable wash buffer (e.g., PBST).
-
Primary Antibody: Add anti-S100A6 monoclonal antibody to each well and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add HRP-labeled secondary antibody and incubate.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution and incubate for 15-25 minutes at 37°C.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm immediately. The binding activity is proportional to the absorbance.
This guide is intended to provide a foundation for the safe and effective handling of this compound in a laboratory setting. Always consult your institution's specific safety guidelines and the product's safety data sheet. By prioritizing safety and adhering to established protocols, you can foster a secure research environment and achieve reliable scientific outcomes.
References
- 1. proteogenix.science [proteogenix.science]
- 2. cloud-clone.com [cloud-clone.com]
- 3. prospecbio.com [prospecbio.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. S100A6 protein: functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the interaction of this compound (S100A6) and this compound-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
